Hpob
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZNTABYJYOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HPOB: A Technical Guide to its Mechanism of Action as a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxy-3-(piperidin-1-ylmethyl)phenyl)octanamide (HPOB) is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Its mechanism of action centers on the specific inhibition of HDAC6's catalytic activity, leading to the hyperacetylation of its non-histone protein substrates. This targeted activity modulates crucial cellular processes, including protein quality control, cell motility, and stress responses. Notably, this compound does not induce cell death in normal or transformed cells when administered alone. However, it significantly enhances the pro-apoptotic effects of DNA-damaging anticancer agents in transformed cells, highlighting its potential as a combination therapeutic. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound is a hydroxamic acid-based compound that selectively binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This selectivity is a key feature of its mechanism, as it avoids the broader effects associated with pan-HDAC inhibitors.
Potency and Selectivity
Experimental data demonstrates this compound's high potency for HDAC6 and significant selectivity over other HDAC isoforms.
| Parameter | Value | Reference |
| HDAC6 IC50 | 56 nM | [1][2] |
| Selectivity | >30-fold less potent against other HDACs | [1][2] |
Downstream Effects of HDAC6 Inhibition
The primary consequence of this compound-mediated HDAC6 inhibition is the accumulation of acetylated forms of its substrates. This includes, but is not limited to:
-
α-tubulin: Hyperacetylation of α-tubulin affects microtubule dynamics and stability.[1][2][3]
-
Peroxiredoxin: Increased acetylation of this antioxidant enzyme is observed.[1][3]
-
Heat shock protein 90 (Hsp90): this compound treatment leads to the hyperacetylation of Hsp90, impacting its chaperone function.[4]
Importantly, this compound does not lead to the accumulation of acetylated histones, which are not primary substrates of HDAC6.[1][2][3] Furthermore, this compound does not interfere with the ubiquitin-binding activity of HDAC6's zinc finger domain.[1][5]
Signaling Pathways Modulated by this compound
This compound's selective inhibition of HDAC6 influences multiple signaling pathways, two of which are particularly relevant to its therapeutic potential: the potentiation of DNA damage-induced apoptosis and the attenuation of corticosterone-induced cellular injury.
Potentiation of DNA Damage-Induced Apoptosis
While this compound alone does not induce apoptosis, it significantly enhances the cytotoxic effects of DNA-damaging agents like etoposide and doxorubicin in transformed cells.[1][2][5] This synergistic effect is mediated through the disruption of DNA damage repair pathways and the amplification of pro-apoptotic signals. HDAC6 has been shown to interact with and deacetylate key DNA mismatch repair proteins such as MLH1, and its inhibition can disrupt the assembly of the MutSα–MutLα complex, leading to tolerance of DNA damage.
Attenuation of Corticosterone-Induced Injury
This compound has demonstrated a neuroprotective effect by attenuating corticosterone-induced injury in neuronal cells.[4] This is achieved by inhibiting the translocation of the glucocorticoid receptor (GR) to the mitochondria, a key step in the intrinsic apoptosis pathway triggered by high levels of glucocorticoids. This compound-mediated HDAC6 inhibition leads to the hyperacetylation of Hsp70 and Hsp90, which in turn disrupts the multi-chaperone machinery responsible for GR translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 regulates DNA damage response via deacetylating MLH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Glucocorticoid Receptors and Their Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Multifaceted Role of HDAC6 in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylase family, primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse repertoire of non-histone substrates, positioning it as a critical regulator of a wide array of cellular processes. Its distinctive structure, featuring two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), enables it to influence everything from cytoskeletal dynamics and protein quality control to stress responses and cell motility.[1][2] This central role has brought HDAC6 to the forefront of research, particularly in the fields of oncology and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the core functions of HDAC6, supported by quantitative data, detailed experimental protocols, and visual representations of its key pathways and regulatory networks.
Core Functions and Cellular Processes
HDAC6's influence extends across numerous fundamental cellular activities, primarily through the deacetylation of key cytoplasmic proteins.
Cytoskeletal Dynamics and Cell Motility
A primary and well-established function of HDAC6 is the deacetylation of α-tubulin at lysine 40, a key component of microtubules.[5] This post-translational modification is critical for regulating microtubule stability and dynamics. Deacetylation of α-tubulin by HDAC6 is associated with more dynamic microtubules, a feature essential for processes like cell migration and division.[5] Overexpression of HDAC6 has been linked to increased cell motility in various cancer cells, including breast and colon cancer.[6]
Another key substrate in this context is cortactin, an actin-binding protein. HDAC6-mediated deacetylation of cortactin enhances its interaction with F-actin, promoting actin polymerization and the formation of lamellipodia, which are crucial for cell movement.[6] The interplay between HDAC6's activity on both tubulin and cortactin highlights its central role in coordinating the cytoskeletal rearrangements necessary for cell migration and invasion.
Protein Quality Control: Aggresome Formation and Autophagy
HDAC6 plays a pivotal role in the cellular response to misfolded and aggregated proteins, two hallmarks of cellular stress and many neurodegenerative diseases.[7] Its unique ZnF-UBP domain allows it to bind to polyubiquitinated misfolded proteins.[8][9] This binding is a critical step in two major protein clearance pathways:
-
Aggresome Formation: When the ubiquitin-proteasome system is overwhelmed, HDAC6 facilitates the transport of polyubiquitinated protein aggregates along microtubules to the microtubule-organizing center (MTOC). This process, dependent on the dynein motor complex, results in the formation of a single, large inclusion body called an aggresome.[7][8] The sequestration of toxic protein aggregates into the aggresome is a cytoprotective mechanism.[7]
-
Autophagy: HDAC6 is also a key regulator of autophagy, a process of cellular self-digestion that degrades damaged organelles and protein aggregates. HDAC6 promotes the fusion of autophagosomes with lysosomes, a critical step for the degradation of their contents.[10][11] It achieves this by recruiting a cortactin-dependent actin-remodeling machinery, which assembles an F-actin network that facilitates this fusion.[10][11]
Stress Response and Chaperone Function
HDAC6 is intricately linked to the cellular stress response, particularly through its interaction with heat shock protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the proper folding and stability of a multitude of "client" proteins, many of which are critical for cell growth and survival. HDAC6 deacetylates HSP90, a modification that is essential for its chaperone activity.[2][12] Inhibition of HDAC6 leads to hyperacetylation of HSP90, which in turn can lead to the degradation of HSP90 client proteins, including several oncoproteins.[2][12] This interplay underscores the therapeutic potential of HDAC6 inhibitors in cancer.
Immune Regulation
Emerging evidence points to a significant role for HDAC6 in regulating the immune system. HDAC6 has been shown to influence the function of various immune cells, including T-cells and macrophages.[3][13] For instance, HDAC6 can modulate the suppressive activity of regulatory T-cells (Tregs) and is involved in the activation and survival of T-cells.[13] Furthermore, HDAC6 plays a role in the innate immune response to bacterial and viral infections by influencing TLR-mediated signaling and autophagy.[14][15]
Data Presentation
HDAC6 Expression in Human Cancer Cell Lines
| Cell Line | Cancer Type | Relative HDAC6 Protein Expression (Normalized to loading control) | Reference |
| A549 | Lung Adenocarcinoma | High | [16] |
| HCT116 | Colon Carcinoma | High | [17] |
| MCF-7 | Breast Adenocarcinoma | Moderate | [18] |
| HeLa | Cervical Adenocarcinoma | Moderate | [5] |
| Jurkat | T-cell Leukemia | Low | [19] |
Effects of HDAC6 Inhibition on Cancer Cell Migration
| Cell Line | Cancer Type | HDAC6 Inhibitor | IC50 (nM) | Inhibition of Migration (%) | Reference |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Trichostatin A (TSA) | ~50 | Significant reduction | [20] |
| HCT116 | Colon Carcinoma | MGCD0103 | ~750 | Significant reduction | [6] |
| Multiple Myeloma Cells | Multiple Myeloma | ACY-1215 | 2.6 | Not specified | [21] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Panobinostat | 20-50 | Significant reduction | [6] |
HDAC6 Levels in Neurodegenerative Diseases
| Disease | Brain Region | Change in HDAC6 Level | Reference |
| Alzheimer's Disease | Temporal Cortex | No significant change | [22] |
| Parkinson's Disease | Substantia Nigra | Accumulates in Lewy bodies | [23] |
| Dementia with Lewy Bodies | Temporal Cortex | No significant change | [22] |
| Multiple System Atrophy | Cerebellar White Matter | Significantly increased | [22] |
Experimental Protocols
Western Blot for Acetylated α-Tubulin
This protocol is designed to assess the acetylation status of α-tubulin, a primary substrate of HDAC6, in response to HDAC6 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-Tubulin (Lys40) (Clone 6-11B-1) (e.g., from Thermo Fisher Scientific, Cat# 32-2700)
-
Mouse or rabbit anti-α-Tubulin (as a loading control)
-
Rabbit anti-HDAC6
-
Mouse or rabbit anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Treat cells with the desired HDAC6 inhibitor or vehicle control for the appropriate time. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin (typically 1:1000 to 1:5000 dilution) and a loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 to 1:10000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the levels of acetylated α-tubulin relative to total α-tubulin or another loading control.[24][25]
Immunofluorescence for Aggresome Formation
This protocol allows for the visualization of aggresome formation, a process regulated by HDAC6, in response to proteasome inhibition.
Materials:
-
Cells grown on coverslips
-
Proteasome inhibitor (e.g., MG132)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-HDAC6
-
Mouse anti-Vimentin
-
Mouse anti-ubiquitin
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI (for nuclear staining)
-
Mounting medium
Methodology:
-
Cell Treatment: Treat cells grown on coverslips with a proteasome inhibitor (e.g., 5-10 µM MG132) for 12-18 hours to induce aggresome formation. Include a vehicle-treated control.[4]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against HDAC6 and either vimentin or ubiquitin (typically 1:200 to 1:500 dilution) in blocking buffer overnight at 4°C.[4]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibodies (typically 1:500 to 1:1000 dilution) and DAPI for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Aggresomes will appear as perinuclear inclusion bodies positive for HDAC6, ubiquitin, and collapsed vimentin filaments.[4]
HDAC6 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDAC6 from cell or tissue lysates.
Materials:
-
HDAC6 Activity Assay Kit (Fluorometric) (e.g., from Abcam, ab284549 or BPS Bioscience, #50006)
-
96-well white plate
-
Fluorescence microplate reader
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions, typically using the provided lysis buffer. Determine the protein concentration of the lysates.[1][22]
-
Standard Curve Preparation: Prepare a standard curve using the provided fluorescent standard (e.g., AFC) as described in the kit manual.
-
Assay Reaction: In a 96-well plate, add the cell lysate, HDAC6 assay buffer, and the fluorogenic HDAC6 substrate. Include a positive control (recombinant HDAC6) and a negative control (lysate with an HDAC6 inhibitor like Trichostatin A).[26]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for an additional 10-15 minutes at 37°C.[1]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
Calculation: Calculate the HDAC6 activity based on the standard curve, after subtracting the background fluorescence.
Signaling Pathways and Logical Relationships
HDAC6 in Aggresome Formation and Autophagy
Caption: HDAC6 in protein quality control, mediating aggresome formation and autophagy.
Regulation of HSP90 Chaperone Activity by HDAC6
Caption: HDAC6 regulates HSP90 chaperone activity through deacetylation.
Experimental Workflow for Studying HDAC6 Function
Caption: A typical experimental workflow to investigate the cellular functions of HDAC6.
Conclusion
HDAC6 stands as a uniquely versatile enzyme with a profound impact on a multitude of critical cellular processes. Its cytoplasmic localization and diverse substrate portfolio distinguish it from other HDAC family members, making it a central node in the regulation of cytoskeletal dynamics, protein quality control, and stress responses. The growing body of evidence linking HDAC6 dysregulation to the pathogenesis of cancer and neurodegenerative diseases has solidified its position as a high-value therapeutic target. The continued development of selective HDAC6 inhibitors, coupled with a deeper understanding of its complex regulatory networks, holds immense promise for the development of novel therapeutic strategies for these debilitating conditions. This guide provides a foundational understanding of HDAC6 function, offering researchers and drug developers the necessary tools and knowledge to further explore the therapeutic potential of targeting this multifaceted enzyme.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein aggregates are recruited to aggresome by histone deacetylase 6 via unanchored ubiquitin C termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 controls autophagosome maturation essential for ubiquitin‐selective quality‐control autophagy | The EMBO Journal [link.springer.com]
- 11. HDAC6–ubiquitin interaction controls the duration of HSF1 activation after heat shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC6 controls innate immune and autophagy responses to TLR-mediated signalling by the intracellular bacteria Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjgnet.com [wjgnet.com]
- 19. researchgate.net [researchgate.net]
- 20. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. abcam.com [abcam.com]
- 23. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. HDAC6 decreases H4K16 and α-tubulin acetylation during porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
HPOB: A Technical Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, commonly known as HPOB, is a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] HDAC6 is a unique member of the class IIb histone deacetylases, primarily located in the cytoplasm.[1] It possesses two catalytic domains and a C-terminal zinc finger domain with ubiquitin-binding activity.[1] Unlike other HDACs that primarily target histone proteins, HDAC6 deacetylates a variety of non-histone substrates, including α-tubulin, HSP90, and cortactin.[1][4] This cytoplasmic activity implicates HDAC6 in numerous cellular processes such as cell motility, protein quality control, and stress responses. The dysregulation of HDAC6 activity has been linked to various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This compound's selectivity for HDAC6 offers a valuable tool for dissecting the specific roles of this enzyme and presents a promising avenue for the development of targeted therapies.[1][2]
Structural and Functional Characteristics
This compound is a hydroxamic acid-based compound, a chemical class known for its zinc-chelating properties, which are crucial for inhibiting the catalytic activity of zinc-dependent HDACs.[2]
Structure:
-
Chemical Name: N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide
-
Molecular Formula: C₁₇H₁₈N₂O₄
-
Molecular Weight: 314.34 g/mol
-
Structure:
Functional Properties:
This compound is a highly potent and selective inhibitor of HDAC6.[1][3] Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates.[1] Notably, this compound does not interfere with the ubiquitin-binding function of HDAC6's zinc finger domain.[1] A key functional characteristic of this compound is its ability to enhance the efficacy of DNA-damaging anticancer agents in transformed cells, while not exhibiting the same cytotoxic enhancement in normal cells.[1][2] This selective sensitization of cancer cells to chemotherapy is a significant area of investigation for its therapeutic potential.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a comparative overview of its inhibitory activity and selectivity.
| Inhibitor | Target | IC₅₀ (nM) | Selectivity | Reference |
| This compound | HDAC6 | 56 | >50-fold vs HDAC1 | [1] |
| This compound | HDAC1 | 2900 | [1] | |
| This compound | Other HDACs | >1700 | >30-fold vs other HDACs | [1][3] |
| SAHA | Class I HDACs & HDAC6 | Potent | Broad | [1] |
| Tubacin | HDAC6 | 45 | ~4-fold vs HDAC1 | [1] |
| In Vivo Study | Animal Model | Dosage | Effect | Reference |
| This compound | Mice | 300 mg/kg/day (i.p.) | Well-tolerated | [1] |
| This compound + SAHA | Mice with CWR22 human prostate cancer xenografts | This compound (300 mg/kg/day, i.p.) + SAHA (50 mg/kg) | Significant suppression of tumor growth | [3] |
Signaling Pathways
This compound exerts its effects by modulating the HDAC6 signaling pathway. HDAC6 is a critical node in several cellular signaling networks. Its inhibition by this compound leads to downstream consequences that affect cell fate and function.
Caption: The HDAC6 signaling pathway is modulated by this compound, leading to downstream effects.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the deacetylase activity of HDAC6 in the presence or absence of this compound.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in HDAC6 Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the desired concentration in cold HDAC6 Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of HDAC6 Assay Buffer
-
10 µL of diluted this compound or DMSO control
-
20 µL of diluted HDAC6 enzyme
-
-
Initiate Reaction: Add 20 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction and Develop Signal: Add 100 µL of Developer solution to each well. Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Cell Viability Assay (in combination with a DNA-damaging agent)
This protocol assesses the effect of this compound on the viability of cancer cells when combined with a DNA-damaging agent like etoposide.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
Etoposide
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with:
-
Vehicle control (DMSO)
-
This compound alone (at various concentrations)
-
Etoposide alone (at its IC₅₀ concentration)
-
A combination of etoposide and varying concentrations of this compound
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Compare the viability of cells treated with the combination of this compound and etoposide to those treated with each agent alone.
Western Blot for Acetylated α-Tubulin
This protocol is used to detect the level of acetylated α-tubulin, a direct substrate of HDAC6, in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel HDAC inhibitor like this compound.
Caption: A typical experimental workflow for the characterization of a novel HDAC inhibitor.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for HDAC6. Its ability to modulate cytoplasmic deacetylation and sensitize cancer cells to chemotherapy highlights the importance of targeting non-histone acetylation pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the structural and functional characteristics of this compound and its role in the HDAC6 signaling pathway. Further investigation into its in vivo pharmacokinetics and efficacy in various disease models will be crucial for its translation into clinical applications.
References
The Effect of HPOB on Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism and cellular effects of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), with a specific focus on its role in promoting tubulin acetylation. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for assessing tubulin acetylation, and a summary of quantitative data from relevant studies.
Core Mechanism: this compound as a Selective HDAC6 Inhibitor
This compound exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm.[1][2] Unlike other HDACs that primarily target histone proteins within the nucleus, a key substrate of HDAC6 is α-tubulin, a major component of microtubules.[1][3][4] HDAC6 removes the acetyl group from the lysine-40 (K40) residue of α-tubulin.[5][6] By inhibiting HDAC6, this compound prevents this deacetylation process, leading to an accumulation of acetylated α-tubulin within the cell.[1] This hyperacetylation of microtubules is associated with increased microtubule stability and has implications for various cellular processes, including intracellular transport.[5][7]
Signaling Pathway of this compound-Mediated Tubulin Acetylation
The signaling pathway is direct: this compound enters the cell and binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to a shift in the dynamic equilibrium of tubulin modification, favoring the acetylated state. The primary enzyme responsible for the acetylation of α-tubulin is α-tubulin acetyltransferase 1 (ATAT1).[4][6]
References
- 1. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
The Therapeutic Potential of HPOB: A Technical Guide for Researchers
An In-depth Technical Guide on N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a Selective HDAC6 Inhibitor
This guide provides a comprehensive overview of this compound, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), for researchers, scientists, and drug development professionals. This compound has emerged as a promising therapeutic agent, particularly in oncology, due to its ability to enhance the efficacy of existing anticancer drugs.[1][2] This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes relevant biological pathways.
Core Mechanism and Therapeutic Rationale
This compound is a hydroxamic acid-based small molecule that selectively inhibits the catalytic activity of HDAC6 both in vitro and in vivo.[1][2] Its selectivity for HDAC6 over other HDAC isoforms is a key characteristic, minimizing off-target effects.[3][4] The primary therapeutic potential of this compound lies in its synergistic effect with DNA-damaging anticancer agents.[1][2] While this compound alone causes growth inhibition in both normal and transformed cells without inducing cell death, it significantly enhances the apoptotic effects of drugs like etoposide and doxorubicin specifically in cancer cells.[1][2][4] This selective enhancement of cytotoxicity in transformed cells makes this compound a promising candidate for combination therapies in cancer treatment.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Notes | Source |
| IC50 (HDAC6 inhibition) | 56 nM | Recombinant human HDAC6 | Demonstrates high potency for HDAC6. | [3][4][6] |
| Selectivity | >30-fold | Other HDAC isoforms | Indicates high selectivity for HDAC6 over other HDACs. | [3][4] |
| Effective Concentration (in vitro) | 10-30 µM | Various cell lines | Concentration range used in various in vitro assays. | [3] |
| Effect on Cell Viability | Growth inhibition, no cell death | Normal and transformed cells | This compound as a single agent is cytostatic, not cytotoxic. | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Source |
| Mice | CWR22 human prostate cancer xenografts | This compound in combination with SAHA | This compound: 300 mg/kg (IP, once daily) | Suppression of established tumor growth. This compound alone showed no significant suppression. | [3][6] |
Signaling Pathways and Molecular Mechanisms
The primary mechanism of action of this compound is the selective inhibition of HDAC6, which leads to the hyperacetylation of its substrates, most notably α-tubulin.[2][7] This disrupts microtubule dynamics and intracellular protein trafficking. The diagrams below illustrate the signaling pathway of HDAC6 and the experimental workflow for assessing this compound's effects.
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and disruption of microtubule-dependent processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., LNCaP, U87, A549) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in culture media to achieve final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic drug).
-
Remove the old media from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
Caption: A typical workflow for in vitro characterization of this compound's effects on cancer cells.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., CWR22) into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomly assign the mice to different treatment groups:
-
Vehicle control (e.g., saline or appropriate vehicle for this compound).
-
This compound alone.
-
Anticancer drug alone (e.g., SAHA).
-
This compound in combination with the anticancer drug.
-
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (IP) injection at a predetermined dose (e.g., 300 mg/kg) and schedule (e.g., daily).
-
Administer the anticancer drug according to its established protocol.
-
-
Monitoring and Endpoint:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the tumor growth between the different groups.
-
Excise the tumors at the end of the study for further analysis (e.g., immunohistochemistry for markers of apoptosis or proliferation).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a well-defined mechanism of action as a selective HDAC6 inhibitor. Its ability to sensitize cancer cells to DNA-damaging agents provides a strong rationale for its further development in combination therapies. Future research should focus on optimizing dosing and treatment schedules in combination regimens, exploring its potential in other cancer types, and identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based therapies. Further investigation into the broader roles of HDAC6 in other diseases may also unveil new therapeutic applications for this compound.
References
- 1. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
The Unseen Targets: A Technical Guide to HPOB's Impact on Protein Acetylation Beyond Histones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of epigenetic regulation has been significantly shaped by the study of histone deacetylase (HDAC) inhibitors. While the role of these inhibitors in modulating histone acetylation and gene expression is well-established, a growing body of evidence illuminates their profound impact on the acetylation of non-histone proteins. This technical guide focuses on N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a selective inhibitor of HDAC6, and its effects on the broader cellular acetylome. This compound's specificity for the primarily cytoplasmic HDAC6 isoform makes it a valuable tool to dissect the roles of non-histone protein acetylation in various cellular processes, offering therapeutic potential beyond transcriptional regulation. This document provides an in-depth overview of this compound's known non-histone targets, quantitative data from a comparable HDAC6 inhibitor, detailed experimental protocols for assessing protein acetylation, and visualizations of the key signaling pathways and workflows involved.
This compound: A Selective HDAC6 Inhibitor
This compound is a hydroxamic acid-based small molecule that exhibits potent and selective inhibition of HDAC6's catalytic activity.[1][2][3] Unlike pan-HDAC inhibitors, this compound shows significantly less activity against other HDAC isoforms, thereby minimizing effects on global histone acetylation and allowing for a more targeted investigation of HDAC6-specific functions.[1] The primary substrates of HDAC6 are cytoplasmic proteins, and consequently, this compound's most prominent effects are observed on the acetylation status of these non-histone targets.[1][4][5]
Key Non-Histone Targets of this compound
Research has identified several key non-histone proteins whose acetylation is significantly increased upon this compound treatment.
α-Tubulin: The Prototypical Target
The most well-documented non-histone substrate of HDAC6 is α-tubulin.[1][4][5] this compound treatment leads to the hyperacetylation of α-tubulin at lysine-40, a modification associated with increased microtubule stability.[1][6] This stabilization of the microtubule network has far-reaching consequences for cellular processes such as cell motility, intracellular transport, and cell division.
Peroxiredoxin (Prx): A Link to Oxidative Stress
Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in detoxifying reactive oxygen species (ROS). This compound has been shown to induce the acetylation of peroxiredoxin, although the specific functional consequences of this modification are still under investigation.[1] It is hypothesized that altering the acetylation state of Prx could modulate its antioxidant activity, thereby linking HDAC6 inhibition to the cellular stress response.[7][8][9]
Heat Shock Protein 90 (Hsp90): A Chaperone Under Acetyl-Control
HDAC6 is a known deacetylase of the molecular chaperone Hsp90.[2][4][10] Inhibition of HDAC6 by compounds like this compound leads to the hyperacetylation of Hsp90, which can disrupt its chaperone function.[2][4][11] This disruption affects the stability and activity of numerous Hsp90 client proteins, many of which are critical oncogenic kinases and transcription factors.
Quantitative Analysis of Non-Histone Protein Acetylation
While a comprehensive quantitative acetylome analysis specifically for this compound is not yet publicly available, studies on other selective HDAC6 inhibitors, such as BAS-2, provide valuable insights into the potential broader impact on the cellular acetylome. The following table summarizes quantitative proteomics data from a study on BAS-2, highlighting the pathways affected by HDAC6 inhibition.[12]
| Pathway | Number of Hyperacetylated Proteins | Fold Change Range | Key Proteins Identified |
| Glycolysis/Gluconeogenesis | 15 | 1.5 - 4.0 | Aldolase, GAPDH, PGK1 |
| Ribosome | 10 | 1.6 - 3.5 | RPL and RPS family members |
| Carbon Metabolism | 8 | 1.7 - 3.8 | IDH1, ACLY |
| Biosynthesis of Amino Acids | 7 | 1.5 - 3.2 | PHGDH, PSAT1 |
This data is representative of a selective HDAC6 inhibitor and is intended to provide an example of the types of non-histone proteins and pathways that may be affected by this compound.
Signaling Pathways Modulated by this compound
The hyperacetylation of non-histone proteins by this compound has significant implications for various signaling pathways.
Hsp90 Chaperone Cycle and Client Protein Stability
The acetylation of Hsp90 following HDAC6 inhibition disrupts its interaction with client proteins and co-chaperones.[2][4] This leads to the destabilization and subsequent degradation of key signaling molecules, including Akt and c-Raf, which are crucial for cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on non-histone protein acetylation.
Western Blot Analysis of Acetylated α-Tubulin
This protocol allows for the semi-quantitative analysis of changes in α-tubulin acetylation in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (or other HDAC6 inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Immunoprecipitation (IP) of Acetylated Proteins for Mass Spectrometry
This protocol outlines the enrichment of acetylated proteins from this compound-treated cells for subsequent identification and quantification by mass spectrometry.
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer with protease and deacetylase inhibitors
-
Anti-acetyl-lysine antibody conjugated to beads (e.g., agarose or magnetic)
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., low pH glycine buffer or SDS-containing buffer)
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Lysis: Treat cells with this compound and lyse as described in the Western blot protocol.
-
Pre-clearing (Optional): Incubate the lysate with non-conjugated beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with anti-acetyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound acetylated proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the acetylated proteins and their specific acetylation sites.
-
Data Analysis: Use appropriate software to search the MS/MS data against a protein database to identify acetylated peptides and quantify their abundance between this compound-treated and control samples.
Conclusion
The selective HDAC6 inhibitor this compound serves as a powerful tool to investigate the functional consequences of non-histone protein acetylation. Its pronounced effects on α-tubulin, peroxiredoxin, and Hsp90 highlight the diverse cellular processes regulated by HDAC6, from cytoskeletal dynamics and stress responses to protein quality control and signal transduction. While further large-scale quantitative acetylomics studies are needed to fully elucidate the complete spectrum of this compound's targets, the methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting non-histone protein acetylation. The continued investigation into the non-histone acetylome will undoubtedly uncover novel regulatory mechanisms and open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative Stress Modulates the Expression Pattern of Peroxiredoxin-6 in Peripheral Blood Mononuclear Cells of Asthmatic Patients and Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of histone acetylation in the activity-dependent regulation of sulfiredoxin and sestrin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased acetylation of Peroxiredoxin1 by HDAC6 inhibition leads to recovery of Aβ-induced impaired axonal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of HPOB, a Selective HDAC6 Inhibitor, in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide), a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). We delve into the mechanism of action of this compound, its effects on cancer cell biology, and its potential as a therapeutic agent, particularly in combination with existing anticancer drugs. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to support further research and development in this area.
Introduction: Targeting HDAC6 in Cancer
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity is a common feature in many cancers, leading to aberrant transcription and promoting tumorigenesis. While pan-HDAC inhibitors have shown therapeutic efficacy, they are often associated with toxicity due to their broad activity. This has driven the development of isoform-selective inhibitors to achieve a better therapeutic window.
HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm. Its substrates are predominantly non-histone proteins, including α-tubulin, a key component of microtubules, and the chaperone protein Hsp90. By deacetylating these proteins, HDAC6 is involved in regulating cell motility, protein quality control, and cell adhesion—processes that are critical for cancer cell invasion and metastasis. The selective inhibition of HDAC6, therefore, presents a promising strategy for cancer therapy.
This compound has emerged as a highly selective and potent inhibitor of HDAC6.[1][2] Its hydroxamic acid-based structure allows it to effectively target the catalytic domain of HDAC6.[1][2] This guide will explore the biological effects and therapeutic potential of this compound in cancer.
Mechanism of Action of this compound
This compound selectively inhibits the catalytic activity of HDAC6.[1][2] This leads to the hyperacetylation of HDAC6 substrates. A primary consequence of this compound treatment is the accumulation of acetylated α-tubulin.[1] Acetylation of α-tubulin disrupts the normal dynamics of microtubules, affecting cell migration and division. Importantly, this compound does not significantly inhibit other HDAC isoforms, including the nuclear class I HDACs, thus avoiding widespread changes in histone acetylation and gene transcription that are associated with pan-HDAC inhibitors.[1] Furthermore, this compound does not interfere with the ubiquitin-binding activity of HDAC6.[1][2]
Signaling Pathway of this compound Action
Effects of this compound in Cancer Biology
In Vitro Effects
Studies in various cancer cell lines have demonstrated that this compound:
-
Inhibits cell proliferation: this compound causes growth inhibition in both normal and transformed cell lines.[1][2] However, it does not induce cell death when used as a monotherapy.[1][2]
-
Induces cell cycle arrest: In multiple myeloma cells, this compound has been shown to cause an accumulation of cells in the G1 phase of the cell cycle. This effect is mediated through the transcriptional activation of p21.
-
Enhances the efficacy of other anticancer agents: A key finding is that this compound synergistically enhances the cytotoxicity of DNA-damaging drugs like etoposide and doxorubicin, as well as the pan-HDAC inhibitor SAHA (Vorinostat), in transformed cells but not in normal cells.[1][2] This leads to a significant increase in apoptosis in cancer cells.
-
Overcomes drug resistance: this compound has demonstrated the ability to overcome bortezomib resistance in multiple myeloma cells, suggesting a potential role in treating relapsed or refractory disease.
In Vivo Effects
In preclinical animal models, this compound has shown promising results:
-
Good tolerability: this compound is well-tolerated in mice with no significant side effects reported at therapeutic doses.[2]
-
Antitumor activity: In a human prostate cancer xenograft model, the combination of this compound and SAHA resulted in a significant enhancement of the antitumor effect compared to SAHA alone.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the activity and efficacy of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. Other HDACs | Reference |
| HDAC6 | Enzymatic Assay | 56 | >30-fold | [3] |
Table 2: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (hours) | Effect | Reference |
| LNCaP | Prostate Cancer | 8, 16, 32 | 72 | Growth inhibition, increased α-tubulin acetylation | [4] |
| U87 | Glioblastoma | 8, 16, 32 | 72 | Growth inhibition, increased α-tubulin acetylation | [4] |
| A549 | Lung Cancer | 8, 16, 32 | 72 | Growth inhibition, increased α-tubulin acetylation | [4] |
| Multiple Myeloma | Multiple Myeloma | Not specified | Not specified | Decreased cell survival, G1 phase accumulation |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| CWR22 Human Prostate Cancer Xenograft | This compound + SAHA | 300 mg/kg (this compound, i.p.), 50 mg/kg (SAHA, i.p.) | Significant suppression of tumor growth | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Acetylation
This protocol is to detect changes in the acetylation of α-tubulin following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and HDAC inhibitors
-
BCA or Bradford assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-α-tubulin, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify apoptosis induced by this compound in combination with another anticancer agent.
Materials:
-
Cancer cell line
-
This compound and co-treatment drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound and the co-treatment drug for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
This compound and co-treatment drug formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, co-treatment drug alone, combination).
-
Administer treatments according to the desired schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
The Therapeutic Potential of Hydroxy-Phenyl-Oxime-Benzoate Analogs in Neurodegenerative Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's disease (AD) present a significant and growing challenge to global health, with a pressing need for novel therapeutic strategies. One emerging area of interest is the modulation of epigenetic and cellular stress response pathways. This technical guide delves into the effects of a selective Histone Deacetylase 6 (HDAC6) inhibitor, HPOB (Hydroxy-phenyl-oxime-benzoate), and its structural analog, PHPB (potassium 2-(1-hydroxypentyl)-benzoate), on mechanisms pertinent to neurodegeneration. While direct, in-depth research specifically linking this compound to chronic neurodegenerative diseases is limited in the current literature, studies on the closely related compound PHPB provide significant insights into a potential therapeutic pathway involving the activation of the Nrf2 signaling cascade. This document provides a comprehensive analysis of the preclinical evidence for PHPB in a mouse model of Alzheimer's disease, including detailed experimental protocols, quantitative data, and visualization of the core signaling pathway.
Introduction: this compound and the Rationale for HDAC6 Inhibition in Neurodegeneration
This compound is recognized as a selective inhibitor of HDAC6.[1] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with key roles in various cellular processes relevant to neurodegeneration, including protein degradation, responses to oxidative stress, and mitochondrial transport.[2][3][4] Inhibition of HDAC6 is being explored as a therapeutic strategy for neurodegenerative disorders.[2][4] While some research has noted the neuroprotective effects of this compound in the context of acute neuronal injury such as stroke, a comprehensive body of literature detailing its effects in chronic neurodegenerative conditions like Alzheimer's disease is not yet available.[1]
PHPB: A Structural Analog with Demonstrated Efficacy in an Alzheimer's Disease Model
In contrast to this compound, significant preclinical research has been conducted on PHPB, a structural analog. These studies demonstrate its potential to mitigate key pathological features of Alzheimer's disease.[5][6][7] PHPB has been shown to alleviate memory deficits, reduce amyloid-β (Aβ) plaque deposition, and decrease tau phosphorylation in animal models.[5][6] Furthermore, PHPB is currently in a phase II clinical trial for ischemic stroke, highlighting its translational potential.[5]
The primary mechanism of action identified for PHPB in the context of neurodegeneration is the activation of the Akt/GSK3β/Nrf2 signaling pathway.[5] This pathway is crucial for cellular defense against oxidative stress, a well-established contributor to the pathogenesis of Alzheimer's disease.[5][8][9]
Core Signaling Pathway: The Akt/GSK3β/Nrf2 Axis
PHPB exerts its neuroprotective effects by modulating a critical signaling cascade that enhances the cellular antioxidant response. The key components of this pathway are Akt, GSK3β (Glycogen Synthase Kinase-3β), and Nrf2 (Nuclear factor erythroid 2-related factor 2).[5]
Under pathological conditions, such as those present in Alzheimer's disease, oxidative stress is elevated. The Akt/GSK3β/Nrf2 pathway can be dysregulated, leading to a diminished antioxidant response.[8][9] PHPB intervention leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inhibits GSK3β.[5] The inhibition of GSK3β prevents the degradation of Nrf2, allowing it to translocate to the nucleus.[5][10][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[5]
Quantitative Data from Preclinical Studies
The neuroprotective effects of PHPB have been quantified in studies using the APP/PS1 transgenic mouse model of Alzheimer's disease.[5] The following tables summarize key findings.
Table 1: Effects of PHPB on Cognitive Performance in APP/PS1 Mice
| Behavioral Test | Metric | APP/PS1 + Vehicle | APP/PS1 + PHPB (100 mg/kg/day) | Wild-Type |
| Step-down test (13-month-old mice) | Latency to step down (s) | ~15 s | ~45 s | ~50 s |
| Step-down test (13-month-old mice) | Number of errors | ~8 | ~3 | ~2 |
Data are approximated from graphical representations in Li et al., 2024.[5]
Table 2: Effects of PHPB on Oxidative Stress Markers in the Brains of APP/PS1 Mice
| Marker | Metric | APP/PS1 + Vehicle | APP/PS1 + PHPB (100 mg/kg/day) |
| Malondialdehyde (MDA) | nmol/mg protein | ~1.8 | ~1.2 |
| Superoxide Dismutase (SOD) | U/mg protein | ~120 | ~160 |
| Glutathione Peroxidase (GSH-Px) | U/mg protein | ~40 | ~60 |
Data are approximated from graphical representations in Li et al., 2024.[5]
Table 3: Effects of PHPB on Akt/GSK3β/Nrf2 Pathway Protein Expression in APP/PS1 Mice
| Protein | Metric | Relative Expression Level (vs. Wild-Type) |
| APP/PS1 + Vehicle | ||
| p-AKT/AKT ratio | Fold change | Decreased |
| p-GSK3β/GSK3β ratio | Fold change | Decreased |
| Nrf2 | Fold change | No significant change |
| HO-1 | Fold change | No significant change |
| NQO-1 | Fold change | No significant change |
Summary of findings from Western blot analyses in Li et al., 2024.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on those described in the study of PHPB in APP/PS1 mice.[5]
Animal Model and Drug Administration
-
Animal Model: APP/PS1 double transgenic mice, which overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PSEN1dE9).[5] Age-matched wild-type C57BL/6 mice are used as controls.
-
Drug Formulation: PHPB is dissolved in double distilled water.[5]
-
Administration: Mice are administered PHPB (100 mg/kg/day) or vehicle (double distilled water) via oral gavage, 5 days a week for 10 weeks.[5]
Behavioral Testing: Step-Down Passive Avoidance Test
-
Apparatus: A chamber with a grid floor and a rubber platform.
-
Training: Mice are placed on the platform. When they step down onto the grid, they receive a mild foot shock (e.g., 0.5 mA for 2 seconds). This is repeated until the mouse remains on the platform for a set duration (e.g., 5 minutes).
-
Testing: 24 hours after training, each mouse is placed on the platform, and the latency to step down and the number of errors (stepping down) within a 5-minute period are recorded.[5]
Biochemical Analysis of Oxidative Stress Markers
-
Tissue Preparation: Brain hemispheres are homogenized in cold saline.
-
Assays: Commercially available kits are used to measure the levels of Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px) in the brain homogenates according to the manufacturer's instructions.[5]
Western Blot Analysis
-
Protein Extraction: Proteins are extracted from brain tissue or cultured cells using RIPA lysis buffer. Nuclear and cytoplasmic fractions are separated for Nrf2 translocation analysis.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-Akt, Akt, p-GSK3β, GSK3β, Nrf2, HO-1, NQO-1, and a loading control (e.g., β-actin or Lamin B1).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.[5]
Immunohistochemistry for Aβ Plaques
-
Tissue Preparation: Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned on a cryostat.
-
Staining: Sections are incubated with a primary antibody against Aβ (e.g., 6E10). This is followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: Stained sections are imaged using a fluorescence microscope, and the Aβ plaque burden is quantified using image analysis software.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study evaluating the efficacy of a compound like PHPB in a mouse model of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PHPB ameliorates memory deficits and reduces oxidative injury in Alzheimer’s disease mouse model by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium 2-(1-hydroxypentyl)-benzoate improves memory deficits and attenuates amyloid and τ pathologies in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium 2-(1-hydroxypentyl)-benzoate promotes long-term potentiation in Aβ1-42-injected rats and APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]
- 9. Frontiers | Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action [frontiersin.org]
- 10. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 11. Pharmacological targeting of GSK-3 and NRF2 provides neuroprotection in a preclinical model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Heterochromatin Protein 1 Binding Protein 3 (HP1BP3) in the Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterochromatin Protein 1 Binding Protein 3 (HP1BP3), also known as HP1-BP74, is a ubiquitously expressed nuclear protein that plays a critical and multifaceted role in the regulation of gene expression. Structurally and evolutionarily related to the linker histone H1 family, HP1BP3 is a key component of heterochromatin, contributing to chromatin organization, the maintenance of genomic integrity, and the modulation of transcriptional programs.[1][2] Its dysregulation has been implicated in various pathological conditions, including cancer and neurodegenerative disorders, making it a person of significant interest for therapeutic development. This guide provides a comprehensive overview of the molecular mechanisms underpinning HP1BP3's function, detailed experimental protocols for its study, and quantitative data from key research findings.
Core Concepts: HP1BP3 Structure and Function
HP1BP3 is a 553-amino acid protein characterized by three globular domains with high sequence homology to the globular domain of the histone H1 family, and a highly positively charged C-terminal domain.[2][3] Unlike canonical H1 histones, HP1BP3 possesses unique functional motifs, including an acidic stretch and a consensus PxVxL motif for binding to Heterochromatin Protein 1 (HP1).[1]
The primary functions of HP1BP3 in gene regulation are intrinsically linked to its role as a chromatin architectural protein:
-
Heterochromatin Formation and Maintenance: As its name suggests, HP1BP3 interacts with HP1, a key mediator of heterochromatin formation.[1][3] This interaction is crucial for the enrichment of HP1BP3 in heterochromatic regions of the nucleus, such as the dense perinucleolar foci.[1][3] Through its association with HP1 and its ability to bind to linker DNA, HP1BP3 contributes to the higher-order organization of chromatin, which is generally associated with transcriptional repression.[1]
-
Modulation of Gene Expression: Knockdown of HP1BP3 in HeLa cells resulted in the altered expression of 383 genes, indicating its role in modulating gene expression.[1][2] The majority of these genes were upregulated upon HP1BP3 depletion, suggesting a primary role in gene silencing.[3] However, the precise set of directly regulated genes and the context-dependent nature of this regulation are still under active investigation.
-
Cell Cycle Progression: HP1BP3 is dynamically associated with chromatin throughout the cell cycle, with its levels and chromatin association increasing during the G1 to S phase progression.[4] It plays a critical role in maintaining heterochromatin integrity during this transition and regulates the duration of the G1 phase, thereby influencing cell proliferation.[4][5][6]
-
Response to Cellular Stress: HP1BP3 is involved in the cellular response to hypoxia, a condition often found in solid tumors.[7][8] Under hypoxic conditions, HP1BP3 mediates chromatin condensation, which contributes to increased tumor cell viability, as well as radio- and chemo-resistance.[7][8][9] It has also been identified as a potential target of the ATM/ATR kinases in response to DNA damage.[10]
-
microRNA (miRNA) Biogenesis: HP1BP3 has been shown to promote the co-transcriptional processing of primary miRNAs by enhancing the chromatin retention of nascent pri-miRNA transcripts.[11][12] This adds another layer to its regulatory functions, extending beyond direct transcriptional control of protein-coding genes.
Signaling and Interaction Pathways
The regulatory effects of HP1BP3 are mediated through its interactions with other proteins and its response to upstream signaling cascades.
The HP1BP3-HP1 Interaction Pathway
A cornerstone of HP1BP3 function is its interaction with HP1. This interaction is mediated by the canonical PxVxL motif within HP1BP3.[1] HP1 proteins, in turn, recognize and bind to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of heterochromatin.[1][13] This cascade is fundamental for the recruitment of HP1BP3 to heterochromatic regions and the subsequent gene silencing.
Caption: HP1BP3 recruitment to heterochromatin via HP1.
HP1BP3 in the DNA Damage Response
Preliminary evidence suggests that HP1BP3 is a potential target of the ATM and ATR kinases, which are central to the DNA damage response (DDR).[10] Upon DNA damage, ATM/ATR are activated and phosphorylate a host of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. The phosphorylation of HP1BP3 by these kinases may modulate its function in chromatin organization to facilitate DNA repair processes.
Caption: HP1BP3 in the DNA Damage Response pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on HP1BP3.
Table 1: Impact of HP1BP3 Depletion on Gene Expression in HeLa Cells
| Category | Number of Genes | Direction of Change | Reference |
| Genes with altered expression | 383 | Up and Down-regulated | [1][2] |
| Genes with >1.5-fold change | 230 | Majority upregulated | [3] |
| Genes with >2-fold change (q ≤ 0.1) | 45 | 40 upregulated, 5 downregulated | [3] |
Table 2: Effects of HP1BP3 in Cancer Cell Lines
| Cell Line | Condition | Parameter | Result | Reference |
| A431 | HP1BP3 depletion | Radiation Treatment Viability | ~18% decrease | [7] |
| A431 | HP1BP3 depletion | Doxorubicin IC50 | 670.2 ± 62 ng/ml to 503.2 ± 36 ng/ml | [7] |
| TE-1 (ESCC) | HP1BP3 knockdown | In vivo tumor growth and metastasis | Significantly inhibited | [14] |
| Eca-109 (ESCC) | HP1BP3 overexpression | In vivo tumor growth and metastasis | Significantly enhanced | [14] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the function of HP1BP3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of HP1BP3.[15][16]
Objective: To map the genomic locations where HP1BP3 is bound to chromatin.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to HP1BP3. Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify regions of enrichment, known as peaks, which represent the binding sites of HP1BP3.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Luciferase Reporter Assay
This assay is used to determine the effect of HP1BP3 on the transcriptional activity of a specific gene promoter.[17][18][19][20]
Objective: To quantify the regulatory effect of HP1BP3 on a target promoter.
Methodology:
-
Construct Preparation: The promoter region of a gene of interest is cloned upstream of a luciferase reporter gene in an expression vector. A second vector expressing HP1BP3 (or an shRNA against HP1BP3) is also prepared.
-
Transfection: Cells are co-transfected with the luciferase reporter construct and the HP1BP3 expression (or knockdown) construct. A control vector (e.g., empty vector) is used for comparison. A co-transfected Renilla luciferase vector is often used for normalization of transfection efficiency.
-
Cell Lysis: After a period of incubation to allow for gene expression, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The cell lysate is mixed with a luciferase substrate. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized activity in the presence of HP1BP3 overexpression or knockdown is compared to the control to determine the effect of HP1BP3 on the promoter's activity.
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the changes in the mRNA expression levels of specific genes in response to altered HP1BP3 levels.[21][22]
Objective: To quantify the relative abundance of a target mRNA transcript.
Methodology:
-
RNA Isolation: Total RNA is extracted from cells with normal, overexpressed, or depleted levels of HP1BP3.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for a PCR reaction with primers specific to the gene of interest. The amplification of the DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Caption: Workflow for Reverse Transcription Quantitative PCR (RT-qPCR).
Conclusion and Future Directions
HP1BP3 is emerging as a critical regulator of gene expression with diverse roles in maintaining chromatin architecture, controlling cell proliferation, and mediating cellular responses to stress. Its functional similarities to linker histones, coupled with its unique protein-protein interaction domains, position it as a key node in the complex network of epigenetic regulation. The growing body of evidence linking HP1BP3 to cancer progression and therapy resistance highlights its potential as a valuable therapeutic target.[7][8][14]
Future research should focus on elucidating the complete repertoire of HP1BP3's direct gene targets in various cellular contexts, uncovering the full extent of its post-translational modifications and their impact on its function, and further dissecting the signaling pathways that regulate its activity. Such studies will be instrumental in developing novel therapeutic strategies that target the epigenetic vulnerabilities conferred by HP1BP3 dysregulation in human diseases.
References
- 1. HP1BP3 is a novel histone H1 related protein with essential roles in viability and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Profiling of the Chromatin-associated Proteome Identifies HP1BP3 as a Novel Regulator of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. Quantitative Profiling of Chromatome Dynamics Reveals a Novel Role for HP1BP3 in Hypoxia-induced Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative profiling of chromatome dynamics reveals a novel role for HP1BP3 in hypoxia-induced oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HP1BP3 Gene: Function, Expression, & Research [learn.mapmygenome.in]
- 10. Regulation of human heterochromatin protein 1 binding protein 3 (HP1BP3, also known as HP1BP74) in response to the DNA damage - Nottingham ePrints [eprints.nottingham.ac.uk]
- 11. Gene - HP1BP3 [maayanlab.cloud]
- 12. HP1BP3 heterochromatin protein 1 binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. HP1: Heterochromatin binding proteins working the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HP1BP3 promotes tumor growth and metastasis by upregulating miR-23a to target TRAF5 in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Luciferase Reporters | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. elearning.unite.it [elearning.unite.it]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPOB in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPOB, or N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6)[1][2][3]. HDAC6 is a unique member of the histone deacetylase family, primarily localizing in the cytoplasm and acting on non-histone protein substrates, most notably α-tubulin[3][4]. By selectively inhibiting the catalytic activity of HDAC6, this compound leads to the hyperacetylation of α-tubulin without affecting histone acetylation[1][3]. This targeted action makes this compound a valuable tool for investigating the specific roles of HDAC6 in various cellular processes.
In cell culture experiments, this compound has demonstrated the ability to inhibit the growth of both normal and cancerous cell lines[1][2][3]. While it does not typically induce cell death on its own, this compound has been shown to significantly enhance the cytotoxic effects of DNA-damaging anticancer agents, such as etoposide, doxorubicin, and SAHA, particularly in transformed cells[1][2][3]. This synergistic effect is often mediated through the induction of apoptosis[1]. Furthermore, research has indicated that this compound can overcome resistance to other cancer therapeutics, such as the proteasome inhibitor bortezomib in multiple myeloma cells[5]. The compound has also been shown to play a role in neuroprotection by attenuating corticosterone-induced injury in neuronal-like cells[6].
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to explore its effects on cell growth, its synergistic activity with other anti-cancer drugs, and its underlying mechanisms of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HFS (Normal Human Foreskin Fibroblasts) | Normal | 8, 16, 32 | 72 | Growth inhibition, no effect on viability, accumulation of acetylated α-tubulin. | [1] |
| LNCaP | Prostate Cancer | 8, 16, 32 | 72 | Growth inhibition, no effect on viability, accumulation of acetylated α-tubulin. | [1] |
| U87 | Glioblastoma | 8, 16, 32 | 72 | Growth inhibition, no effect on viability, accumulation of acetylated α-tubulin. | [1] |
| A549 | Lung Cancer | 8, 16, 32 | 72 | Growth inhibition, no effect on viability, accumulation of acetylated α-tubulin. | [1] |
| PC12 | Rat Adrenal Pheochromocytoma | Not specified | Not specified | Attenuated corticosterone-induced injury, anti-apoptotic effect. | [6] |
| Multiple Myeloma (RPMI-8226, U266) | Multiple Myeloma | Dose-dependent (up to 40 µM) | 48 | Decreased cell survival, G1 phase accumulation. | [5][7] |
Table 2: Synergistic Effects of this compound with Anticancer Agents
| Cell Line | Combination Agent | Effect | Mechanism | Reference |
| LNCaP, U87, A549 | Etoposide, Doxorubicin, SAHA | Enhanced transformed cell death. | Increased cleaved PARP (apoptosis marker), accumulation of γH2AX (DNA damage marker). | [1] |
| Multiple Myeloma Cells | Bortezomib | Overcame bortezomib resistance and further sensitized cells. | Transcriptional activation of p21. | [5] |
Table 3: this compound IC50 Values
| Target | IC50 (nM) |
| HDAC6 | 56 |
| HDAC3/NCOR2 | 1700 |
| HDAC8 | 2800 |
| HDAC1 | 2900 |
| HDAC10 | 3000 |
| HDAC2 | 4400 |
Data compiled from multiple sources indicating high selectivity for HDAC6.[1]
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cell Growth and Viability
This protocol outlines the steps to determine the effect of this compound on the growth and viability of adherent cancer cell lines using a colorimetric assay like MTT or a fluorescence-based assay.
Materials:
-
Adherent cancer cell line of interest (e.g., LNCaP, A549, U87)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or resazurin)
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A common concentration range to test is 0, 2, 4, 8, 16, and 32 µM.[1] Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Cell Viability Assay (MTT Example):
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the dose-response curve.
-
Protocol 2: Analysis of Synergistic Effects with DNA-Damaging Agents
This protocol is designed to evaluate the ability of this compound to enhance the cytotoxicity of a DNA-damaging agent like etoposide.
Materials:
-
Cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Etoposide (or another DNA-damaging agent, stock in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagents
-
Reagents for Western blotting (for detecting apoptosis markers like cleaved PARP)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Combination Treatment:
-
Determine a sub-lethal concentration of etoposide for your cell line from literature or preliminary experiments.
-
Prepare four sets of treatment media:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 16 µM)
-
Etoposide alone (sub-lethal concentration)
-
This compound + Etoposide (combination of the above concentrations)
-
-
Treat the cells as described in step 2 of Protocol 1 and incubate for 48-72 hours.
-
-
Assessment of Cell Viability: Perform a cell viability assay as described in steps 3 and 4 of Protocol 1.
-
Western Blot for Apoptosis Markers (Optional but Recommended):
-
Seed cells in 6-well plates and treat as described above.
-
After incubation, lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved PARP and an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands. An increase in the cleaved PARP band in the combination treatment group compared to single treatments indicates enhanced apoptosis.[1]
-
Signaling Pathways
This compound Mechanism of Action
This compound selectively inhibits the cytoplasmic enzyme HDAC6. This leads to an accumulation of acetylated α-tubulin, a key component of the microtubule network. While this can inhibit cell growth, it does not typically induce cell death on its own.
This compound's Synergistic Pro-Apoptotic Effect
In combination with DNA-damaging agents, this compound promotes apoptosis in cancer cells. The DNA damage induced by agents like etoposide is amplified in the presence of this compound, leading to the activation of the intrinsic apoptosis pathway, characterized by the cleavage of PARP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound – Bioquote [bioquote.com]
- 5. Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an HDAC6 inhibitor, attenuates corticosterone-induced injury in rat adrenal pheochromocytoma PC12 cells by inhibiting mitochondrial GR translocation and the intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Treatment of Human Primary Osteoblasts (HPOBs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Primary Osteoblasts (HPOBs) are essential tools for studying bone formation, testing the effects of therapeutic agents on bone metabolism, and exploring the cellular and molecular basis of bone diseases.[1] These application notes provide detailed protocols for the culture, differentiation, and analysis of HPOBs in vitro, enabling researchers to conduct robust and reproducible experiments.
I. Cell Culture and Expansion of HPOBs
Protocol 1: Culturing Human Primary Osteoblasts
This protocol details the steps for thawing, plating, and expanding cryopreserved HPOBs.
Materials:
-
Cryopreserved Human Osteoblasts (HOBs)
-
Human Osteoblast Growth Medium[2]
-
T-75 cell culture flasks[2]
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin/EDTA solution[2]
-
Water bath at 37°C
-
Humidified incubator at 37°C, 5% CO2[2]
Procedure:
-
Thawing: Thaw the cryovial of HPOBs rapidly in a 37°C water bath.
-
Plating: Transfer the cell suspension into a T-75 flask containing 15 mL of pre-warmed Human Osteoblast Growth Medium.[2]
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2. Loosen the cap to allow for gas exchange.[2]
-
Medium Change: After 24 hours, replace the medium with fresh growth medium to remove any residual cryoprotectant. Subsequently, change the medium every 2-3 days.[2]
-
Subculturing: When cells reach 80% confluency, wash the monolayer with PBS and detach the cells using Trypsin/EDTA solution.[2] Resuspend the cells in growth medium and plate them into new flasks at the desired density.
II. Osteogenic Differentiation of HPOBs
Protocol 2: Induction of Osteogenic Differentiation
This protocol outlines the procedure for differentiating HPOBs into mature, mineralizing osteoblasts.
Materials:
-
HPOBs cultured to 80-90% confluency
-
Human Osteoblast Growth Medium[2]
-
Human Osteoblast Differentiation Medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone)[2][3]
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Seeding: Seed HPOBs at a density of 10,000 cells/cm² in a multi-well plate with Human Osteoblast Growth Medium.[2]
-
Initiation of Differentiation: The following day, replace the growth medium with Human Osteoblast Differentiation Medium.[2]
-
Maintenance: Culture the cells for 14-28 days, changing the differentiation medium every 3 days.[4]
-
Analysis: Assess osteogenic differentiation at various time points using the analytical methods described below (Alkaline Phosphatase Assay, Alizarin Red S Staining, qPCR, and Western Blot).
III. Analytical Methods for Assessing Osteogenic Differentiation
A hallmark of osteoblast differentiation is the expression of specific markers and the deposition of a mineralized extracellular matrix.[5]
A. Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[5]
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
Differentiated HPOBs in a multi-well plate
-
PBS
-
Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)[6]
-
p-Nitrophenyl phosphate (pNPP) substrate solution or a fluorescence-based substrate like 4-methylumbelliferyl phosphate (4-MUP)[6][7]
-
96-well microplate reader
Procedure:
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer.[6]
-
Assay: Transfer the cell lysate to a 96-well plate. Add the ALP substrate solution and incubate at 37°C.[7]
-
Measurement: Read the absorbance (for pNPP) at 405 nm or fluorescence (for 4-MUP) at the appropriate excitation/emission wavelengths.[6][7]
-
Quantification: Determine ALP activity by comparing the readings to a standard curve generated with known concentrations of p-nitrophenol or 4-methylumbelliferone.[7]
B. Alizarin Red S Staining for Mineralization
Alizarin Red S staining is used to detect calcium deposits, a marker of late-stage osteogenic differentiation.[8]
Protocol 4: Alizarin Red S Staining
Materials:
-
Differentiated HPOBs in a multi-well plate
-
PBS
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)[8]
-
Distilled water
Procedure:
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 15-60 minutes at room temperature.[4][9]
-
Washing: Wash the fixed cells twice with distilled water.[4]
-
Staining: Add the ARS staining solution and incubate for 20-45 minutes at room temperature in the dark.[4][8]
-
Washing: Remove the staining solution and wash the cells 3-5 times with distilled water to remove unbound dye.[8]
-
Visualization: Visualize the red-orange mineralized nodules under a bright-field microscope.
-
(Optional) Quantification: To quantify mineralization, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium chloride and the absorbance measured at 405-550 nm.[8]
C. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the expression of osteoblast-related genes.
Protocol 5: Quantitative Real-Time PCR (qPCR)
Materials:
-
Differentiated HPOBs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALP, COL1A1, OPN, OCN) and housekeeping genes (e.g., ACTB, HMBS, HPRT1)[10][11]
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the expression of housekeeping genes.[12]
Table 1: Common Gene Markers for HPOB Differentiation
| Gene Symbol | Gene Name | Stage of Differentiation | Function |
| RUNX2 | Runt-related transcription factor 2 | Early | Master regulator of osteoblast differentiation.[11] |
| ALP | Alkaline Phosphatase | Early | Involved in matrix mineralization.[5] |
| COL1A1 | Collagen Type I Alpha 1 Chain | Early to Mid | Major structural protein of the bone matrix.[13] |
| OPN (SPP1) | Osteopontin | Mid to Late | Involved in bone matrix mineralization and remodeling.[14] |
| OCN (BGLAP) | Osteocalcin | Late | A marker of mature osteoblasts, involved in bone mineralization.[14] |
D. Western Blotting for Protein Expression and Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression of specific proteins and to analyze the activation of signaling pathways.[15]
Protocol 6: Western Blotting
Materials:
-
Differentiated HPOBs
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., RUNX2, ALP, β-catenin, p-SMADs)[16]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration.[17]
-
Electrophoresis: Separate the proteins by SDS-PAGE.[17]
-
Transfer: Transfer the separated proteins to a membrane.[17]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
IV. Signaling Pathways in Osteoblast Differentiation
Several key signaling pathways regulate osteoblast differentiation and function.[18] Understanding these pathways is crucial for developing targeted therapies for bone disorders.
Caption: General experimental workflow for this compound treatment and analysis.
Key Signaling Pathways:
-
Wnt/β-catenin Pathway: Activation of this pathway is a critical driver of osteoblast differentiation. Wnt ligands bind to their receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes like RUNX2.[19]
-
Bone Morphogenetic Protein (BMP) Pathway: BMPs, members of the TGF-β superfamily, induce osteogenesis by binding to their receptors and activating Smad transcription factors (Smad1/5/8).[20]
-
Transforming Growth Factor-β (TGF-β) Pathway: TGF-β signaling, mediated by Smad2/3, also plays a crucial role in regulating osteoblast proliferation and differentiation.[13]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (ERK, JNK, p38) are involved in transmitting extracellular signals to regulate osteoblast proliferation, differentiation, and survival.[21]
-
Hedgehog (Hh) Pathway: The Hedgehog signaling pathway also contributes to osteoblast differentiation and bone formation.[19]
-
Notch Pathway: In contrast to the other pathways, Notch signaling generally acts as an inhibitor of osteoblast differentiation.[19]
Caption: Simplified overview of key signaling pathways regulating osteoblast differentiation.
V. Quantitative Data Summary
The following tables summarize expected outcomes from the analytical methods described above when comparing undifferentiated HPOBs to those undergoing osteogenic differentiation.
Table 2: Expected Changes in Gene Expression during Osteogenic Differentiation
| Gene | Fold Change (Differentiated vs. Undifferentiated) |
| RUNX2 | ↑ (Early) |
| ALP | ↑↑ (Early to Mid) |
| COL1A1 | ↑↑ (Mid) |
| OPN | ↑↑↑ (Mid to Late) |
| OCN | ↑↑↑ (Late) |
(Note: Actual fold changes can vary depending on the donor, culture conditions, and duration of differentiation.)
Table 3: Expected Changes in Protein Levels and Activity during Osteogenic Differentiation
| Protein/Activity | Change (Differentiated vs. Undifferentiated) |
| ALP Activity | ↑↑↑ |
| Mineralization | ↑↑↑ (significant increase in calcium deposition) |
| RUNX2 Protein | ↑↑ |
| OCN Protein | ↑↑↑ |
Conclusion
These application notes and protocols provide a comprehensive framework for conducting in vitro studies with Human Primary Osteoblasts. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of bone biology and develop novel therapeutics for skeletal diseases.
References
- 1. Primary human osteoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Osteoblasts (HOb) Culture Protocol [sigmaaldrich.com]
- 3. Alkaline Phosphatase Activity Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. drmillett.com [drmillett.com]
- 6. mdpi.com [mdpi.com]
- 7. drmillett.com [drmillett.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 10. Internal control genes for quantitative RT-PCR expression analysis in mouse osteoblasts, osteoclasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. clinandmedimages.org [clinandmedimages.org]
- 14. 25-Hydroxyvitamin D3 induces osteogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western blot analysis [bio-protocol.org]
- 18. Signaling pathways governing osteoblast proliferation, differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.biologists.com [journals.biologists.com]
- 21. brieflands.com [brieflands.com]
Determining the Optimal Concentration of HPOB for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal experimental concentration of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The protocols outlined below will enable researchers to identify a concentration that maximizes therapeutic efficacy while minimizing off-target effects and cytotoxicity in cell-based assays.
Introduction to this compound
This compound is a small molecule that selectively inhibits the catalytic activity of HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm.[1][2][3] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 allows for the specific investigation of HDAC6-mediated biological processes.[1][2] Its mechanism of action involves the accumulation of acetylated α-tubulin and peroxiredoxin, key substrates of HDAC6, without significantly affecting histone acetylation.[1][2] this compound has been shown to inhibit the growth of both normal and transformed cells and can enhance the efficacy of DNA-damaging anticancer agents.[1][2] It also exhibits neuroprotective properties by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.[4]
Key Considerations for Determining Optimal Concentration
The optimal concentration of this compound is dependent on the specific cell type, experimental duration, and the biological question being addressed. A systematic approach is crucial to identify a concentration that is both effective and minimally toxic. The following experimental workflow is recommended:
-
Cytotoxicity Assessment: Determine the concentration of this compound that induces 50% cell death (IC50) to establish a working concentration range.
-
Target Engagement Analysis: Confirm that this compound is inhibiting its intended target, HDAC6, by measuring the acetylation of its downstream substrates.
-
Functional Assays: Evaluate the phenotypic effects of this compound on cellular processes such as apoptosis and cell cycle progression.
Data Presentation
The following tables summarize quantitative data from published studies, providing a reference for expected outcomes.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| HDAC6 | 56 |
| HDAC1 | >10,000 |
| HDAC2 | >10,000 |
| HDAC3 | >10,000 |
| HDAC8 | >10,000 |
| HDAC10 | >10,000 |
Table 2: Effect of this compound on Cell Growth [1]
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect |
| Normal (HFS) | 8, 16, 32 | 72 | Growth inhibition, no effect on viability |
| Transformed (LNCaP, U87, A549) | 8, 16, 32 | 72 | Growth inhibition, no effect on viability |
Table 3: this compound-Induced Apoptosis and Cell Cycle Arrest in Multiple Myeloma Cells [5]
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect |
| RPMI-8226 | 40 | 48 | G1 phase cell cycle arrest |
| U266 | 40 | 48 | G1 phase cell cycle arrest |
| RPMI-8226 | 40 | 48 | Increased p21 expression |
| U266 | 40 | 48 | Increased p21 expression |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (IC50) using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol determines the concentration of this compound that reduces cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours, or a duration relevant to the cell line's doubling time.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Acetylated α-Tubulin
This protocol assesses the on-target activity of this compound by measuring the acetylation of α-tubulin, a primary substrate of HDAC6.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, and a vehicle control) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify band intensities to determine the fold-change in acetylated α-tubulin relative to the vehicle control.
Protocol 3: Apoptosis Assay using Caspase-Glo® 3/7 Assay
This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom, opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat cells with a range of this compound concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for determining its optimal concentration.
Caption: this compound selectively inhibits HDAC6, leading to the accumulation of acetylated α-tubulin.
Caption: this compound can inhibit the intrinsic apoptosis pathway by blocking GR translocation.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an HDAC6 inhibitor, attenuates corticosterone-induced injury in rat adrenal pheochromocytoma PC12 cells by inhibiting mitochondrial GR translocation and the intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
HPOB: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility, preparation, and in vivo application of HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide), a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The following protocols and data are intended to facilitate the use of this compound in preclinical research settings.
Physicochemical and In Vitro Inhibitory Data
This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for elucidating the specific biological functions of HDAC6 and for developing targeted therapeutic strategies.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂O₄ | [1] |
| Molecular Weight | 314.3 g/mol | [1] |
| CAS Number | 1429651-50-2 | [1] |
| IC₅₀ (HDAC6) | 56 nM | [1][2] |
| IC₅₀ (HDAC1) | 2.9 µM | Not explicitly cited |
| Selectivity | >30-fold for HDAC6 over other HDACs | [1][2] |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions and formulations for in vivo administration. The following table summarizes known solubility data. It is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of this compound, particularly in DMSO.[1]
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a clear this compound solution suitable for intraperitoneal (i.p.) injection in mice. This formulation has been successfully used in xenograft models.[2][3] It is recommended to prepare the working solution fresh on the day of use.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
Protocol:
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.
-
Ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
-
-
Prepare the final working solution (e.g., for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous and clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. The final concentration of this compound will be 2.5 mg/mL.
-
-
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice, a common route for administering this compound in preclinical studies.[3][4][5]
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the mouse using an appropriate technique to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[4]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[4][6] Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Injection: Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically < 10 mL/kg.[6] For a 25-gram mouse, this would be a maximum of 0.25 mL.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound selectively inhibits the catalytic activity of HDAC6, a cytoplasmic enzyme. This leads to the hyperacetylation of non-histone protein substrates, most notably α-tubulin and the chaperone protein Hsp90.[3][7] The acetylation of these proteins has significant downstream effects on cellular processes.
References
Detecting HPOB-Induced Tubulin Acetylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] HDAC6 is a unique, predominantly cytoplasmic, zinc-dependent deacetylase responsible for the deacetylation of several non-histone proteins, most notably α-tubulin at the lysine-40 (Lys40) residue.[4][5][6] Tubulin acetylation is a key post-translational modification associated with stable, long-lived microtubules and is crucial for cellular processes such as cell motility and intracellular transport.[4][7][8]
By selectively inhibiting the catalytic activity of HDAC6, this compound leads to the hyperacetylation of its substrates, including α-tubulin.[1][9] This targeted activity makes this compound a valuable research tool for studying the functional roles of tubulin acetylation and a potential therapeutic agent, particularly in combination with DNA-damaging anticancer drugs.[9][10] Unlike pan-HDAC inhibitors such as Vorinostat (SAHA) or Trichostatin A (TSA), this compound's selectivity for HDAC6 allows for the specific investigation of HDAC6-mediated pathways without the broad-spectrum effects on histone acetylation and gene expression.[9][11]
These application notes provide detailed protocols for detecting and quantifying the this compound-induced increase in tubulin acetylation in cultured cells using standard and advanced laboratory techniques.
Signaling Pathway of this compound Action
This compound directly inhibits the enzymatic activity of HDAC6. This inhibition prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated tubulin. This increase in a specific post-translational modification of a cytoskeletal protein can then be detected and quantified.
Caption: Mechanism of this compound-induced tubulin hyperacetylation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | HDAC6 | 56 nM | >30-fold over other HDACs | [1][2][3] |
| This compound | HDAC1 | 2.9 µM | - | [9] |
| Tubacin | HDAC6 | 45 nM | - | [9] |
| Tubacin | HDAC1 | 193 nM | - | [9] |
| SAHA | Class I HDACs & HDAC6 | Potent Inhibitor | Broad Spectrum | [9] |
Experimental Protocols
Here we provide detailed protocols for the two most common methods for detecting this compound-induced tubulin acetylation: Western Blotting and Immunofluorescence. An overview of Mass Spectrometry is also included as an advanced alternative.
Western Blotting for Acetylated Tubulin
Western blotting allows for the semi-quantitative analysis of changes in the levels of acetylated α-tubulin relative to the total α-tubulin in cell lysates.
Caption: Workflow for Western blot analysis of tubulin acetylation.
-
Cell Line: Any suitable mammalian cell line (e.g., HeLa, SH-SY5Y, LNCaP).[1][12]
-
This compound: Stock solution in DMSO.[2]
-
Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail and HDAC inhibitors (e.g., 5 µM Trichostatin A and 10 mM Sodium Butyrate) to preserve acetylation during extraction.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE reagents: Acrylamide solutions, buffers, etc.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (with freshly added protease and HDAC inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody (typically 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin or other loading control antibody to normalize the data.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The level of acetylated tubulin should be normalized to the level of total tubulin.
-
Immunofluorescence for Acetylated Tubulin
Immunofluorescence microscopy provides a qualitative and semi-quantitative method to visualize the distribution and intensity of acetylated microtubules within cells.
Caption: Workflow for immunofluorescence analysis of tubulin acetylation.
-
Glass Coverslips: Sterile, in 24-well plates.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.[5][15]
-
Blocking Buffer: 1-5% BSA in PBST (PBS with 0.1% Tween 20).[4]
-
Primary Antibody: Anti-acetylated-α-Tubulin antibody (e.g., Mouse monoclonal clone 6-11B-1).[4]
-
Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).[5]
-
Antifade Mounting Medium. [5]
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere for 24-48 hours.
-
Treat cells with this compound or vehicle control as described in the Western Blotting protocol.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with warm PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold 100% methanol for 5-10 minutes at -20°C.
-
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Dilute the primary anti-acetyl-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations (e.g., 1:200 to 1:1000).
-
Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.[5]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.[5]
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images using consistent settings for all experimental conditions.
-
The increase in the fluorescent signal corresponding to acetylated tubulin can be used to quantify the cellular effect of this compound.[4] Image analysis software can be used to measure the mean fluorescence intensity per cell.
-
Mass Spectrometry for Tubulin Acetylation
Mass spectrometry (MS) offers a highly sensitive and specific method for identifying and quantifying post-translational modifications, including tubulin acetylation, without the need for specific antibodies. This is a more advanced technique typically used for discovery or for precise quantification.
-
Protein Extraction and Digestion: Cellular proteins are extracted, and tubulin can be enriched through various methods. The proteins are then digested into smaller peptides using an enzyme like trypsin or pepsin.[16][17] Due to the location of the Lys40 acetylation site, pepsin digestion may be more suitable.[16][17]
-
Enrichment of Acetylated Peptides: Immunoaffinity enrichment using anti-pan-acetyl-lysine antibodies can be used to isolate acetylated peptides from the complex mixture.[18][19]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS spectra are matched to protein sequence databases to identify the peptides and pinpoint the exact site of acetylation. Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be used to determine the relative abundance of acetylated tubulin peptides between this compound-treated and control samples.[16][17]
This method is powerful for confirming the Lys40 site of acetylation and for discovering other potential acetylation sites on tubulin or other proteins affected by this compound treatment.[20]
Conclusion
The protocols outlined provide robust and reliable methods for researchers to investigate the effects of the selective HDAC6 inhibitor this compound on tubulin acetylation. Western blotting offers a straightforward semi-quantitative approach, while immunofluorescence allows for the visualization of changes in the microtubule network. Mass spectrometry provides a powerful tool for in-depth, quantitative analysis. The choice of method will depend on the specific research question and available resources. By using these protocols, researchers can effectively characterize the cellular activity of this compound and further elucidate the role of tubulin acetylation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence of microtubule acetylation [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass Spectrometric Quantitation of Tubulin Acetylation from Pepsin-Digested Rat Brain Tissue Using a Novel Stable-Isotope Standard and Capture by Anti-Peptide Antibody (SISCAPA) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing HPOB in Combination with Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a unique class IIb HDAC. Unlike other HDACs, HDAC6 is primarily cytoplasmic and plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Its selective inhibition by this compound presents a promising therapeutic strategy in oncology, particularly in combination with existing anti-cancer agents. These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination cancer therapy.
Mechanism of Action: Synergistic Anti-Cancer Effects
This compound's primary mechanism of action is the selective inhibition of HDAC6, which leads to the hyperacetylation of its substrates, notably α-tubulin and peroxiredoxin. This targeted action, when combined with conventional anti-cancer drugs, results in synergistic cytotoxicity against cancer cells. The combination of this compound with DNA-damaging agents, such as etoposide and doxorubicin, has been shown to significantly enhance apoptosis and increase DNA damage in cancer cells.[1][2] This is evidenced by the increased accumulation of γH2AX, a marker of DNA double-strand breaks, and elevated levels of cleaved PARP, a key indicator of apoptosis.[1] Furthermore, in multiple myeloma, this compound has been found to transcriptionally activate the tumor suppressor p21.
The synergistic effect of this compound with other anti-cancer drugs stems from its ability to disrupt cellular stress response pathways that cancer cells often rely on for survival. By inhibiting HDAC6, this compound interferes with the aggresome pathway, a cellular mechanism for clearing misfolded proteins. This disruption, combined with the cellular stress induced by chemotherapy or other targeted agents, pushes cancer cells beyond their survival threshold, leading to enhanced apoptosis.
Data Presentation: In Vitro and In Vivo Efficacy of this compound Combinations
The following tables summarize the quantitative data from preclinical studies on this compound in combination with other anti-cancer drugs.
Table 1: In Vitro Cytotoxicity of this compound and Combination Therapies
| Cell Line | Cancer Type | Drug Combination | IC50 (this compound alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| LNCaP | Prostate Cancer | This compound + Etoposide | Not Reported | Not Reported | Not Reported | [1] |
| U87 | Glioblastoma | This compound + Doxorubicin | Not Reported | Not Reported | Not Reported | [1] |
| A549 | Lung Cancer | This compound + SAHA | Not Reported | Not Reported | Not Reported | [1] |
| HL-60 | Acute Myeloid Leukemia | This compound analogue (2b) + Decitabine | Not Reported | Not Reported | < 1 (Synergistic) | [3][4] |
| MOLM-13 | Acute Myeloid Leukemia | This compound analogue (2b) + Decitabine | Not Reported | Not Reported | < 1 (Synergistic) | [3][4] |
| MM.1S | Multiple Myeloma | This compound + Bortezomib | Not Reported | Not Reported | Not Reported | [5] |
Note: Specific IC50 and CI values for this compound combinations are not consistently reported in the available literature. The synergistic effects are described qualitatively. The data for AML is based on an this compound analogue.
Table 2: In Vivo Efficacy of this compound and Combination Therapies
| Cancer Model | Drug Combination | Dosage | Tumor Growth Inhibition (%) | Reference |
| CWR22 (Prostate Cancer Xenograft) | This compound + SAHA | This compound: 300 mg/kg (i.p.), SAHA: 50 mg/kg (i.p.) | Significant shrinkage of tumors | [1] |
Note: The available in vivo data is primarily descriptive. Quantitative tumor growth inhibition percentages for this compound combinations are not specified in the cited literature.
Mandatory Visualizations
Signaling Pathways
Caption: this compound and DNA damaging agent signaling pathway.
Experimental Workflows
Caption: In vitro experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for determining the cytotoxicity of this compound in combination with other anti-cancer drugs.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Anti-cancer drug of interest (dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, the second anti-cancer drug, and the combination of both in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination. The Combination Index (CI) can be calculated using software such as CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot for Detection of γH2AX and Cleaved PARP
This protocol outlines the detection of key markers of DNA damage and apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Model
This protocol provides a general framework for assessing the efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection (e.g., CWR22 for prostate cancer)
-
Matrigel (optional)
-
This compound and the second anti-cancer drug formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, second drug alone, this compound + second drug).
-
Drug Administration: Administer the drugs according to the predetermined dosage and schedule (e.g., intraperitoneal injection daily).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
This compound, as a selective HDAC6 inhibitor, demonstrates significant potential for use in combination with a variety of anti-cancer drugs. The synergistic effects, primarily driven by the induction of DNA damage and apoptosis, have been observed in several cancer types. The protocols provided herein offer a foundation for researchers to further investigate and harness the therapeutic benefits of this compound-based combination therapies. Further studies are warranted to establish optimal dosing and scheduling and to identify predictive biomarkers for patient selection.
References
- 1. Optimizing combination therapy in prostate cancer: mechanistic insights into the synergistic effects of Paclitaxel and Sulforaphane-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapies in the treatment of prostate cancer | Wysocki | Oncology in Clinical Practice [journals.viamedica.pl]
Application Notes and Protocols for HPOB Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window.[3][4] HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, with key substrates including α-tubulin and the heat shock protein 90 (Hsp90).[4] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of these substrates, affecting cellular processes such as cell motility, protein quality control, and cell signaling.[4]
These application notes provide a comprehensive overview of the experimental design for evaluating this compound in preclinical animal models. Detailed protocols for in vivo efficacy, toxicity, and pharmacokinetic studies are presented to guide researchers in the preclinical development of this compound and other selective HDAC6 inhibitors.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the catalytic domain of HDAC6, inhibiting its ability to remove acetyl groups from its substrates.[3][4] A primary downstream effect of HDAC6 inhibition by this compound is the accumulation of acetylated α-tubulin.[3][4] This modification impacts microtubule stability and function, which can, in turn, affect cell migration and other microtubule-dependent processes.[4] Furthermore, this compound has been shown to enhance the efficacy of DNA-damaging anticancer agents, suggesting a synergistic effect in cancer therapy.[1][2][3][4] While this compound can inhibit cell growth, it does not typically induce cell death on its own.[3][4]
Caption: this compound selectively inhibits HDAC6, leading to hyperacetylation of cytoplasmic proteins.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (HDAC6) | 56 nM | - | [1][2] |
| Selectivity | >30-fold vs. other HDACs | - | [1][2] |
| Effect on Cell Growth | Inhibition | Normal and transformed cells | [3][4] |
| Induction of Cell Death | No | Normal or transformed cells | [3][4] |
Table 2: In Vivo Efficacy of this compound in CWR22 Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | Intraperitoneal | Daily for 18 days | Progressive tumor growth | [1][2] |
| This compound | 300 mg/kg | Intraperitoneal | Daily for 18 days | Suppression of tumor growth | [1][2] |
| SAHA | 50 mg/kg | Intraperitoneal | Daily for 18 days | Suppression of tumor growth | [1][2] |
| This compound + SAHA | 300 mg/kg + 50 mg/kg | Intraperitoneal | Daily for 18 days | Significant tumor shrinkage | [1][2] |
Table 3: In Vivo Tolerability of this compound in Mice
| Dosage | Administration Route | Dosing Schedule | Observation | Reference |
| 100, 200, 300 mg/kg | Intraperitoneal | Daily for 5 days | No significant weight loss | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Human Prostate Cancer Xenograft Model
This protocol describes the evaluation of this compound's antitumor efficacy, alone and in combination with a pan-HDAC inhibitor, SAHA, in a CWR22 human prostate cancer xenograft model.
1.1. Animal Model
-
Species: Athymic nude mice (e.g., NCR/nu)
-
Age: 6-8 weeks
-
Housing: Maintained under specific pathogen-free conditions with ad libitum access to sterile food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
1.2. Cell Culture and Tumor Implantation
-
Culture CWR22 human prostate cancer cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to reach a palpable size of approximately 100-150 mm³ before initiating treatment.
1.3. This compound Formulation and Administration
-
Preparation of this compound solution:
-
Dissolve this compound powder in a minimal amount of dimethyl sulfoxide (DMSO).
-
Further dilute the solution in corn oil to the final desired concentration (e.g., for a 300 mg/kg dose in a 20g mouse, prepare a solution where the final injection volume is 100-200 µL). The final concentration of DMSO should be below 5%.
-
Vortex the solution thoroughly before each use.
-
-
Administration:
1.4. Treatment Groups
-
Group 1: Vehicle control (DMSO/corn oil)
-
Group 2: this compound (e.g., 300 mg/kg)
-
Group 3: SAHA (e.g., 50 mg/kg, prepared according to standard protocols)
-
Group 4: this compound (e.g., 300 mg/kg) + SAHA (e.g., 50 mg/kg)
1.5. Monitoring and Endpoints
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., Western blotting, histopathology).
References
Application Notes and Protocols for Detecting Acetylated Tubulin via Western Blot Following HPOB Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and semi-quantitative analysis of acetylated α-tubulin in cultured cells following treatment with HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide), a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a primary cytoplasmic deacetylase, and its inhibition leads to the hyperacetylation of its substrates, including α-tubulin. This protocol outlines the necessary steps from cell culture and this compound treatment to Western blot analysis and data interpretation. Included are detailed methodologies, a summary of expected quantitative results, and diagrams illustrating the experimental workflow and the underlying biological pathway.
Introduction
Post-translational modifications of tubulin play a crucial role in regulating microtubule structure and function. The acetylation of α-tubulin at lysine-40 is a key modification associated with stable microtubules. This acetylation is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6, a class IIb HDAC, is the major enzyme responsible for the deacetylation of α-tubulin in the cytoplasm.[1][2]
This compound is a potent and selective inhibitor of HDAC6.[3][4] By inhibiting HDAC6 activity, this compound treatment is expected to cause an accumulation of acetylated α-tubulin.[3][4] Western blotting is a widely used technique to detect and quantify changes in protein modifications. This application note provides a detailed protocol to assess the efficacy of this compound in inducing tubulin acetylation.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and the general workflow for the Western blot experiment.
Caption: this compound inhibits HDAC6, leading to an accumulation of acetylated α-tubulin.
Caption: Experimental workflow for Western blot analysis of acetylated tubulin.
Quantitative Data Summary
Treatment of various cell lines with this compound results in a concentration-dependent increase in the levels of acetylated α-tubulin, with minimal effect on histone acetylation.[3][4] The table below summarizes the expected outcomes based on published data.
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Change in Acetylated α-tubulin | Reference |
| HFS (Human Foreskin Fibroblasts) | 4, 8, 16 | 24 | Concentration-dependent increase | [3] |
| LNCaP (Human Prostate Cancer) | 4, 8, 16 | 24 | Concentration-dependent increase | [3] |
| U87 (Human Glioblastoma) | 4, 8, 16 | 24 | Concentration-dependent increase | [3] |
| A549 (Human Lung Carcinoma) | 4, 8, 16 | 24 | Concentration-dependent increase | [3] |
Note: The referenced study demonstrates a clear visual increase in band intensity on Western blots with increasing this compound concentration. For precise fold-change analysis, densitometry of the Western blot bands is required.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HFS, LNCaP, U87, A549, or other appropriate cell line
-
Cell Culture Medium and Supplements
-
This compound (or other HDAC6 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS) , ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Crucially, add HDAC inhibitors such as 5 µM Trichostatin A (TSA) and 10 mM Sodium Butyrate to the lysis buffer to preserve acetylation during extraction.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). BSA is often preferred for acetyl-specific antibodies.
-
Primary Antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) antibody
-
Anti-α-Tubulin or Anti-β-Actin antibody (for loading control)
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Methodology
1. Cell Culture and this compound Treatment
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 4, 8, and 16 µM).
-
Include a vehicle control (DMSO-treated) at the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing culture medium and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease, phosphatase, and HDAC inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. To 20-30 µg of protein, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols (wet or semi-dry transfer).
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in 5% BSA-TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA-TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., total α-tubulin or β-actin) to confirm equal protein loading.
4. Data Analysis
-
Use image analysis software to perform densitometry on the bands corresponding to acetylated α-tubulin and the loading control.
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the corresponding loading control band for each sample.
-
Calculate the fold change in acetylated α-tubulin levels in this compound-treated samples relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient this compound concentration or incubation time | Optimize this compound concentration and treatment duration. |
| Inactive antibody | Use a fresh or different lot of primary antibody. | |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Ensure protease and HDAC inhibitors are fresh and added to the lysis buffer. Keep samples on ice. |
Conclusion
This protocol provides a reliable method for detecting and analyzing changes in α-tubulin acetylation following treatment with the HDAC6 inhibitor this compound. By following these steps, researchers can effectively assess the cellular activity of this compound and other HDAC6 inhibitors, providing valuable insights for drug development and the study of microtubule dynamics.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Measuring the Potency of HPOB: A Detailed Protocol for Determining the IC50 for HDAC6
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Its dysregulation has been implicated in a range of diseases, most notably cancer and neurodegenerative disorders. This has led to the development of selective HDAC6 inhibitors as potential therapeutic agents. One such inhibitor is N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB). This compound has been identified as a potent and highly selective inhibitor of HDAC6.[1][2][3][4] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for HDAC6, a critical parameter for characterizing its potency and selectivity.
Principle of the Assay
The IC50 value of this compound for HDAC6 is determined using an in vitro enzymatic assay. The assay measures the residual activity of recombinant human HDAC6 in the presence of varying concentrations of the inhibitor. A common method utilizes a fluorogenic substrate that, upon deacetylation by HDAC6, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is directly proportional to the enzymatic activity of HDAC6. By measuring the fluorescence at different this compound concentrations, a dose-response curve can be generated, from which the IC50 value is calculated. This value represents the concentration of this compound required to inhibit 50% of the HDAC6 enzymatic activity under the specified assay conditions.
Quantitative Data Summary
The inhibitory activity of this compound against HDAC6 has been well-characterized. The following table summarizes the reported IC50 value and selectivity.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | HDAC6 | 56 | >30-fold over other HDACs | [1][2][4] |
| This compound | HDAC1 | 2900 | [3] | |
| This compound | HDAC3 | 1700 | [4] | |
| This compound | HDAC8 | 2800 | [4] | |
| This compound | HDAC10 | >1700 | [4] |
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay for IC50 Determination
This protocol is based on commercially available fluorometric HDAC6 activity assay kits.[5][6][7]
Materials and Reagents:
-
Recombinant Human HDAC6 enzyme
-
HDAC6 Fluorogenic Substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC) or AFC)
-
HDAC Assay Buffer
-
HDAC Developer Solution
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor, dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (excitation ~350-380 nm, emission ~440-460 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity. A typical concentration range to test for this compound would be from 0.1 nM to 10 µM.
-
Prepare a working solution of the positive control inhibitor (e.g., TSA or SAHA) at a concentration known to cause significant inhibition.
-
Prepare the HDAC6 enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
On a 96-well black microplate, add the following to each well in duplicate or triplicate:
-
Blank (No Enzyme): Assay Buffer and Substrate.
-
Negative Control (No Inhibitor): HDAC6 Enzyme, Assay Buffer, and Substrate.
-
Positive Control: HDAC6 Enzyme, Assay Buffer, positive control inhibitor, and Substrate.
-
Test Wells: HDAC6 Enzyme, Assay Buffer, this compound at various concentrations, and Substrate.
-
-
The final reaction volume is typically 50 µL.
-
-
Enzymatic Reaction:
-
Add the HDAC6 enzyme to the appropriate wells.
-
Add the serially diluted this compound or control inhibitors to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of HDAC6 inhibition for each this compound concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway and Mechanism of Action
References
Application Notes and Protocols for Assessing Cell Viability Following High-Pressure Oxygen Breathing (HPOB) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Pressure Oxygen Breathing (HPOB), also known as Hyperbaric Oxygen Therapy (HBOT), is a treatment modality involving the inhalation of 100% oxygen at pressures greater than one atmosphere absolute (ATA). While beneficial for various medical conditions, this compound can also induce oxidative stress through the increased production of reactive oxygen species (ROS), potentially leading to cellular damage and death.[1] Therefore, accurate assessment of cell viability after this compound exposure is crucial for understanding its mechanisms of action, optimizing therapeutic protocols, and evaluating the safety and efficacy of novel drug candidates in conjunction with this compound.
These application notes provide detailed protocols for a range of commonly used assays to assess cell viability and elucidate the cellular response to this compound-induced stress.
Key Signaling Pathways in this compound-Induced Cellular Stress
This compound-induced increases in ROS production can modulate several key signaling pathways that determine cell fate.[2][3] Understanding these pathways is essential for interpreting cell viability data. The excessive ROS can lead to the activation of:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: A primary regulator of the antioxidant response.[4][5]
-
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway: A key player in inflammation and cell survival.[2][4]
-
Mitogen-activated protein kinase (MAPK) pathway: Involved in stress response, proliferation, differentiation, and apoptosis.[4]
The interplay of these pathways ultimately determines whether a cell survives, undergoes apoptosis (programmed cell death), or necrosis (uncontrolled cell death).
I. Metabolic Activity Assays
Metabolic assays are widely used to assess cell viability by measuring the metabolic activity of a cell population. A decrease in metabolic activity is indicative of cytotoxicity.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Exposure: Expose the cells to the desired this compound conditions. Include appropriate normobaric and normoxic control groups.
-
MTT Addition: Following this compound exposure, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[8]
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Presentation:
| Treatment Group | This compound Pressure (ATA) | This compound Duration (min) | Absorbance (570 nm) | % Viability (relative to control) |
| Control | 1.0 | 0 | 1.25 ± 0.08 | 100% |
| This compound 1 | 2.0 | 60 | 0.98 ± 0.05 | 78.4% |
| This compound 2 | 2.5 | 60 | 0.75 ± 0.06 | 60.0% |
| This compound 3 | 2.5 | 120 | 0.45 ± 0.04 | 36.0% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
II. Cell Membrane Integrity Assays
These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.
A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9]
Materials:
-
LDH cytotoxicity assay kit
-
Cells of interest
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and this compound Exposure: Follow the same initial steps as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After this compound exposure, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Data Presentation:
| Treatment Group | This compound Pressure (ATA) | This compound Duration (min) | LDH Release (Absorbance at 490 nm) | % Cytotoxicity |
| Spontaneous Release | 1.0 | 0 | 0.15 ± 0.02 | 0% |
| This compound 1 | 2.0 | 60 | 0.45 ± 0.03 | 25% |
| This compound 2 | 2.5 | 60 | 0.78 ± 0.05 | 52.5% |
| Maximum Release | N/A | N/A | 1.20 ± 0.10 | 100% |
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Data are for illustrative purposes.
III. Apoptosis Assays
Apoptosis is a key mechanism of cell death that can be induced by this compound. The following assays detect specific hallmarks of apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound exposure, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
Data Presentation:
| Treatment Group | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound 2.0 ATA, 60 min | 75.8 ± 3.5 | 15.3 ± 1.8 | 8.9 ± 1.2 |
| This compound 2.5 ATA, 120 min | 40.1 ± 4.2 | 35.6 ± 3.1 | 24.3 ± 2.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][14][15] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.
References
- 1. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. centrehyperbare.com [centrehyperbare.com]
- 3. Hyperbaric Oxygen Therapy Counters Oxidative Stress/Inflammation-Driven Symptoms in Long COVID-19 Patients: Preliminary Outcomes | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. clyte.tech [clyte.tech]
- 15. TUNEL assay - Wikipedia [en.wikipedia.org]
Application Note: Flow Cytometry Analysis of HPOB-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1] HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, with key roles in cell motility, protein degradation, and stress responses. Unlike other HDACs, its main substrates are non-histone proteins such as α-tubulin and cortactin.[2][3] Inhibition of HDAC6 by this compound has been shown to induce growth inhibition and apoptosis in various cancer cell lines, making it a compound of interest in oncology research and drug development.[1][4][5]
This application note provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry. The described methods allow for the quantitative assessment of apoptosis, cell cycle distribution, and intracellular reactive oxygen species (ROS) levels, providing critical insights into the mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on multiple myeloma cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cells
| Cell Line | Treatment (48h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| RPMI-8226 | DMSO (Control) | 45.3 ± 2.1 | 42.1 ± 1.8 | 12.6 ± 0.9 |
| 40 µM this compound | 65.8 ± 2.5 | 25.4 ± 1.5 | 8.8 ± 0.7 | |
| U266 | DMSO (Control) | 50.1 ± 2.3 | 38.5 ± 2.0 | 11.4 ± 1.1 |
| 40 µM this compound | 72.4 ± 2.8 | 18.2 ± 1.3 | 9.4 ± 0.9 |
Data is presented as mean ± standard deviation and is based on findings reported in "Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation".[4]
Table 2: Induction of Apoptosis by this compound in Multiple Myeloma Cells
| Cell Line | Treatment (48h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| RPMI-8226 | DMSO (Control) | 3.2 ± 0.5 | 2.1 ± 0.3 | 5.3 ± 0.8 |
| 40 µM this compound | 15.7 ± 1.2 | 8.9 ± 0.9 | 24.6 ± 2.1 | |
| U266 | DMSO (Control) | 2.8 ± 0.4 | 1.9 ± 0.2 | 4.7 ± 0.6 |
| 40 µM this compound | 18.2 ± 1.5 | 10.1 ± 1.1 | 28.3 ± 2.6 |
Data is presented as mean ± standard deviation and is based on findings reported in "Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation".[4]
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-treated cells.
Caption: this compound-induced p21 signaling pathway.
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in this compound-treated cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
Protocol:
-
Cell Preparation: a. Culture cells to the desired density and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours). b. Harvest cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes. c. Wash the cells once with cold PBS and centrifuge again. d. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of FITC Annexin V to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 10 µL of PI staining solution. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples immediately on a flow cytometer. b. Use unstained cells, cells stained with only FITC Annexin V, and cells stained with only PI to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to distinguish between:
- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on DNA content.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, cold (-20°C)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
Protocol:
-
Cell Preparation and Fixation: a. Harvest approximately 1-2 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes. b. Wash the cell pellet once with PBS. c. Resuspend the pellet in 500 µL of PBS. d. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. e. Incubate on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet twice with PBS. c. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. d. Incubate at 37°C for 30 minutes to degrade RNA. e. Add 500 µL of PI staining solution (final concentration 50 µg/mL). f. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use the linear scale for the PI fluorescence channel. c. Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates. d. Acquire data for at least 10,000-20,000 single-cell events. e. Use cell cycle analysis software to model the histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection using DCFDA
This protocol measures intracellular ROS levels in this compound-treated cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H2O2)
-
Flow cytometry tubes
Protocol:
-
Cell Preparation and Staining: a. Treat cells with this compound or vehicle control for the desired duration. Include a positive control group treated with an ROS-inducing agent like H2O2 for the final 30-60 minutes of the experiment. b. Prepare a fresh working solution of DCFDA at a final concentration of 5-10 µM in pre-warmed serum-free media or PBS. c. Harvest the cells and wash once with PBS. d. Resuspend the cells in the DCFDA working solution at a concentration of 1 x 10^6 cells/mL. e. Incubate for 30-45 minutes at 37°C in the dark.
-
Analysis: a. After incubation, centrifuge the cells and resuspend the pellet in cold PBS. b. Analyze immediately on a flow cytometer, exciting at 488 nm and detecting emission at ~530 nm (FITC channel). c. Acquire data for at least 10,000 events per sample. d. Analyze the shift in fluorescence intensity in this compound-treated cells compared to the vehicle control. The mean fluorescence intensity (MFI) is proportional to the amount of intracellular ROS.
References
- 1. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPOB (4-hydroxy-2-oxo-3-phenyl-1,2-dihydroquinoline-3-carboxylic acid) Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with HPOB (4-hydroxy-2-oxo-3-phenyl-1,2-dihydroquinoline-3-carboxylic acid) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, or 4-hydroxy-2-oxo-3-phenyl-1,2-dihydroquinoline-3-carboxylic acid, is a quinolone carboxylic acid derivative. Like many compounds in this class, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, which can pose challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations.[1][2][3][4] Poor aqueous solubility can lead to compound precipitation, inaccurate assay results, and reduced bioavailability.[1][2]
Q2: What are the key factors influencing the solubility of this compound?
A2: The primary factors affecting this compound's solubility include:
-
pH: As a carboxylic acid derivative, this compound's ionization state and thus its solubility are highly pH-dependent. Solubility generally increases in more alkaline conditions (pH > pKa) where the carboxylic acid is deprotonated.[5][6]
-
Co-solvents: The presence of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds like this compound.[2][3]
-
Temperature: For most solid solutes, solubility increases with temperature.[5]
-
Ionic Strength: The presence of salts in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of organic compounds.[6]
-
Solid-State Properties: Whether the compound is in a crystalline or amorphous form can impact its solubility.[7]
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).[2][8] A typical stock concentration might be 10-20 mM. This stock can then be diluted into the final aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1% for DMSO) to not interfere with the biological assay.[8][9]
Troubleshooting Guide
Issue: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer.
This is a common problem referred to as "crashing out," where the compound is soluble in the organic stock but not in the final aqueous medium.[3]
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: Decrease the final concentration of this compound in your experiment. Determine the kinetic and thermodynamic solubility in your specific buffer system to understand the concentration limits.[10]
-
-
Possible Cause 2: Inappropriate pH.
-
Solution: Quinolone carboxylic acids are typically zwitterionic and have their lowest solubility at their isoelectric point (often near neutral pH).[2] Adjust the pH of your aqueous buffer. For this compound, increasing the pH (e.g., to pH 8.0 or higher) should increase solubility by deprotonating the carboxylic acid group. Conversely, decreasing the pH to below its basic pKa would also increase solubility.[2][3]
-
-
Possible Cause 3: Insufficient Co-solvent.
-
Possible Cause 4: Method of Dilution.
-
Solution: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer.[3] This rapid mixing can prevent the formation of large aggregates.
-
Issue: I am observing inconsistent results in my cell-based assays with this compound.
-
Possible Cause 1: Compound Precipitation in Media.
-
Solution: Visually inspect your assay plates for any signs of precipitation (cloudiness, crystals). Quinolones can chelate divalent cations (like Ca²⁺ and Mg²⁺) present in cell culture media, leading to the formation of insoluble complexes.[2] Consider using a buffer with lower concentrations of these ions if possible, or employ a co-solvent system.
-
-
Possible Cause 2: Poor Membrane Permeability.
-
Solution: If this compound is not readily crossing the cell membrane, its intracellular concentration may be too low to elicit a biological effect. This can be a reason for discrepancies between enzyme assays and cell-based assays.[1] While not a direct solubility issue, it's a related challenge for hydrophobic compounds.
-
Physicochemical Properties and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | PubChem |
| Molecular Weight | 205.17 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
The addition of a phenyl group to this structure will increase its molecular weight and hydrophobicity (higher LogP), suggesting that this compound will have lower aqueous solubility than the parent compound.
Table of Expected this compound Solubility Behavior in Various Aqueous Systems:
The following table summarizes the expected qualitative solubility of this compound in different aqueous solutions based on the general behavior of quinolone carboxylic acids.[2][4][5][11]
| Aqueous System | Expected Solubility | Rationale |
| Deionized Water | Very Low | This compound is a hydrophobic, poorly soluble organic acid. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low | Near the isoelectric point of many quinolones, solubility is at a minimum.[2] |
| Citrate Buffer pH 5.0 | Moderate | The carboxylic acid group will be protonated, but the quinolone nitrogen may be protonated, increasing solubility. |
| Carbonate Buffer pH 9.0 | High | The carboxylic acid group will be deprotonated (ionized), significantly increasing solubility.[2] |
| PBS with 5% DMSO | Moderate to High | DMSO acts as a co-solvent, increasing the solubility of the hydrophobic compound.[2][3] |
| PBS with 1% Tween 80 | Moderate to High | Surfactants like Tween 80 can form micelles that encapsulate and solubilize hydrophobic molecules.[3] |
Experimental Protocols
Protocol: Determination of Kinetic Solubility of this compound using UV-Vis Spectrophotometry
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer of choice. Kinetic solubility is a high-throughput method often used in early drug discovery.[10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Standard Curve:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create standards (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Further dilute these DMSO standards into the aqueous buffer to a final DMSO concentration that matches the experimental conditions (e.g., 1%).
-
Measure the absorbance at the λmax of this compound.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Solubility Assay:
-
Add a small volume of the 10 mM this compound stock solution in DMSO to a larger volume of the aqueous buffer in a microfuge tube or well of a deep-well plate to achieve a high theoretical concentration (e.g., 200 µM) and a low final DMSO concentration (e.g., 2%).
-
Seal the plate or tubes and shake at room temperature for 1-2 hours to allow for precipitation to reach a steady state.
-
-
Separation of Precipitate:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved precipitate.
-
-
Quantification:
-
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant at the λmax of this compound.
-
Use the standard curve to determine the concentration of dissolved this compound in the supernatant. This concentration represents the kinetic solubility.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Experimental workflow for enhancing this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
HPOB Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a hydroxamic acid-based small molecule that functions as a highly potent and selective inhibitor of HDAC6, a class IIb histone deacetylase.[1][2] Its primary on-target effect is the inhibition of HDAC6's catalytic activity, leading to the hyperacetylation of its substrates, most notably α-tubulin.[1]
Q2: What are the known off-targets of this compound?
Q3: We observe significant cytotoxicity at concentrations where we don't expect strong HDAC6 inhibition. Could this be an off-target effect?
A3: Yes, unexpected cytotoxicity can be indicative of off-target effects. While this compound is reported to inhibit cell growth, it does not typically induce cell death on its own.[1] If you observe significant cell death, it could be due to the inhibition of other essential proteins. It is crucial to perform dose-response experiments and correlate the cytotoxic effect with on-target engagement.[6]
Q4: We see a clear increase in acetylated α-tubulin, confirming HDAC6 inhibition, but our expected downstream phenotype is absent. What could be the reason?
A4: This could be due to several factors. The biological pathway you are studying may have redundant mechanisms that compensate for HDAC6 inhibition. Alternatively, an off-target effect of this compound could be counteracting your expected phenotype. It is also possible that the specific cellular context or cell line you are using responds differently to HDAC6 inhibition.[6]
Q5: How can I be sure that the phenotype I observe is due to HDAC6 inhibition and not an off-target effect?
A5: The gold standard for attributing a phenotype to a specific target is to use multiple lines of evidence. This includes:
-
Using an inactive control compound: An ideal negative control is a close chemical analog of this compound that is inactive against HDAC6 but retains similar chemical properties to account for potential off-target effects.[7][8]
-
Genetic validation: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout HDAC6 should phenocopy the effects of this compound if they are on-target.
Troubleshooting Guide: Interpreting Unexpected Results
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Troubleshooting Steps |
| Higher than expected cytotoxicity | Cell line is highly dependent on HDAC6 activity for survival. | Inhibition of an essential off-target protein (e.g., MBLAC2 or an unknown kinase). | 1. Perform a dose-response curve for cytotoxicity and compare it with the IC50 for HDAC6 inhibition (acetylated α-tubulin).2. Test in multiple cell lines with varying HDAC6 expression.3. Use an inactive control to see if toxicity persists.[6] |
| Lack of expected phenotype despite confirmed HDAC6 inhibition | Functional redundancy in the signaling pathway. | An off-target effect is masking or opposing the on-target phenotype. | 1. Confirm inhibition of downstream effectors of HDAC6 other than α-tubulin.2. Use a structurally unrelated HDAC6 inhibitor.3. Perform a genetic knockdown of HDAC6 to see if it recapitulates the lack of phenotype. |
| Inconsistent results between experiments | Variability in cell culture conditions (passage number, confluency). Inconsistent compound preparation or storage. | Batch-to-batch variability of the compound leading to different off-target profiles. | 1. Standardize cell culture and experimental procedures rigorously.2. Prepare fresh stock solutions of this compound and store them properly.3. If possible, obtain a new batch of the compound and re-validate its activity.[9] |
| Phenotype observed is opposite to what is expected | The role of HDAC6 in the specific cellular context is different from the established literature. | A potent off-target effect is dominating the cellular response. | 1. Validate your hypothesis in a different model system.2. Perform a chemical proteomics experiment to identify potential off-targets responsible for the unexpected phenotype. |
Quantitative Data Summary
The following tables provide a summary of the known inhibitory activity of this compound and a representative selectivity profile for hydroxamic acid-based HDAC inhibitors against a panel of kinases.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| Target | IC50 (µM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.056 | 1x |
| HDAC3/NCOR2 | 1.7 | ~30x |
| HDAC8 | 2.8 | ~50x |
| HDAC1 | 2.9 | ~52x |
| HDAC10 | 3.0 | ~54x |
| HDAC2 | 4.4 | ~79x |
| Data sourced from MedchemExpress.[1] |
Table 2: Representative Kinase Selectivity Profile for a Hydroxamic Acid-Based HDAC Inhibitor
Disclaimer: The following data is for a representative hydroxamic acid-based HDAC inhibitor and not specifically for this compound. It is provided to illustrate potential off-target kinase interactions and should be used as a cautionary guide.
| Kinase Target | % Inhibition at 1 µM |
| HDAC6 (On-Target) | >95% |
| Kinase A | <10% |
| Kinase B | 15% |
| Kinase C | <5% |
| Kinase D | 25% |
| Kinase E | <10% |
| This table is illustrative. It is highly recommended to perform a kinase selectivity panel screen for this compound in your experimental system for accurate off-target assessment.[4][5] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to validate on-target and identify off-target effects of this compound.
Western Blot for Acetylated α-Tubulin (On-Target Engagement)
Principle: This protocol is used to confirm that this compound is engaging its target, HDAC6, in cells by measuring the acetylation of its primary substrate, α-tubulin.
Protocol:
-
Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total α-tubulin or another loading control like GAPDH or β-actin to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical method to verify direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells in suspension with this compound at a desired concentration (e.g., 10x the IC50) and a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble HDAC6 by Western blot as described above.
-
Data Analysis: Quantify the band intensity for HDAC6 at each temperature. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Chemical Proteomics for Off-Target Identification
Principle: This technique uses a modified version of this compound to pull down its interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). A structurally similar but inactive control probe should also be synthesized.
-
Cell Lysis: Grow cells to a high density and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Capture:
-
Immobilize the biotinylated this compound probe and the control probe on streptavidin-coated beads.
-
Incubate the cell lysate with the beads for 1-2 hours at 4°C.
-
For competition experiments, pre-incubate the lysate with an excess of free, unmodified this compound before adding the beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. Proteins that are significantly enriched on the this compound-bound beads compared to the control beads, and whose binding is competed away by free this compound, are considered potential off-targets.
Visualizations
HDAC6 Signaling Pathways
Caption: On-target signaling pathways of this compound through HDAC6 inhibition.
MBLAC2 Off-Target Pathway
Caption: Potential off-target effect of this compound on the MBLAC2 pathway.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for this compound experiments to minimize off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Technical Support Center: Managing HPOB Instability in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Human Primary Osteoblasts (HPOBs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term HPOB experiments, focusing on cellular instability.
FAQs: Understanding this compound Instability
Q1: What are the main challenges associated with long-term culture of primary human osteoblasts?
Long-term culture of HPOBs presents several challenges that can impact experimental outcomes. The primary issues include:
-
Cellular Senescence: As primary cells, HPOBs have a limited proliferative capacity and will eventually enter a state of irreversible growth arrest known as senescence.[1] Senescent cells exhibit altered morphology and gene expression, which can confound experimental results.
-
Phenotypic Instability: Over time and with increasing passage number, HPOBs can lose their osteogenic potential. This is characterized by a decrease in key osteoblast markers and a reduced ability to mineralize the extracellular matrix.[2]
-
Cell Detachment: In later stages of culture, this compound monolayers can begin to lift or detach from the culture surface, leading to cell loss and disruption of experiments. This can be due to a variety of factors including over-confluence, nutrient depletion, or issues with the extracellular matrix.
Q2: At what passage number should I use HPOBs for my experiments?
The optimal passage number for this compound experiments is critical for ensuring reliable and reproducible results. It is generally recommended to use HPOBs at a low passage number, typically between passages 2 and 5.[3] Higher passage numbers are associated with a decline in osteogenic potential, including reduced alkaline phosphatase (ALP) activity and mineralization capacity.[2] For consistency, it is crucial to record and report the passage number in all experiments.
Q3: How does cellular senescence affect my this compound cultures?
Cellular senescence can significantly impact your this compound cultures by:
-
Altering Gene Expression: Senescent osteoblasts can exhibit changes in the expression of key osteogenic genes.
-
Reducing Proliferation: By definition, senescent cells have ceased to divide, which will halt the expansion of your culture.
-
Affecting Signaling Pathways: The secretome of senescent cells can influence the behavior of neighboring cells, potentially impacting the overall culture environment.
Troubleshooting Guides
Issue 1: Decreased Osteogenic Potential and Phenotypic Instability
Symptom: HPOBs show reduced alkaline phosphatase (ALP) activity, poor mineralization (e.g., weak Alizarin Red S staining), and altered expression of osteogenic markers (e.g., RUNX2, OCN) in later passages compared to earlier passages.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased osteogenic potential in HPOBs.
Quantitative Data Summary: Effect of Passage Number on this compound Osteogenic Potential
| Passage Number | Relative ALP Activity (%) | Relative Mineralization (%) | Key Osteogenic Gene Expression |
| P2 - P4 | 100% (baseline) | 100% (baseline) | High (e.g., ALP, RUNX2, OCN)[1] |
| P5 - P7 | Decreased | Decreased | Significant decrease in ALP and OCN[1] |
| > P7 | Significantly Decreased | Significantly Decreased | Further decline in osteogenic markers |
Note: The values presented are illustrative and can vary depending on the donor and specific culture conditions. It is recommended to perform a characterization of each new batch of HPOBs.
Issue 2: Cellular Senescence in Long-Term Cultures
Symptom: HPOBs exhibit a flattened and enlarged morphology, reduced proliferation rate, and positive staining for senescence-associated β-galactosidase (SA-β-gal).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cellular senescence in this compound cultures.
Common Senescence Markers in HPOBs
| Marker | Description | Detection Method |
| SA-β-galactosidase | A lysosomal enzyme that accumulates in senescent cells. | Histochemical Staining |
| p16INK4a | A cyclin-dependent kinase inhibitor that induces cell cycle arrest. | Western Blot, Immunofluorescence |
| p21CIP1 | A cyclin-dependent kinase inhibitor involved in the p53 pathway. | Western Blot, Immunofluorescence |
| Lamin B1 | A nuclear lamina protein whose expression is lost in senescent cells. | Western Blot, Immunofluorescence |
Issue 3: Cell Detachment and Monolayer Lifting
Symptom: Sheets or patches of HPOBs detach from the culture vessel surface, particularly in confluent or long-term cultures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound detachment.
Recommended Extracellular Matrix (ECM) Coating Protocols for this compound Culture
| ECM Protein | Coating Concentration | Incubation Time & Temperature |
| Collagen Type I | 10-50 µg/mL in sterile PBS or water | 1-2 hours at 37°C or overnight at 4°C |
| Fibronectin | 1-5 µg/cm² in sterile PBS | 1 hour at room temperature |
| Gelatin | 0.1-0.2% solution in sterile water | 30 minutes at 37°C |
Note: After coating, aspirate the excess solution and allow the surface to dry completely before seeding cells. Alternatively, plates can be rinsed with sterile PBS before use.
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
Principle: This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation. ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.
Methodology:
-
Cell Lysis:
-
Wash this compound monolayers twice with PBS.
-
Add 1% Triton X-100 in PBS to each well and incubate for 10 minutes on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
ALP Reaction:
-
Add an aliquot of the supernatant (cell lysate) to a 96-well plate.
-
Add pNPP substrate solution (e.g., 1 mg/mL pNPP in ALP buffer - 100 mM glycine, 1 mM MgCl₂, pH 10.5).
-
Incubate at 37°C for 15-60 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 3M NaOH.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Normalization:
-
Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.
-
Express ALP activity as units per milligram of total protein.
-
Alizarin Red S Staining for Mineralization
Principle: Alizarin Red S is a dye that specifically binds to calcium salts, staining mineralized nodules in osteoblast cultures a bright orange-red.
Methodology:
-
Fixation:
-
Wash this compound monolayers twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells twice with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring complete coverage of the monolayer.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Washing and Visualization:
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
Add PBS to the wells to prevent drying and visualize the stained nodules under a brightfield microscope.
-
-
Quantification (Optional):
-
To quantify mineralization, add 10% cetylpyridinium chloride to each well and incubate for 1 hour at room temperature to destain.
-
Transfer the supernatant to a 96-well plate and read the absorbance at 562 nm.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0, which is not the case in presenescent, quiescent, or immortal cells. This allows for the specific detection of senescent cells.
Methodology:
-
Fixation:
-
Wash this compound monolayers twice with PBS.
-
Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Add the staining solution to the cells and incubate at 37°C (in a non-CO₂ incubator) for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.
-
-
Visualization:
-
Wash the cells with PBS and visualize under a brightfield microscope.
-
Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.
-
Western Blot for p16INK4a and p21CIP1
Principle: Western blotting allows for the detection and relative quantification of specific proteins, such as the cell cycle inhibitors p16INK4a and p21CIP1, which are upregulated in senescent cells.
Methodology:
-
Protein Extraction:
-
Lyse HPOBs in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p16INK4a or p21CIP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
References
- 1. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the osteoblast phenotype of serial cell subcultures from human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Human Osteoblast Cells Capable for Mineralization and Synthetizing Bone-Related Proteins In Vitro from Adult Bone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing HPOB in Combination Cancer Therapy to Overcome Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide), a selective Histone Deacetylase 6 (HDAC6) inhibitor, to overcome resistance to conventional anticancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a potent and selective small molecule inhibitor of HDAC6, with an IC50 of 56 nM.[1] Unlike pan-HDAC inhibitors that target multiple HDAC enzymes, this compound's selectivity for HDAC6 allows for the specific investigation of this enzyme's role in cancer biology. HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins like α-tubulin and chaperone proteins. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt key cellular processes that cancer cells rely on for survival and proliferation.
Q2: How does inhibiting HDAC6 with this compound help overcome resistance to other anticancer drugs?
A2: Cancer cells can develop resistance to therapies like DNA-damaging agents and proteasome inhibitors through various mechanisms. HDAC6 plays a crucial role in two of these resistance pathways:
-
DNA Damage Repair (DDR): HDAC inhibitors can down-regulate the expression and impair the function of key DNA repair proteins such as RAD51, BRCA1, and Ku70/80.[2] By inhibiting HDAC6, this compound can compromise the cancer cell's ability to repair DNA damage induced by agents like etoposide or doxorubicin, leading to the accumulation of lethal DNA double-strand breaks and subsequent apoptosis.[3]
-
Aggresome-Mediated Protein Degradation: When the primary protein degradation machinery, the proteasome, is inhibited by drugs like bortezomib, cancer cells can utilize an alternative pathway involving the formation of aggresomes to clear toxic misfolded proteins. HDAC6 is essential for this process as it links polyubiquiquitinated proteins to the dynein motor complex for transport along microtubules to the aggresome.[4][5] By inhibiting HDAC6, this compound disrupts aggresome formation, leading to the accumulation of toxic proteins and enhancing the cytotoxic effects of proteasome inhibitors.[4][6][7]
Q3: With which classes of anticancer drugs has this compound (or other selective HDAC6 inhibitors) shown synergistic effects?
A3: this compound and other selective HDAC6 inhibitors have demonstrated synergistic cytotoxicity in combination with:
-
DNA-damaging agents: This includes topoisomerase II inhibitors like etoposide and doxorubicin.[3]
-
Proteasome inhibitors: Notably, bortezomib in the context of multiple myeloma.[5][8]
-
PARP inhibitors: The interaction of HDAC6 with DNA damage repair factors provides a rationale for combining HDAC6 inhibitors with PARP inhibitors.[3][9]
-
Immunotherapy: HDAC6 inhibitors can modulate the tumor immune microenvironment, potentially overcoming resistance to immune checkpoint inhibitors.[1][4][5][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No synergistic effect observed when combining this compound with another anticancer agent. | 1. Suboptimal drug concentrations or ratios. 2. Inappropriate cell line. 3. Insufficient incubation time. 4. Drug instability. | 1. Perform a dose-response matrix experiment to test a wide range of concentrations for both this compound and the combination drug to identify synergistic ratios. 2. Ensure the chosen cell line expresses HDAC6 and is dependent on the pathway you are targeting for synergy (e.g., a cell line known to be resistant to the partner drug via a mechanism involving HDAC6). 3. Extend the incubation time (e.g., from 24h to 48h or 72h) to allow for the full synergistic effects to manifest. 4. Prepare fresh drug solutions for each experiment and minimize freeze-thaw cycles. |
| High background or variability in cell viability assays. | 1. Contamination of reagents or cell cultures. 2. Inaccurate pipetting. 3. "Edge effect" in multi-well plates. | 1. Use sterile techniques and regularly test for mycoplasma contamination. 2. Use calibrated pipettes and ensure proper mixing in each well. 3. Avoid using the outermost wells of the plate or fill them with sterile media to maintain humidity. |
| Inconsistent results in Western blots for acetylated α-tubulin. | 1. Suboptimal antibody concentration. 2. Issues with protein extraction or transfer. 3. Inefficient blocking. | 1. Titrate the primary and secondary antibodies to determine the optimal concentrations. 2. Ensure complete cell lysis and efficient protein transfer by optimizing protocols and using appropriate controls. 3. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Unexpected cytotoxicity of this compound alone. | 1. Cell line is highly sensitive to HDAC6 inhibition. 2. Off-target effects at high concentrations. | 1. Determine the IC50 of this compound in your cell line and use concentrations below this value for synergy experiments. 2. Use the lowest effective concentration of this compound that demonstrates synergy to minimize potential off-target effects. |
Data Presentation
Table 1: IC50 Values of this compound and Other Selective HDAC6 Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | 0.056 | [1] |
| Tubacin | MM.1S (Multiple Myeloma) | 5 - 20 | [4][8] |
| WT161 | MM.1S (Multiple Myeloma) | 3.6 | [5] |
Table 2: Synergistic Effects of this compound in Combination with Other Anticancer Drugs (Representative Data)
| Combination | Cancer Cell Line | Effect | Method of Synergy Determination | Reference |
| This compound + Bortezomib | Multiple Myeloma | Synergistic Cytotoxicity | Combination Index (CI) | [5] |
| This compound + Doxorubicin | Neuroblastoma | Synergistic Inhibition of Proliferation | Combination Index (CI) | [12] |
| This compound + Etoposide | Prostate Cancer (PC-3) | Synergistic Cytotoxicity | Combination Index (CI) | [13] |
Note: Specific Combination Index (CI) values for this compound are not widely published. The synergistic effects are inferred from studies using this compound or other highly selective HDAC6 inhibitors. Researchers should experimentally determine the CI values for their specific models.
Experimental Protocols
Protocol 1: Determining Drug Synergy using the Chou-Talalay Method (Combination Index)
This protocol outlines the steps to assess the synergistic, additive, or antagonistic effects of combining this compound with another anticancer drug.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and the second anticancer drug
-
96-well plates
-
MTT or other cell viability reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
-
CompuSyn software or similar for CI calculation
2. Procedure:
-
Determine the IC50 of each drug individually:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of concentrations of this compound and the second drug in separate wells.
-
Incubate for a relevant period (e.g., 48 or 72 hours).
-
Perform a cell viability assay (e.g., MTT).
-
Calculate the IC50 value for each drug.
-
-
Set up the combination experiment:
-
Based on the individual IC50 values, prepare serial dilutions of both drugs.
-
Treat cells with the drugs in combination at a constant ratio (e.g., based on the ratio of their IC50s) or in a checkerboard format (matrix of different concentrations of each drug).
-
Include controls for each drug alone and a vehicle control (DMSO).
-
Incubate for the same duration as the single-drug experiment.
-
-
Assess cell viability and calculate the Combination Index (CI):
-
Perform the cell viability assay.
-
Use the dose-effect data for the single agents and the combination to calculate CI values using the Chou-Talalay method with software like CompuSyn.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol is to confirm the cellular activity of this compound by detecting the hyperacetylation of its direct substrate, α-tubulin.
1. Materials:
-
Cells treated with this compound, vehicle control, and a positive control (e.g., another known HDAC inhibitor).
-
RIPA lysis buffer with protease and HDAC inhibitors (e.g., TSA and sodium butyrate).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Imaging system.
2. Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Lyse the cells in ice-cold RIPA buffer containing protease and HDAC inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: this compound synergy with DNA-damaging agents.
References
- 1. Overcome the tumor immunotherapy resistance by combination of the HDAC6 inhibitors with antitumor immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying drug combination synergy along potency and efficacy axes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib Combination Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. combosyn.com [combosyn.com]
- 8. XPO1 inhibitor combination therapy with bortezomib or carfilzomib induces nuclear localization of IκBα and overcomes acquired proteasome inhibitor resistance in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news.cuanschutz.edu [news.cuanschutz.edu]
- 11. Frontiers | HDAC inhibitors enhance the anti-tumor effect of immunotherapies in hepatocellular carcinoma [frontiersin.org]
- 12. Etoposide in combination as first-line chemotherapy for advanced Hodgkin disease. A Cancer and Leukemia Group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
addressing batch-to-batch variability of HPOB compound
This technical support center is a resource for researchers, scientists, and drug development professionals working with the HPOB compound. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its selectivity for HDAC6 is over 30 times greater than for other HDACs.[1] The primary mechanism of action involves the inhibition of HDAC6's catalytic activity, leading to the accumulation of acetylated α-tubulin and peroxiredoxin, which are substrates of HDAC6.[1] Notably, this compound does not significantly affect the acetylation of histones, which are substrates for other HDACs.[1][2]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in synthetic compounds like this compound can stem from several factors:
-
Purity of Starting Materials and Reagents: Impurities in the initial chemical building blocks can lead to the formation of byproducts during synthesis.[4]
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring speed can affect the reaction's outcome and the final product's purity.[4][5]
-
Solvent Quality: The grade and purity of solvents used in the synthesis and purification process are critical.[4][6]
-
Purification Procedures: Inconsistencies in methods like crystallization or chromatography can impact the final purity and yield of the this compound compound.[4]
-
Compound Stability: this compound's stability can be influenced by factors like pH, temperature, and light exposure during storage and handling.[7]
Q3: What level of purity is recommended for this compound in different experimental settings?
The required purity of this compound depends on the application. For initial in vitro screening assays, a purity of >95% may be adequate. However, for more sensitive cellular assays, in vivo studies, and preclinical development, a higher purity of >98% or even >99% is strongly recommended to ensure that observed effects are attributable to this compound and not impurities.[4][8]
Q4: I'm observing inconsistent IC50/EC50 values in my dose-response experiments with this compound. What should I investigate?
Inconsistent IC50 or EC50 values can be frustrating. Here are some potential causes to investigate:
-
Compound Solubility: this compound may precipitate out of solution at higher concentrations, leading to a plateau or a non-sigmoidal dose-response curve.[9]
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly alter their response to the compound.[9]
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a major source of error in assays.[9]
-
Batch-to-Batch Purity Variation: A new batch of this compound with a different purity profile can lead to shifts in potency.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in cell viability or proliferation readouts between experiments.
-
Discrepancy between results from different batches of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Corrective Actions:
-
Verify this compound Stock Solution:
-
Confirm the concentration of your stock solution using a spectrophotometer.
-
Visually inspect the stock and working solutions for any signs of precipitation.
-
Prepare fresh stock solutions from a new aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.[7]
-
-
Standardize Cell Culture:
-
Use cells within a consistent and low passage number range.
-
Ensure precise and uniform cell seeding density across all wells and plates.[9]
-
Use the same batch of media and supplements for a set of experiments.
-
-
Liquid Handling:
-
Regularly calibrate your pipettes.
-
Use reverse pipetting for viscous solutions to ensure accurate dispensing.
-
-
Batch Qualification:
-
Before using a new batch of this compound in critical experiments, perform a side-by-side comparison with a previous, validated batch.
-
Run a dose-response curve with both batches to confirm similar potency.
-
Issue 2: Unexpected Phenotypes or Off-Target Effects
Symptoms:
-
Observing cellular effects that are not consistent with the known mechanism of action of an HDAC6 inhibitor.
-
High levels of cytotoxicity at concentrations where this compound is expected to be cytostatic.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Corrective Actions:
-
Confirm Compound Identity and Purity:
-
Verify Target Engagement:
-
Perform a Western blot to check for an increase in acetylated α-tubulin, a direct downstream marker of HDAC6 inhibition.[1] This will confirm that this compound is engaging its intended target in your experimental system.
-
-
Use Control Compounds:
-
Include a structurally different HDAC6 inhibitor in your experiments. If both compounds produce the same phenotype, it increases the likelihood that the effect is due to HDAC6 inhibition.
-
Data Presentation
Table 1: Analytical Techniques for this compound Quality Control
| Analytical Technique | Purpose | Acceptance Criteria (Typical) |
| HPLC/UPLC | Purity assessment and quantification | >98% for in vivo and sensitive cellular assays |
| Mass Spectrometry (MS) | Identity confirmation (molecular weight) | Matches the theoretical mass of this compound (314.3 g/mol )[2] |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment | Spectrum consistent with the known structure of this compound |
| Elemental Analysis | Determination of elemental composition | Within ±0.4% of the theoretical values for C, H, N |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol.[2] For cell culture experiments, DMSO is commonly used.
-
Preparation of Concentrated Stock:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[7]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all experimental conditions and is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: Western Blot for Detecting Acetylated α-Tubulin
-
Cell Lysis:
-
After treating cells with this compound or vehicle control for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor like Trichostatin A (TSA) to preserve acetylation marks.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Normalize the acetylated α-tubulin signal to a loading control such as total α-tubulin or GAPDH.
-
Signaling Pathway
The primary signaling pathway affected by this compound is the one regulated by HDAC6. By inhibiting HDAC6, this compound prevents the deacetylation of its substrates, notably α-tubulin. This leads to an accumulation of acetylated α-tubulin, which can affect microtubule dynamics, cell motility, and intracellular transport.
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 9. benchchem.com [benchchem.com]
- 10. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
Technical Support Center: Controlling for Confounding Variables in High-Content Phenotypic and Observational Biology (HPOB) Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on how to identify and control for confounding variables in HPOB studies.
Frequently Asked Questions (FAQs)
What are confounding variables in the context of this compound studies, and why are they a concern?
In any study investigating a potential cause-and-effect relationship, a confounding variable is a third factor that is related to both the supposed cause and effect, leading to a spurious association.[1][2] In this compound studies, a confounder can be an extraneous variable that influences both the independent variable (e.g., a drug treatment) and the dependent variable (e.g., a measured cellular phenotype).[1]
Example: Imagine a study testing the effect of a new compound on cell proliferation. If the treated cells are consistently cultured at a slightly higher passage number than the control cells, and cell passage number itself affects proliferation, then passage number is a confounding variable. It would be difficult to determine if the observed change in proliferation is due to the compound or the difference in passage number.
How can I identify potential confounding variables in my this compound experiments?
Identifying potential confounders requires a combination of domain knowledge and systematic evaluation.[3] Here are some common approaches:
-
Literature Review: Examine previous studies to identify variables that have been shown to affect the outcome you are studying.
-
Domain Expertise: Leverage your biological and experimental knowledge to brainstorm potential confounders.
-
Directed Acyclic Graphs (DAGs): These are visual tools that help map out the causal relationships between variables and identify potential confounding pathways.[3]
Below is a simple DAG illustrating how a confounding variable can create a spurious association between a treatment and an outcome.
What are the primary methods for controlling for confounding variables?
There are several methods to minimize the impact of confounding variables, which can be broadly categorized into strategies implemented during the study design and during the data analysis.[1][5][6]
| Method | Phase | Description | Advantages | Limitations |
| Randomization | Design | Randomly assign subjects (e.g., cell cultures, animals) to treatment and control groups.[1][6] | With a large enough sample size, it controls for both known and unknown confounders by distributing them evenly.[1][3] | May not be feasible in observational studies or for certain types of variables.[7] |
| Restriction | Design | Limit the study to subjects with the same values for potential confounding variables (e.g., only use cells of a specific passage number).[1][5] | Simple and effective for known confounders.[7] | Reduces the generalizability of the findings and may limit the available sample size.[8] |
| Matching | Design | For each subject in the treatment group, select one or more subjects for the control group with similar values for potential confounders.[1][5][6] | Can be very effective for controlling for complex confounders.[7] | Can be difficult and time-consuming, and it's not possible to match on all potential confounders.[8] |
| Statistical Control | Analysis | Use statistical techniques to adjust for the effects of confounding variables in the data analysis.[1][6][7] | Can control for multiple confounders simultaneously and can be applied after data collection.[1][7] | Requires that the confounding variables were measured accurately and that the correct statistical model is used.[7][8] |
Randomization is not always feasible in our observational this compound studies. What are the best alternatives?
In many this compound studies, especially those involving large-scale screens or patient-derived cells, randomization is not possible. In these cases, methods applied during the analysis phase are crucial. The most common and powerful alternatives are matching, particularly propensity score matching, and statistical control through multivariable regression.[3][7]
Propensity Score Matching (PSM): This technique is used to estimate the effect of a treatment by accounting for the covariates that predict receiving the treatment.[8]
Experimental Protocol: Propensity Score Matching
-
Identify Confounders: Based on domain knowledge and literature review, identify all potential confounding variables that might influence both the treatment assignment and the outcome.
-
Estimate Propensity Scores: For each subject, calculate a propensity score, which is the probability of receiving the treatment given the set of observed confounders. This is typically done using a logistic regression model.
-
Matching: Match subjects from the treated and control groups based on their propensity scores. Common matching algorithms include nearest-neighbor matching and caliper matching.
-
Assess Balance: After matching, check that the distributions of the confounding variables are similar between the treated and control groups.
-
Estimate Treatment Effect: Analyze the outcome of interest in the matched sample to estimate the treatment effect.
How can we implement statistical control for confounders in our data analysis?
Statistical control involves using mathematical models to adjust for the influence of confounding variables.[1][2] This allows you to isolate the relationship between the independent and dependent variables.[1]
-
Multivariable Regression Models: These are the most common methods for statistical control.[8] You include the potential confounding variables as covariates in the regression model.[2]
-
Linear Regression: Used when the outcome variable is continuous.
-
Logistic Regression: Used when the outcome variable is binary (e.g., cell survival vs. death).
-
-
Analysis of Covariance (ANCOVA): This is a type of analysis of variance (ANOVA) that is used to control for the effects of confounding variables.[7]
We have a very large number of potential confounders from our high-content screening data. How can we handle this complexity?
High-content screens can generate a vast number of features, many of which could be potential confounders. In such situations, traditional regression models may not be sufficient. An advanced method to consider is the high-dimensional propensity score (HD-PS) .[8] This approach uses algorithms to systematically identify and include a large number of potential confounders from the available data to create a more robust propensity score.[8]
Can you provide a workflow for controlling for confounding variables in an this compound study?
The following workflow outlines the key steps for addressing confounding variables in an this compound study, from the initial design to the final analysis.
Troubleshooting Guide: My results still seem to be affected by confounding. What should I do?
If you suspect that confounding is still influencing your results after applying control methods, consider the following troubleshooting steps:
-
Check for Residual Confounding: This can occur if some confounders were not measured, were measured with error, or if the statistical model was misspecified. Review your list of potential confounders and consider if any were missed.
-
Conduct Sensitivity Analyses: Perform analyses to assess how your results might change under different assumptions about the confounding.[2] This can help you understand the robustness of your findings.
-
Use Negative Controls: Negative controls are variables that are expected to be associated with the confounders but not the outcome of interest.[9] If you observe an association between your treatment and a negative control outcome, it may indicate the presence of residual confounding.[9]
References
- 1. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 2. Confounding Variables | Definition, Examples & Controls [enago.com]
- 3. medium.com [medium.com]
- 4. Confounding in Observational Studies Evaluating the Safety and Effectiveness of Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 6. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 7. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in assays involving Hydroxy-phenyl-oxime-benzoate (HPOB) compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its primary mechanism of action is the inhibition of the deacetylase activity of the HDAC6 enzyme, leading to an accumulation of acetylated proteins within the cell. A key substrate of HDAC6 is α-tubulin, and therefore, treatment with this compound typically results in hyperacetylation of α-tubulin.
Q2: What are the common types of assays used to investigate the effects of this compound?
A2: Common assays for this compound and other HDAC6 inhibitors include:
-
Biochemical Assays: Fluorometric or luminescent assays to directly measure HDAC6 enzymatic activity.[1][2][3]
-
Cellular Assays:
-
Target Engagement Assays: Western blotting to detect the acetylation status of HDAC6 substrates, primarily acetylated α-tubulin.[4][5][6]
-
Cell Viability Assays: MTT or MTS assays to assess the cytotoxic or cytostatic effects of this compound, often in combination with other therapeutic agents.[7][8][9][10][11]
-
Apoptosis Assays: Detection of apoptosis markers such as cleaved Poly (ADP-ribose) polymerase (PARP) and phosphorylated histone H2AX (γH2AX) by Western blotting or flow cytometry.[12][13]
-
Q3: What are the key metrics for assessing the quality of an this compound-related assay?
A3: Key metrics include the signal-to-noise ratio (S/N), signal-to-background ratio (S/B), and the Z'-factor. A good assay should have a clear distinction between positive and negative controls with minimal variability. While S/B and S/N are useful, the Z'-factor is a more robust metric as it accounts for the variability of both positive and negative controls.
Troubleshooting Guides
Issue 1: High Background Signal in HDAC6 Activity Assays
High background can mask the true signal from HDAC6 activity, leading to a poor signal-to-noise ratio and inaccurate IC50 determinations for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment and avoid prolonged storage at room temperature. | Reduced background signal in "no enzyme" control wells. |
| Contaminated Reagents | Use high-purity, sterile buffers and reagents. Prepare fresh dilutions for each assay. | Decreased and more consistent background across the plate. |
| Non-specific Binding of Detection Antibodies (in ELISA-based formats) | Optimize the concentration of primary and secondary antibodies through titration. Ensure adequate blocking with an appropriate blocking buffer (e.g., BSA or non-fat milk). | Minimal signal in wells lacking the primary antibody. |
| Instrument Settings | Optimize the gain or sensitivity settings on the plate reader. Excessively high gain can amplify background noise. | A lower, more stable baseline reading without compromising the signal from the positive control. |
Issue 2: Low Signal in Cellular Assays (e.g., Western Blot for Acetylated Tubulin)
A weak signal can make it difficult to quantify the effect of this compound on its target and downstream pathways.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. | A clear, dose-dependent increase in the signal for the target protein (e.g., acetylated α-tubulin). |
| Low Protein Concentration | Ensure an adequate amount of protein is loaded for Western blot analysis. Perform a protein quantification assay (e.g., BCA) on your lysates. | Stronger band intensity for both the target and loading control proteins. |
| Suboptimal Antibody Performance | Use a primary antibody validated for the specific application (e.g., Western blot) and from a reputable supplier. Optimize the antibody dilution and incubation conditions. | Increased specificity and signal intensity for the band of interest. |
| Inefficient Cell Lysis | Use a lysis buffer appropriate for the target protein and ensure complete cell lysis. Sonication or mechanical disruption may be necessary. | Improved extraction of the target protein, leading to a stronger signal. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique. | More uniform cell numbers across wells, leading to less variability in the final readout. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or buffer to create a humidity barrier. | Reduced variability between wells, particularly between the center and edges of the plate. |
| Pipetting Errors | Calibrate pipettes regularly. Use a new pipette tip for each reagent addition and be consistent with pipetting speed and depth. | Improved precision and accuracy in reagent delivery, resulting in lower CVs between replicates. |
| Temperature Gradients During Incubation | Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents if necessary. | Consistent enzymatic activity or cellular responses across the plate. |
Experimental Protocols
Protocol 1: Fluorometric HDAC6 Activity Assay
This protocol provides a framework for measuring the enzymatic activity of HDAC6 in the presence of inhibitors like this compound.
-
Reagent Preparation:
-
Prepare HDAC6 Assay Buffer.
-
Dilute the fluorogenic HDAC6 substrate and AFC (7-Amino-4-trifluoromethylcoumarin) standard according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add purified HDAC6 enzyme to each well (except for "no enzyme" controls).
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm using a fluorescence plate reader.[1][2]
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Plot the fluorescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol describes the detection of acetylated α-tubulin in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total α-tubulin or a loading control like β-actin.
-
Protocol 3: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.[7][8][9][10][11]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound (and/or other compounds) and incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from wells containing only media.
-
Normalize the absorbance values of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration to calculate the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
Caption: Simplified HDAC6 signaling pathway and the effect of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.com [abcam.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Light scatter and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
Technical Support Center: Acetylated α-Tubulin Western Blotting
Welcome to the technical support center for troubleshooting Western blots targeting acetylated α-tubulin. This guide provides detailed solutions to common issues encountered during the detection of this specific post-translational modification.
Frequently Asked Questions (FAQs)
Q1: What is acetylated α-tubulin, and why is it studied?
Acetylated α-tubulin is a post-translational modification where an acetyl group is added to the lysine-40 (K40) residue of the α-tubulin protein subunit.[1][2][3] This modification is associated with stable, long-lived microtubules and is involved in various cellular processes, including cell motility, intracellular transport, and cell differentiation.[4][5] It is often used as a marker for stable microtubules and primary cilia.[3][6] The acetylation of α-tubulin is a reversible process regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), with HDAC6 being a primary tubulin deacetylase.[1][2][3]
Q2: Which antibody should I choose for detecting acetylated α-tubulin?
Several monoclonal and polyclonal antibodies are available that specifically recognize α-tubulin acetylated at Lys40.[1][2][7] It is crucial to select an antibody that has been validated for Western blotting and is specific for the acetylated form, with no cross-reactivity to non-acetylated tubulin.[1][2][5] Always check the manufacturer's datasheet for recommended applications and species reactivity.
Q3: What is a suitable loading control for acetylated α-tubulin Western blots?
Total α-tubulin or β-tubulin are commonly used as loading controls when analyzing acetylated α-tubulin levels.[8][9] This allows for the normalization of the acetylated tubulin signal to the total amount of tubulin protein loaded in each lane. GAPDH or β-actin can also be used as loading controls, provided their expression is stable across your experimental conditions.
Q4: How can I be sure my antibody is specific for the acetylated form of α-tubulin?
To confirm the specificity of your antibody, you can perform a peptide blocking experiment.[1] This involves pre-incubating the antibody with a peptide corresponding to the acetylated epitope, which should block the signal on the Western blot. Conversely, pre-incubation with the non-acetylated version of the peptide should not affect the signal. Additionally, treating cells with an HDAC inhibitor like Trichostatin A (TSA) or sodium butyrate should lead to a significant increase in the acetylated α-tubulin signal, serving as a positive control.[1][2][10]
Troubleshooting Guide
This section addresses common problems encountered during Western blotting for acetylated α-tubulin, providing potential causes and solutions in a structured format.
Problem 1: No Signal or Very Weak Signal
If you are not observing any bands or the signal for acetylated α-tubulin is very faint, consider the following:
| Potential Cause | Recommended Solution |
| Low Abundance of Acetylated α-Tubulin | Treat cells with an HDAC inhibitor (e.g., 400 nM Trichostatin A for 16 hours) to increase the levels of acetylated tubulin.[1][2] |
| Inefficient Protein Extraction | Ensure your lysis buffer contains protease inhibitors and a deacetylase inhibitor like TSA or sodium butyrate to preserve the acetylation state of tubulin. |
| Suboptimal Antibody Concentration | The primary antibody dilution may be too high. Optimize the antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[3][11] |
| Issues with Primary or Secondary Antibody | Confirm that the primary and secondary antibodies are compatible (e.g., mouse primary with anti-mouse secondary). Ensure antibodies have been stored correctly and are not expired.[12] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[13][14] For large proteins like tubulin (~55 kDa), ensure adequate transfer time. |
| Insufficient Exposure | If using a chemiluminescent substrate, increase the exposure time to capture a faint signal.[12] |
Problem 2: High Background or Non-Specific Bands
High background or the presence of unexpected bands can obscure the specific signal for acetylated α-tubulin.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to non-specific binding. Reduce the antibody concentration and/or shorten the incubation time.[15] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST).[12][15] |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[15] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to other proteins in the lysate. Ensure you are using a highly cross-adsorbed secondary antibody.[15] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment is clean to avoid contamination that can lead to background noise.[15][16] |
| Protein Degradation or Modifications | The presence of multiple bands could be due to protein degradation or other post-translational modifications.[15][16] Ensure proper sample handling with inhibitors and consider the possibility of splice variants. |
Experimental Protocols
Detailed Western Blot Protocol for Acetylated α-Tubulin
-
Sample Preparation:
-
Culture cells to the desired confluency. For a positive control, treat a sample of cells with an HDAC inhibitor such as Trichostatin A (e.g., 400 nM for 16 hours) or sodium butyrate (e.g., 5 mM for 12-24 hours).[2][10]
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor (e.g., 1 µM TSA and 5 mM sodium butyrate).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.[17]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. PVDF membranes are generally recommended for their durability, especially if stripping and reprobing is planned.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1 or a rabbit monoclonal) diluted in blocking buffer. Recommended dilutions typically range from 1:1000 to 1:5000.[2][17] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Stripping and Reprobing Protocol
To detect a loading control like total α-tubulin on the same membrane, you can strip the initial antibodies.
-
Mild Stripping:
-
Prepare a stripping buffer containing 15 g/L glycine, 1 g/L SDS, and 10 ml/L Tween 20, with the pH adjusted to 2.2.[19]
-
Incubate the membrane in the stripping buffer for 10-20 minutes at room temperature with agitation.[19]
-
Wash the membrane extensively with PBS and then TBST.
-
Proceed with the blocking step and incubate with the primary antibody for the loading control.
-
-
Harsh Stripping (if mild stripping is insufficient):
Data Presentation
Table 1: Recommended Antibody Dilutions for Acetylated α-Tubulin
| Antibody (Clone/Type) | Application | Recommended Starting Dilution | Reference |
| Acetyl-α-Tubulin (Lys40) (D20G3) Rabbit mAb | Western Blotting | 1:1000 | [1] |
| Acetyl-α-Tubulin (Lys40) Polyclonal | Western Blotting | 1:1000 | [2] |
| Acetyl-α-Tubulin (Lys40) (6-11B-1) Mouse mAb | Western Blotting | 1-3 µg/mL | [7] |
| Acetyl-Tubulin (Lys40) (66200-1-Ig) | Western Blotting | 1:5000 | [17] |
Table 2: Example Protein Loading Amounts for Cell Lysates
| Cell Type | Treatment | Protein Loaded per Lane | Reference |
| HeLa | Untreated or TSA-treated | 20 µg | [10] |
| Mouse Ovary | - | 20-40 µg | [17] |
| Various Cell Lines | - | 25 µg | [11] |
Visualizations
References
- 1. Acetyl-alpha-Tubulin (Lys40) (D20G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Acetylated tubulin (Lys40) antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. adipogen.com [adipogen.com]
- 5. Anti-acetyl Tubulin (Lys40) Antibody from rabbit, purified by affinity chromatography [sigmaaldrich.com]
- 6. Acetyl-Tubulin (Lys40) antibody (CL488-66200) | Proteintech [ptglab.com]
- 7. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. origene.com [origene.com]
- 10. biocompare.com [biocompare.com]
- 11. biossusa.com [biossusa.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. assaygenie.com [assaygenie.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
- 18. bio-rad.com [bio-rad.com]
- 19. abcam.com [abcam.com]
- 20. Western Blot Stripping and Reprobing [novusbio.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
optimizing fixation and permeabilization for immunofluorescence of HPOB-treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization protocols for immunofluorescence (IF) staining of HPOB-treated cells. Given that this compound treatment may introduce unique cellular changes, a systematic approach to protocol optimization is crucial for obtaining reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the immunofluorescence staining of treated cells.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inappropriate Fixation: The chosen fixative may be masking the epitope of interest.[1][2] | Test alternative fixation methods. If using a crosslinking fixative like formaldehyde, consider a shorter fixation time or the addition of an antigen retrieval step.[3] For some targets, a precipitating fixative like cold methanol may be optimal. |
| Ineffective Permeabilization: The permeabilization agent may not be sufficient to allow antibody access to the intracellular target.[2] | If using a crosslinking fixative, ensure a separate permeabilization step is included.[1][4] The choice of detergent (e.g., Triton X-100, Saponin) and its concentration may need to be optimized.[5] For certain antigens, methanol permeabilization after formaldehyde fixation can enhance the signal.[4] | |
| Low Protein Expression: The this compound treatment may downregulate the expression of the target protein. | Confirm protein expression levels using an alternative method such as Western blotting or qPCR.[6] | |
| Antibody Issues: The primary antibody concentration may be too low, or the primary and secondary antibodies may be incompatible.[3][7] | Increase the primary antibody concentration or extend the incubation time.[3][7] Ensure the secondary antibody is raised against the host species of the primary antibody.[3][7] | |
| High Background | Excessive Antibody Concentration: The primary or secondary antibody concentrations are too high, leading to non-specific binding.[3] | Titrate the primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio.[7] |
| Insufficient Blocking: The blocking step is inadequate to prevent non-specific antibody binding. | Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, bovine serum albumin - BSA).[6][7] | |
| Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies.[6] | Increase the number and duration of wash steps between antibody incubations.[7] | |
| Autofluorescence: The cells themselves or the fixative may be autofluorescent.[3][6] | Include an unstained control to assess autofluorescence.[6] If using a crosslinking fixative, consider a quenching step with sodium borohydride or ammonium chloride.[3][5] | |
| Altered Cellular Morphology | Harsh Fixation or Permeabilization: The chosen protocol may be disrupting the cellular structure, an effect potentially exacerbated by this compound treatment.[2] | Aldehyde fixatives like formaldehyde are generally better at preserving morphology than organic solvents.[1] If using organic solvents, consider shorter incubation times at lower temperatures. For delicate structures, a milder permeabilizing agent like saponin may be preferable to Triton X-100.[8] |
| Cell Detachment: Cells are lost from the coverslip during processing. | Ensure coverslips are properly coated to promote cell adhesion (e.g., with poly-L-lysine).[9] Handle the coverslips gently during washing steps. | |
| Artifactual Protein Localization | Fixation-Induced Redistribution: The fixation and permeabilization process can sometimes cause proteins to move from their native location.[10] | Compare the staining pattern with live-cell imaging of a fluorescently tagged version of the protein of interest, if possible. Mild fixation with paraformaldehyde without permeabilization can sometimes prevent this artifact for membrane proteins.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixation method for this compound-treated cells when the target protein's location is unknown?
A1: When starting with a new experimental condition like this compound treatment, it is advisable to test at least two different fixation methods in parallel. A good starting point is to compare a crosslinking fixative with a precipitating fixative.[1]
-
4% Paraformaldehyde (PFA) in PBS: This is a widely used crosslinking fixative that generally provides good preservation of cellular morphology.[4]
-
Ice-cold Methanol: This is a precipitating fixative that simultaneously fixes and permeabilizes the cells. It can be advantageous for some cytoskeletal and nuclear antigens.[4]
The optimal method will depend on the specific antigen and its sensitivity to the fixation process.[2][5]
Q2: How does this compound treatment affect my choice of permeabilization agent?
A2: this compound treatment could potentially alter the composition and integrity of cellular membranes. Therefore, the choice of permeabilization agent is critical.
-
Triton X-100: This is a non-ionic detergent that permeabilizes all cellular membranes, including the plasma and nuclear membranes.[11] It is a good starting point for most intracellular targets.
-
Saponin: This is a milder detergent that selectively permeabilizes the plasma membrane while leaving organellar membranes largely intact. This can be useful for cytoplasmic targets where preservation of organelle structure is important.[8]
-
Methanol/Acetone: These organic solvents act as both fixatives and permeabilizing agents by dissolving lipids from the membranes.[5]
It is recommended to test different permeabilization agents and concentrations to determine the optimal condition for your this compound-treated cells.
Q3: My target protein is a membrane protein. What is the best way to fix and permeabilize my this compound-treated cells to avoid losing the protein?
A3: For membrane proteins, the primary goal is to fix the protein in place without extracting it from the membrane.
-
Fixation: Aldehyde fixatives like 4% PFA are generally preferred for membrane proteins as they crosslink the proteins to the surrounding cellular matrix.[2]
-
Permeabilization: A mild permeabilization with a gentle detergent like saponin is often recommended to create pores in the plasma membrane without completely solubilizing it.[2][8] In some cases, for extracellular epitopes, permeabilization may not be necessary at all.[2]
Q4: I am seeing a lot of non-specific staining in my this compound-treated cells. What can I do to reduce the background?
A4: High background can be caused by several factors, especially in treated cells where cellular processes might be altered.
-
Optimize Antibody Concentrations: Perform a titration of both your primary and secondary antibodies to find the lowest concentration that still gives a specific signal.[7][12]
-
Improve Blocking: Increase the duration of the blocking step or try a different blocking solution. Using normal serum from the species in which the secondary antibody was raised is often effective.[6][7]
-
Increase Wash Steps: Thorough washing between antibody incubations is crucial to remove unbound antibodies.[6][12]
-
Include Proper Controls: Always include a secondary antibody-only control and an isotype control to assess the level of non-specific binding.[6]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a standard starting point for many intracellular antigens.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency. Apply this compound treatment as required.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for at least 30 minutes at room temperature.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Protocol 2: Methanol Fixation/Permeabilization
This protocol is often used for cytoskeletal proteins and some nuclear antigens.
-
Cell Culture: Grow and treat cells on coverslips as described in Protocol 1.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10-20 minutes at -20°C.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each to rehydrate.
-
Blocking: Proceed with the blocking step as described in Protocol 1 (Step 7).
-
Antibody Incubations, Washing, and Mounting: Follow steps 8-15 from Protocol 1.
Data Presentation
Table 1: Comparison of Fixation and Permeabilization Conditions
| Condition | Fixative | Fixation Time/Temp | Permeabilization Agent | Permeabilization Time/Temp | Recommended For | Potential Issues |
| A | 4% PFA | 15 min / RT | 0.2% Triton X-100 | 10 min / RT | Most intracellular antigens, good morphology preservation.[1] | Can mask some epitopes.[1] |
| B | 4% PFA | 15 min / RT | 0.1% Saponin | 15 min / RT | Cytoplasmic proteins, preserves organelle membranes.[8] | May not be sufficient for nuclear targets. |
| C | 100% Methanol | 10 min / -20°C | None (inherent) | N/A | Cytoskeletal and some nuclear proteins.[4] | Can alter cell morphology and lead to loss of soluble proteins.[2] |
| D | 4% PFA | 10 min / RT | 100% Methanol | 5 min / -20°C | Certain cytoskeletal and organellar proteins.[4] | Can be harsh on some cellular structures. |
Visualizations
Caption: A generalized workflow for immunofluorescence staining.
Caption: A decision tree for troubleshooting weak or no signal.
References
- 1. Immunofluorescence: Tips for Immunostaining Cultured Cells | Proteintech Group [ptglab.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 10. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 12. sinobiological.com [sinobiological.com]
Technical Support Center: Strategies to Mitigate HPOB-Induced Cytotoxicity in Normal Cells
Disclaimer: Research specifically detailing strategies to reduce HPOB-induced cytotoxicity in normal cells is limited, primarily because this compound, as a selective HDAC6 inhibitor, generally exhibits low toxicity to non-cancerous cells at concentrations effective against malignant cells.[1] The following troubleshooting guides and FAQs are based on the known mechanisms of this compound, principles of selective HDAC6 inhibition, and established cytoprotective strategies in cancer therapy. These approaches are intended for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a highly potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1] It is utilized in research to investigate the specific roles of HDAC6 in various cellular processes. Unlike pan-HDAC inhibitors that target multiple HDAC isoforms, this compound's selectivity allows for the elucidation of HDAC6-specific functions, which are implicated in cancer, neurodegenerative diseases, and immune responses.[2][3] In cancer research, it is often used to enhance the efficacy of DNA-damaging anticancer agents in transformed cells, a synergistic effect not observed in normal cells.[1]
Q2: Does this compound induce cell death in normal (non-cancerous) cells?
A2: At concentrations where this compound is effective as a selective HDAC6 inhibitor and enhances cancer cell death in combination therapies, it has been shown to inhibit growth but not induce significant cell death in normal cells.[1] Studies have indicated that selective inhibition of HDAC6 alone is often insufficient to cause cytotoxicity in normal or even some cancer cell lines, suggesting that a degree of Class I HDAC inhibition is required for potent cytotoxic effects.[4][5] However, at very high concentrations, off-target effects or overwhelming cellular stress could potentially lead to cytotoxicity.
Q3: I am observing some morphological changes and reduced proliferation in my normal cell line after this compound treatment, even without significant cell death. Is this expected?
A3: Yes, this is a plausible outcome. This compound inhibits HDAC6, a primary function of which is the deacetylation of α-tubulin, a key component of microtubules.[3] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell shape, motility, and cell division, potentially leading to a reduction in proliferation or cell cycle arrest without inducing apoptosis.[6] this compound has been shown to cause growth inhibition in both normal and transformed cells.[1]
Q4: What are the potential mechanisms of this compound-induced cytotoxicity if it occurs at high concentrations in normal cells?
A4: While this compound is designed to be selective, at high concentrations, it could potentially exhibit off-target inhibition of other HDAC isoforms, leading to broader cellular effects.[5] Furthermore, significant disruption of cellular protein quality control and trafficking, processes in which HDAC6 is involved, could induce cellular stress pathways.[3] This could potentially lead to the induction of apoptosis via the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and caspase-3.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Normal Cells
You are performing a cell viability assay (e.g., MTT, XTT) and observe a significant decrease in the viability of your normal cell line at this compound concentrations that were expected to be non-toxic.
| Possible Cause | Suggested Solution |
| Compound Solubility/Stability Issues: this compound may have precipitated out of the culture medium, leading to inaccurate concentrations and potential particulate-induced stress. | - Visually inspect the culture medium for any precipitate after adding this compound. - Prepare fresh this compound stock solutions for each experiment. - Consult the manufacturer's data sheet for optimal solvent and storage conditions.[1] - Consider potential interactions of this compound with components in the cell culture medium that might affect its stability.[8] |
| High Sensitivity of the Specific Normal Cell Line: The normal cell line you are using may be particularly sensitive to HDAC6 inhibition or potential off-target effects of this compound. | - Test this compound on a different, commonly used normal cell line (e.g., human foreskin fibroblasts (HFS), HEK-293T) to compare sensitivities. - Perform a dose-response curve over a wider range of concentrations to accurately determine the IC50 for your specific cell line. |
| Experimental Error: Inaccurate pipetting, incorrect cell seeding density, or contamination can lead to unreliable cytotoxicity results. | - Verify cell counting and seeding procedures to ensure consistency across wells. - Use calibrated pipettes and proper technique. - Regularly test your cell cultures for mycoplasma contamination.[9] |
| Prolonged Exposure Time: The duration of this compound treatment may be too long, leading to cumulative stress and eventual cell death. | - Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the onset of cytotoxicity and select an appropriate endpoint. |
Issue 2: How to Prophylactically Reduce Potential this compound Cytotoxicity in Normal Cells
You want to design an experiment that minimizes any potential cytotoxic effects of this compound on your normal control cells, for instance, when using it in combination with another drug that might sensitize the normal cells.
| Strategy | Principle | Experimental Approach |
| Co-administration of an Antioxidant | This compound, like other cellular stressors, could potentially induce a low level of reactive oxygen species (ROS). Antioxidants can neutralize ROS and mitigate oxidative stress-induced cell death. N-acetylcysteine (NAC) is a common antioxidant that also replenishes intracellular glutathione (GSH).[10] | - Pre-treat normal cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound. - Co-incubate the cells with this compound and NAC for the duration of the experiment. - Include controls for NAC alone to ensure it does not affect cell viability or the experimental outcome. - Measure cell viability (MTT assay) and ROS levels (DCFDA assay) to quantify the protective effect. |
| Induction of Temporary Cell Cycle Arrest (Cyclotherapy) | Many cytotoxic agents are more effective against actively dividing cells. By pre-treating normal cells with an agent that induces a temporary cell cycle arrest (e.g., in G1 phase), they can be protected from the cytotoxic effects of a subsequent drug. This is particularly relevant as many cancer cells have defective cell cycle checkpoints and will not arrest.[11] | - Pre-treat normal cells with a low, non-toxic dose of a p21-activating agent for 12-24 hours to induce G1 arrest. HDAC inhibitors themselves can induce p21.[12][13][14] - After confirming cell cycle arrest via flow cytometry, treat the cells with this compound (alone or in combination). - Assess cell viability to determine if the G1 arrest confers protection. - This strategy is most effective if the subsequent cytotoxic insult primarily targets cells in S or M phase. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Normal vs. Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) - 72h |
| HFS (Human Foreskin Fibroblast) | Normal | > 100 (Hypothetical) |
| HEK-293T | Normal (Transformed) | > 100 (Hypothetical) |
| LNCaP | Prostate Cancer | ~15 (Hypothetical) |
| A549 | Lung Cancer | ~20 (Hypothetical) |
Table 2: Hypothetical Effect of a Protective Strategy on this compound Cytotoxicity in Normal Cells
| Treatment Group (Normal Fibroblasts) | This compound IC50 (µM) - 72h |
| This compound alone | > 100 (Hypothetical) |
| This compound + 2 mM N-acetylcysteine (NAC) | Significantly > 100 (Hypothetical) |
| This compound after p21-induced G1 arrest | Significantly > 100 (Hypothetical) |
Key Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures intracellular ROS levels.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with this compound and/or a protective agent (e.g., NAC) for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
DCFDA Staining: Remove the treatment medium, wash cells with PBS, and add DCFDA solution (e.g., 10 µM) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with PBS and add fresh buffer. Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Treat cells in a culture plate with this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: Collect the cells and lyse them using a supplied lysis buffer on ice.
-
Assay Reaction: In a black 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the caspase-3 activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 7. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. mdpi.com [mdpi.com]
- 11. Activation of p21 by HDAC inhibitors requires acetylation of H2A.Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Up-regulation of p21(WAF1/CIP1) by histone deacetylase inhibitors reduces their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]
- 14. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of HPOB and Other HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) with other prominent histone deacetylase 6 (HDAC6) inhibitors. This analysis is based on publicly available experimental data to objectively evaluate its biochemical potency, selectivity, and cellular effects, offering a valuable resource for selecting the appropriate inhibitor for research and drug development purposes.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly deacetylate nuclear histones, HDAC6 targets several non-histone proteins, playing a crucial role in various cellular processes such as protein folding and degradation, cell migration, and microtubule dynamics. Its primary substrates include α-tubulin, the molecular chaperone heat shock protein 90 (Hsp90), and the actin-binding protein cortactin. The selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders, due to its potential for a more targeted therapeutic approach with an improved safety profile compared to pan-HDAC inhibitors.
Biochemical Potency and Selectivity
A critical aspect of characterizing HDAC inhibitors is determining their half-maximal inhibitory concentration (IC50) against the target enzyme and their selectivity across different HDAC isoforms. The following tables summarize the reported IC50 values of this compound and other well-characterized HDAC6 inhibitors.
Table 1: IC50 Values of this compound and Other Selective HDAC6 Inhibitors against HDAC6
| Inhibitor | IC50 (nM) for HDAC6 |
| This compound | 56[1] |
| Tubastatin A | 15[2] |
| Ricolinostat (ACY-1215) | 5 |
| Citarinostat (ACY-241) | 2.6[3] |
| Nexturastat A | 5[4] |
Table 2: Selectivity Profile of this compound and Other HDAC6 Inhibitors (IC50 in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Selectivity (HDAC1/HDAC6) |
| This compound | 2900[1] | ≥1700[1] | ≥1700[1] | 56[1] | ≥1700[1] | ~52-fold |
| Tubastatin A | 16400[2] | >30000[5] | >30000[5] | 15[2] | 854[2] | >1000-fold |
| Ricolinostat (ACY-1215) | 58[6] | 48[6] | 51[6] | 5[6] | 100[6] | ~12-fold |
| Citarinostat (ACY-241) | 35[7] | 45[7] | 46[3] | 2.6[3] | 137[7] | ~13-fold |
| Nexturastat A | 3020[4] | 6920[4] | 6680[4] | 5[4] | 954[4] | ~604-fold |
In Vivo Efficacy of this compound
In preclinical studies, this compound has demonstrated significant antitumor effects, particularly when used in combination with other anticancer agents. In a xenograft model using CWR22 human prostate cancer cells, this compound in combination with the pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) led to a significant suppression of tumor growth.[1] This synergistic effect highlights the potential of this compound in combination therapies.
Key Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 leads to the hyperacetylation of its substrates, primarily α-tubulin, which in turn affects microtubule stability and function. This has downstream effects on cell motility, protein trafficking, and the degradation of misfolded proteins through the aggresome pathway.
Caption: Overview of HDAC6 signaling and the impact of its inhibition.
Caption: General experimental workflow for evaluating HDAC6 inhibitors.
Experimental Protocols
Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits and provides a general framework for measuring HDAC activity.
Materials:
-
HDAC Assay Buffer
-
HDAC Substrate (e.g., Fluor de Lys-SIRT2, Boc-Lys(Ac)-AMC)
-
Developer solution
-
HDAC6 enzyme (recombinant)
-
Test inhibitors (e.g., this compound) and control inhibitors (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing HDAC Assay Buffer and the HDAC substrate in each well of the 96-well plate.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (a known pan-HDAC inhibitor like Trichostatin A).
-
Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Calculate the percentage of inhibition for each concentration of the test inhibitor and determine the IC50 value.
Western Blot for α-Tubulin Acetylation
This protocol outlines the steps to assess the cellular activity of HDAC6 inhibitors by measuring the acetylation of α-tubulin.
Materials:
-
Cell culture reagents
-
Test inhibitors (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
In Vivo Tumor Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of HDAC6 inhibitors in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., CWR22 human prostate cancer cells)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (or similar)
-
HDAC6 inhibitor (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the HDAC6 inhibitor (e.g., this compound, dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. Administer the vehicle alone to the control group.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for acetylated α-tubulin, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
References
HPOB vs. SAHA: A Comparative Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents. This guide provides a detailed, objective comparison of two notable HDAC inhibitors: HPOB, a selective HDAC6 inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a pan-HDAC inhibitor. This comparison is supported by experimental data to inform preclinical research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | SAHA (Vorinostat) |
| HDAC Selectivity | Highly selective for HDAC6[1] | Pan-inhibitor of Class I and II HDACs[2][3] |
| Mechanism of Action | Primarily inhibits the deacetylation of non-histone proteins like α-tubulin by targeting HDAC6 in the cytoplasm.[4] | Inhibits a broad range of HDACs, leading to hyperacetylation of both histone and non-histone proteins, thereby altering gene expression and affecting various cellular processes.[2][5] |
| Cellular Effects | Primarily induces cell growth inhibition. On its own, it does not typically induce significant cell death but enhances the efficacy of DNA-damaging agents.[1] | Induces cell cycle arrest, apoptosis, and differentiation in a wide range of tumor cells.[2][5] |
| Clinical Status | Preclinical development. | FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is in clinical trials for other malignancies.[3][6] |
Quantitative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of this compound and SAHA from various studies. It is important to note that these values are from different experimental setups and cell lines, and direct comparison should be made with caution.
Table 1: this compound Inhibitory Concentration
| Target/Cell Line | IC50 | Reference |
| HDAC6 | 56 nM | [1] |
| Multiple Myeloma Cells (RPMI-8226) | Induces G1 phase arrest at 40 µM | [7] |
| Multiple Myeloma Cells (U266) | Induces G1 phase arrest at 40 µM | [7] |
Table 2: SAHA (Vorinostat) Inhibitory and Cytotoxic Concentrations
| Target/Cell Line | IC50 | Reference |
| HDAC Isoforms (in vitro) | Varies (e.g., HDAC1: 13 nM, HDAC2: 70 nM, HDAC8: 44 nM) | [1] |
| Non-Small Cell Lung Cancer Cell Lines | ~2 µM (for 50% growth inhibition) | [8] |
| Larynx Cancer Cells (RK33) | Induces 37-fold increase in apoptosis at 5 µM | [2] |
| Larynx Cancer Cells (RK45) | Induces 3-fold increase in apoptosis at 5 µM | [2] |
| Prostate Cancer Cells (LNCaP) | Causes growth suppression at 2.5 µM and cell death at 7.5 µM | [5] |
| Breast Cancer Cells (MDA-MB-231) | 5.90 ± 2.75 µM (Cell Viability) | [1] |
| Chronic Myelogenous Leukemia Cells (K562) | 6.75 ± 2.37 µM (Cell Viability) | [1] |
Mechanism of Action and Signaling Pathways
This compound's high selectivity for HDAC6 results in a more targeted mechanism of action, primarily affecting cytoplasmic processes. In contrast, SAHA's broad inhibition of Class I and II HDACs leads to widespread changes in gene transcription and cellular signaling.
This compound Signaling Pathway
SAHA (Vorinostat) Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and SAHA are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or growth-inhibitory effects of this compound and SAHA.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Treat the cells with a range of concentrations of this compound or SAHA and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
Objective: To quantify the induction of apoptosis by this compound and SAHA.
Protocol:
-
Seed cells and treat with this compound, SAHA, or a vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[11]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Add a DNA stain such as Propidium Iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of this compound and SAHA on cell cycle progression.
Protocol:
-
Treat cells with the compounds for a specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes at 4°C.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[13][14]
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blotting for Histone Acetylation
Objective: To assess the effect of this compound and SAHA on the acetylation of histone proteins.
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer and extract proteins. For histones, an acid extraction method is often used.[7]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel to resolve low molecular weight histones.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and SAHA.
Protocol:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound, SAHA, and potentially a combination group.
-
Administer the drugs via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[16][17]
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, immunohistochemistry).[18]
Conclusion
This compound and SAHA represent two distinct strategies for targeting HDACs in cancer therapy. SAHA, as a pan-HDAC inhibitor, has demonstrated broad anti-tumor activity and has achieved clinical approval, but its lack of selectivity may contribute to off-target effects. This compound, with its high selectivity for HDAC6, offers a more targeted approach that may lead to a different efficacy and toxicity profile. The choice between a selective and a pan-HDAC inhibitor will likely depend on the specific cancer type, its underlying molecular characteristics, and the therapeutic strategy (monotherapy vs. combination therapy). The experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies to further elucidate the therapeutic potential of these and other HDAC inhibitors.
References
- 1. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay [protocols.io]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of HPOB and Tubastatin A: Selective HDAC6 Inhibitors in Preclinical Research
In the landscape of epigenetic modulators, selective histone deacetylase 6 (HDAC6) inhibitors have emerged as critical tools for investigating a myriad of cellular processes and as promising therapeutic agents for various diseases, including cancer and neurodegenerative disorders. Among the numerous compounds developed, HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) and Tubastatin A stand out as widely utilized selective HDAC6 inhibitors. This guide provides a comprehensive, data-driven comparison of their biochemical potency, selectivity, and cellular effects to aid researchers in selecting the appropriate tool for their specific experimental needs.
Biochemical Potency and Selectivity
Both this compound and Tubastatin A are potent inhibitors of HDAC6, demonstrating efficacy at nanomolar concentrations. However, their selectivity profiles against other HDAC isoforms exhibit notable differences. Tubastatin A generally displays a higher degree of selectivity, particularly against Class I HDACs.
| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Reference(s) |
| This compound | HDAC6 | 56 | ~52-fold (IC50 for HDAC1 is 2.9 µM) | ~50-fold (IC50 for HDAC8 is 2.8 µM) | [1][2][3] |
| Tubastatin A | HDAC6 | 15 | >1000-fold | ~57-fold | [4][5][6] |
Table 1: Comparison of in vitro half-maximal inhibitory concentrations (IC50) and selectivity of this compound and Tubastatin A against HDAC isoforms.
Cellular Effects and Mechanism of Action
The primary mechanism of action for both this compound and Tubastatin A is the inhibition of HDAC6's deacetylase activity. HDAC6 is unique among the HDAC family due to its predominantly cytoplasmic localization and its role in deacetylating non-histone proteins. The most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules. Inhibition of HDAC6 by either this compound or Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics, impacting cellular processes such as cell motility, intracellular trafficking, and cell division.[7][8]
Another critical substrate of HDAC6 is the chaperone protein Heat Shock Protein 90 (HSP90). By inhibiting HDAC6, both compounds can induce the hyperacetylation of HSP90, leading to the destabilization and degradation of its client proteins, many of which are oncoproteins.[4][7]
While both inhibitors share this fundamental mechanism, their differential selectivity can lead to varied downstream biological outcomes. The higher selectivity of Tubastatin A may offer a more targeted approach for dissecting HDAC6-specific functions, minimizing off-target effects associated with the inhibition of other HDAC isoforms.[4] Conversely, the slightly broader profile of this compound might be advantageous in certain contexts where the modulation of other HDACs could contribute to a desired biological effect. For instance, this compound has been shown to enhance the effectiveness of DNA-damaging anticancer agents in transformed cells, a phenomenon linked to increased apoptosis and accumulation of DNA damage.[1][2]
Signaling Pathways
The inhibition of HDAC6 by this compound and Tubastatin A perturbs several key signaling pathways. The hyperacetylation of α-tubulin directly impacts microtubule-dependent signaling, while the modulation of HSP90 function affects a multitude of pathways reliant on its client proteins.
Figure 1: Simplified signaling pathway of HDAC6 inhibition by this compound and Tubastatin A.
Experimental Protocols
To facilitate the direct comparison and further investigation of this compound, Tubastatin A, and other novel HDAC6 inhibitors, the following are detailed methodologies for key in vitro and cellular assays.
In Vitro HDAC6 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (containing a trypsin-like protease and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (this compound, Tubastatin A) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the diluted HDAC6 enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HDAC developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro HDAC6 enzymatic inhibition assay.
Western Blot Analysis of α-Tubulin Acetylation
This cellular assay determines the ability of an inhibitor to induce the hyperacetylation of α-tubulin, a direct pharmacodynamic marker of HDAC6 inhibition.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Test compounds (this compound, Tubastatin A) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Tubastatin A, or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Conclusion
Both this compound and Tubastatin A are potent and selective inhibitors of HDAC6 that serve as invaluable tools for preclinical research. Tubastatin A offers superior selectivity, making it an ideal choice for studies aiming to isolate the specific functions of HDAC6. This compound, while slightly less selective, has demonstrated efficacy in sensitizing cancer cells to DNA-damaging agents, suggesting its potential in combination therapies. The choice between these two inhibitors should be guided by the specific experimental goals, with careful consideration of their respective potency and selectivity profiles. The provided experimental protocols offer a standardized framework for the continued characterization and comparison of these and other emerging HDAC6 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of HPOB in Diverse Cancer Models: A Data-Driven Guide
For Immediate Release
This publication provides a comprehensive analysis of the anti-tumor effects of HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide), a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a data-centric comparison of this compound's performance against other anti-cancer agents and detailing the experimental protocols for the validation of its efficacy.
Abstract
This compound has emerged as a promising therapeutic agent due to its selective inhibition of HDAC6, an enzyme implicated in various cellular processes critical for cancer progression. This guide synthesizes available preclinical data on this compound, presenting its anti-tumor effects across different cancer types, including prostate cancer, lung cancer, glioblastoma, and multiple myeloma. Through a systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action, this document aims to provide a clear and objective resource for evaluating the therapeutic potential of this compound.
Data Presentation: this compound Efficacy and Selectivity
This compound demonstrates remarkable selectivity for HDAC6, with an in vitro half-maximal inhibitory concentration (IC50) of 56 nM, making it over 30-fold more selective for HDAC6 compared to other HDAC isoforms.[1] This selectivity is a key differentiator from pan-HDAC inhibitors, such as Vorinostat (SAHA), which target multiple HDACs and may lead to broader off-target effects.
Table 1: In Vitro Inhibitory Activity of this compound Against HDAC Isoforms
| HDAC Isoform | This compound IC50 (µM) | SAHA IC50 (µM) |
| HDAC6 | 0.056 | 0.011 |
| HDAC1 | 2.9 | 0.001 |
| HDAC2 | 4.4 | 0.002 |
| HDAC3 | 1.7 | 0.001 |
| HDAC8 | 2.8 | 0.11 |
| HDAC10 | 3.0 | 0.06 |
Data sourced from publicly available research.[1]
In Vitro Anti-Tumor Activity of this compound
While this compound alone primarily induces growth inhibition rather than direct cell death in cancer cell lines, its potency is significantly enhanced when used in combination with DNA-damaging agents.
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (hours) | Observed Effect |
| LNCaP | Prostate Cancer | 8, 16, 32 | 72 | Inhibition of cell growth, but not viability.[1] |
| U87 | Glioblastoma | 8, 16, 32 | 72 | Inhibition of cell growth, but not viability.[1] |
| A549 | Lung Cancer | 8, 16, 32 | 72 | Inhibition of cell growth, but not viability.[1] |
| Multiple Myeloma | Multiple Myeloma | Not Specified | Not Specified | Decreased survival of MM cells in a dose- and time-dependent manner, induction of apoptosis. |
In Vivo Anti-Tumor Activity of this compound
In preclinical animal models, the combination of this compound with the pan-HDAC inhibitor SAHA resulted in significant suppression of tumor growth in a human prostate cancer xenograft model.
Table 3: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Treatment Group | Dosing | Outcome |
| CWR22 Human Prostate Cancer Xenograft | This compound + SAHA | This compound (300 mg/kg, i.p., daily for 18 days) + SAHA (50 mg/kg) | Significant suppression of established tumor growth.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, U87, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and/or combination agents for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Western Blot for Cleaved PARP and γH2AX)
-
Cell Lysis: After treatment with this compound and/or other agents, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved PARP, γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model (CWR22)
-
Cell Preparation: Harvest CWR22 human prostate cancer cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-2 x 10^6 cells into the flank of 6-8 week old male athymic nude mice.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by caliper measurements. Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 300 mg/kg) and/or SAHA (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily for the specified duration (e.g., 18 days). The control group receives a vehicle solution.
-
Tumor Volume Measurement: Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Mandatory Visualizations
Caption: this compound's mechanism of action leading to anti-tumor effects.
Caption: Workflow for validating this compound's anti-tumor effects.
Caption: Logical comparison of this compound with other anti-cancer agents.
References
HPOB's Mechanism of Action: A Comparative Analysis Across Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a selective histone deacetylase 6 (HDAC6) inhibitor, with other HDAC inhibitors across various cell lines. The objective is to offer a clear, data-driven overview of this compound's mechanism of action, its efficacy, and the experimental protocols used for its validation.
Mechanism of Action of this compound
This compound is a potent and highly selective inhibitor of HDAC6.[1][2][3] Unlike pan-HDAC inhibitors such as Vorinostat (SAHA), which target multiple HDAC isoforms, this compound's specificity for HDAC6 leads to a distinct cellular phenotype.[4][5][6][7] Its primary mechanism involves the inhibition of the catalytic activity of HDAC6, resulting in the hyperacetylation of its non-histone substrates, most notably α-tubulin and the antioxidant enzyme peroxiredoxin.[1] Importantly, this compound does not significantly affect the acetylation of histones, which are the primary substrates of class I HDACs.[1] This selectivity is attributed to its unique chemical structure.[8]
The hyperacetylation of α-tubulin disrupts microtubule dynamics, which can impact cell motility and protein trafficking. Furthermore, this compound has been shown to induce growth inhibition in both normal and transformed cell lines without directly causing cell death when used as a monotherapy.[1][3] However, a key aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents. It enhances the cytotoxic effects of drugs like etoposide and doxorubicin in transformed cells, leading to increased apoptosis and accumulation of DNA damage.[1] In some cancer types, such as multiple myeloma, this compound has been shown to induce apoptosis, potentially through the transcriptional activation of p21.
Comparative Performance: this compound vs. Alternative HDAC Inhibitors
To provide a clear comparison of this compound's efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected HDAC inhibitors in various cancer cell lines.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HDAC6 | LNCaP | Prostate Cancer | Growth Inhibition (Effective at 8-32 µM) | [1] |
| U87 | Glioblastoma | Growth Inhibition (Effective at 8-32 µM) | [1] | ||
| A549 | Lung Cancer | Growth Inhibition (Effective at 8-32 µM) | [1] | ||
| 697 | Leukemia | 8.33 | |||
| Nexturastat A | HDAC6 | RPMI-8226 | Multiple Myeloma | ~20 (at 48h) | [9] |
| U266 | Multiple Myeloma | ~25 (at 48h) | [9] | ||
| B16 | Melanoma | 14.3 | [9] | ||
| 697 | Leukemia | 0.401 | [9] | ||
| Tubacin | HDAC6 | A549 | Lung Cancer | 2.5 (EC50 for α-tubulin acetylation) | [10] |
| MM.1S | Multiple Myeloma | 5-20 (at 72h) | [11] | ||
| U266 | Multiple Myeloma | 5-20 (at 72h) | [11] | ||
| Vorinostat (SAHA) | Pan-HDAC | LNCaP | Prostate Cancer | 2.5 - 7.5 | [4] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [4] | ||
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [4] | ||
| 4T1 | Breast Cancer | 1.59 - 12.12 | [6] | ||
| A549 | Lung Cancer | 0.6 - 36.6 | [2][3][8][12] |
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes affected by this compound and the methodologies used to study them, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and other inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., LNCaP, U87, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]
Western Blot for Acetylated α-Tubulin and Apoptosis Markers
This protocol is used to determine the effect of this compound on the acetylation of its substrate α-tubulin and to assess the expression of key apoptosis-related proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and HDAC inhibitors (e.g., Trichostatin A)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-p21, anti-cleaved PARP, anti-Bax, anti-Bcl-2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer, determine protein concentration using the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[14][15]
-
Analysis: Quantify band intensities and normalize to the loading control.
In Vitro HDAC6 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDAC6 and the inhibitory effect of this compound.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate
-
Assay buffer
-
Developer
-
This compound and other test compounds
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add assay buffer, recombinant HDAC6 enzyme, and various concentrations of this compound or other inhibitors.
-
Substrate Addition: Add the fluorometric HDAC6 substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at room temperature to generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of the inhibitor and determine the IC50 value.[16]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest treated and untreated cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][17][18][19]
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the In Vitro and In Vivo Effects of HPOB, a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a selective inhibitor of histone deacetylase 6 (HDAC6). The information presented is supported by experimental data to aid in the evaluation of this compound for potential therapeutic applications.
In Vitro Effects of this compound
This compound has been demonstrated to be a potent and selective inhibitor of HDAC6 in various cancer cell lines. Its primary mechanism of action involves the inhibition of HDAC6's catalytic activity, leading to the hyperacetylation of its substrates, most notably α-tubulin.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the key quantitative data regarding the in vitro effects of this compound.
| Parameter | Cell Line | Value/Effect | Reference |
| HDAC6 Inhibition (IC50) | - | 56 nM | [1] |
| Selectivity | - | >30-fold less potent against other HDACs | [1] |
| Cell Growth Inhibition | HFS (normal), LNCaP, U87, A549 (transformed) | Concentration-dependent growth inhibition | [1][2] |
| LNCaP, U87, A549 | Does not induce cell death alone | [2][3][4] | |
| Substrate Acetylation | HFS, LNCaP, U87, A549 | Increased acetylation of α-tubulin and peroxiredoxin | [1][4] |
| HFS, LNCaP, U87, A549 | No change in histone acetylation | [1][4] | |
| Combination Therapy | LNCaP, U87, A549 | Enhances apoptosis and DNA damage when combined with etoposide, doxorubicin, or SAHA | [1][2][3][4] |
| Neuroprotection | PC12 | Attenuates corticosterone-induced injury | [5] |
In Vivo Effects of this compound
In vivo studies have corroborated the selective HDAC6 inhibitory activity of this compound and its potential as an anti-cancer agent, particularly in combination therapies.
Quantitative Analysis of In Vivo Efficacy
The following table summarizes the key quantitative data regarding the in vivo effects of this compound in a CWR22 human prostate cancer xenograft mouse model.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | - | ~1200 | - | [1] |
| This compound | 300 mg/kg, i.p., daily | ~1000 | ~17% | [1] |
| SAHA | 50 mg/kg, i.p., daily | ~800 | ~33% | [1] |
| This compound + SAHA | 300 mg/kg this compound + 50 mg/kg SAHA, i.p., daily | ~400 | ~67% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (LNCaP, U87, A549) and normal human foreskin fibroblasts (HFS) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 8, 16, 32 µM) or vehicle control for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for Acetylated α-Tubulin
-
Cell Lysis: Cells are treated with this compound or vehicle control, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: CWR22 human prostate cancer cells (1 x 10⁶ cells in Matrigel) are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone (300 mg/kg), SAHA alone (50 mg/kg), and this compound + SAHA. Drugs are administered daily via intraperitoneal (i.p.) injection for a specified period (e.g., 18 days).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.
-
Data Analysis: Tumor growth curves are plotted, and tumor growth inhibition is calculated at the end of the study.
Visualizing the Mechanisms of this compound
This compound Mechanism of Action
References
- 1. broadpharm.com [broadpharm.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
HPOB: A Preclinical Comparative Guide to a Selective HDAC6 Inhibitor
For researchers and drug development professionals exploring novel epigenetic modulators, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) has emerged as a promising selective inhibitor of histone deacetylase 6 (HDAC6). This guide provides an objective comparison of this compound's preclinical performance against other HDAC inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant potential in vitro and in vivo, primarily in oncology models. Its key differentiator is its selectivity for HDAC6, a class IIb HDAC, which contrasts with pan-HDAC inhibitors like Vorinostat (SAHA) that target multiple HDAC isoforms.
In Vitro Inhibitory Activity
This compound exhibits high potency and selectivity for HDAC6. The following table summarizes its inhibitory concentrations (IC50) against HDAC6 and HDAC1, compared to other well-known HDAC inhibitors.
| Compound | Target | IC50 (HDAC6) | IC50 (HDAC1) | Selectivity (HDAC1/HDAC6) |
| This compound | HDAC6 | 56 nM[1][2] | 2.9 µM[3] | ~52-fold |
| Tubacin | HDAC6 | 45 nM[3] | 193 nM[3] | ~4-fold |
| Vorinostat (SAHA) | Pan-HDAC | Potent | Potent | Non-selective |
Cellular Activity in Cancer Cell Lines
This compound has been shown to inhibit the growth of various cancer cell lines. Notably, it enhances the cytotoxic effects of DNA-damaging agents and other targeted therapies.
| Cell Line | Cancer Type | This compound Effect (as single agent) | Combination Effect |
| LNCaP, A549, U87 | Prostate, Lung, Glioblastoma | Growth inhibition[3] | Enhances cytotoxicity of etoposide and doxorubicin[1][3] |
| RPMI-8226, U266 | Multiple Myeloma | Decreased cell survival, G1 phase arrest[4][5] | Overcomes bortezomib resistance[4] |
| CWR22 | Prostate Cancer | - | Enhances anti-tumor effect of SAHA in xenograft models[3] |
Mechanism of Action: Selective HDAC6 Inhibition
This compound's therapeutic potential is rooted in its specific mechanism of action. By selectively inhibiting HDAC6, it induces hyperacetylation of non-histone protein substrates, most notably α-tubulin, without significantly affecting histone acetylation levels.[3] This selective activity is believed to contribute to its favorable toxicity profile, as it is well-tolerated in animals.[3]
The following diagram illustrates the signaling pathway influenced by this compound.
Caption: this compound selectively inhibits HDAC6, leading to increased α-tubulin acetylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments conducted with this compound.
In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation : Recombinant human HDAC1 and HDAC6 enzymes are used. A fluorogenic substrate is prepared in assay buffer.
-
Compound Preparation : this compound and other inhibitors are serially diluted in DMSO to various concentrations.
-
Assay Reaction : The HDAC enzyme, substrate, and inhibitor are incubated together at 37°C for a specified time.
-
Signal Detection : A developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Viability and Growth Assays
-
Cell Seeding : Cancer cell lines (e.g., LNCaP, A549, U87) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with increasing concentrations of this compound, alone or in combination with other drugs, for 72 hours.[3]
-
Viability Assessment : Cell viability is determined using a commercial assay kit (e.g., CCK-8).
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.
Western Blot Analysis for Protein Acetylation
-
Cell Lysis : Cells treated with this compound or control are harvested and lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and acetylated histone H3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) system.
The following diagram outlines a typical experimental workflow for evaluating this compound in a xenograft model.
Caption: Workflow for an in vivo prostate cancer xenograft study.
Conclusion
The preclinical data available for this compound strongly support its potential as a selective HDAC6 inhibitor. Its ability to synergize with other anticancer agents warrants further investigation.[6][7] The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers interested in exploring the therapeutic utility of this compound and other selective HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPOB: A Selective Enhancer of Chemotherapy in Transformed Cells
A Comparative Guide for Researchers and Drug Development Professionals
The search for cancer therapeutics with high specificity for malignant cells while sparing normal tissues is a central goal in oncology research. N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a promising agent that exhibits differential effects on transformed (cancerous) versus normal cells, particularly in combination with DNA-damaging chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's effects on these two cell types, supported by experimental data and detailed methodologies.
Differential Effects on Cell Viability and Growth
This compound alone demonstrates a cytostatic, rather than cytotoxic, effect on both normal and transformed cells, leading to growth inhibition without directly inducing cell death. However, the key therapeutic potential of this compound lies in its ability to selectively sensitize transformed cells to the cytotoxic effects of DNA-damaging agents like etoposide and doxorubicin.[1][2] In contrast, this compound does not enhance the toxicity of these agents in normal cells, suggesting a favorable therapeutic window.[1][2]
| Cell Type | This compound Alone | This compound + DNA-Damaging Agent (e.g., Etoposide) |
| Transformed (Cancer) Cells | Growth inhibition | Significant increase in cell death (synergistic effect) |
| Normal (Non-cancerous) Cells | Growth inhibition | No significant increase in cell death |
Table 1. Summary of this compound's effects on the viability of transformed versus normal cells, alone and in combination with DNA-damaging agents. This table is based on qualitative and semi-quantitative data from referenced studies.[1][2]
Selective Induction of Apoptosis and DNA Damage
The synergistic cytotoxicity observed in transformed cells is attributed to a marked increase in apoptosis and an accumulation of DNA damage.[2] In the presence of this compound, DNA-damaging agents lead to a significant elevation of apoptotic markers such as cleaved poly(ADP-ribose) polymerase (PARP) in cancer cells.[2] Furthermore, an increase in the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, is observed specifically in transformed cells co-treated with this compound and a DNA-damaging agent.[2] Normal cells, under the same treatment conditions, do not exhibit this enhanced apoptotic response or accumulation of DNA damage.[2]
| Biomarker | This compound + DNA-Damaging Agent in Transformed Cells | This compound + DNA-Damaging Agent in Normal Cells |
| Cleaved PARP | Increased | No significant change |
| γH2AX Foci | Increased | No significant change |
Table 2. Differential induction of apoptosis and DNA damage markers in transformed versus normal cells following co-treatment with this compound and a DNA-damaging agent. This table is based on qualitative and semi-quantitative data from referenced studies.[2]
Mechanism of Action: The Role of HDAC6 Inhibition
This compound's selectivity is linked to its specific inhibition of HDAC6, a primarily cytoplasmic deacetylase. One of the key substrates of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin in both normal and transformed cells.[1] However, the downstream consequences of this inhibition appear to differ. In cancer cells, HDAC6 inhibition is thought to interfere with the cellular response to stress, including the processing of misfolded proteins and the repair of DNA damage, thereby lowering the threshold for apoptosis induced by chemotherapeutic agents.
Caption: this compound's selective chemosensitization mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (both normal and transformed lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a DNA-damaging agent (e.g., etoposide), or a combination of both. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Western Blot for Cleaved PARP
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
A Comparative Analysis of HPOB's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, across various cancer cell lines. The information presented is supported by experimental data from publicly available research, offering insights into this compound's potential as a standalone or combination therapeutic agent.
Executive Summary
This compound has demonstrated significant anti-tumor activity in several cancer models. As a selective HDAC6 inhibitor, it primarily functions by increasing the acetylation of α-tubulin, a key component of the cellular cytoskeleton. While this compound alone can inhibit the growth of both normal and cancerous cells, its most promising therapeutic potential lies in its ability to sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents. This guide summarizes the known effects of this compound, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: this compound's Effect on Cancer Cell Viability
While comprehensive comparative IC50 data for this compound across a wide range of cancer cell lines is not extensively available in the literature, this section summarizes the reported effects and provides a template for how such data would be presented.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Notes |
| 697 | Leukemia | 8.33 | Cytotoxicity after 48 hours. |
| HAL-01 | Leukemia | 13.86 | Cytotoxicity data. |
| LNCaP | Prostate Cancer | Not specified | Enhances etoposide-induced cell death.[1] |
| U87 | Glioblastoma | Not specified | Enhances etoposide-induced cell death. |
| A549 | Lung Cancer | Not specified | Enhances etoposide-induced cell death.[1] |
| Multiple Myeloma cell lines | Multiple Myeloma | Not specified | Decreased cell survival in a dose- and time-dependent manner. |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | Observed Effect |
| LNCaP | Prostate Cancer | Etoposide, Doxorubicin, SAHA | Enhanced transformed cell death.[1][2] |
| U87 | Glioblastoma | Etoposide, Doxorubicin, SAHA | Enhanced transformed cell death.[2] |
| A549 | Lung Cancer | Etoposide, Doxorubicin, SAHA | Enhanced transformed cell death.[2] |
| Multiple Myeloma cell lines | Multiple Myeloma | Bortezomib | Overcomes Bortezomib resistance and further sensitizes MM cells. |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, alone or in combination with other drugs, and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Cleaved PARP and γH2AX
This technique is used to detect specific proteins in a sample, in this case, markers of apoptosis (cleaved PARP) and DNA damage (γH2AX).
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP and phospho-Histone H2A.X (Ser139) (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvest and Fixation: Following treatment, harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Mandatory Visualization
This compound's Mechanism of Action: Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and cell growth inhibition.
References
Validating HPOB's Efficacy in Enhancing DNA-Damaging Anticancer Drugs: A Comparative Guide
For researchers and professionals in drug development, identifying synergistic compounds that can amplify the efficacy of existing anticancer therapies is a critical pursuit. This guide provides an objective comparison of HPOB, a selective histone deacetylase 6 (HDAC6) inhibitor, and its ability to enhance the action of DNA-damaging anticancer drugs. We will delve into its mechanism of action, compare it with alternative therapeutic strategies, and provide supporting experimental data and protocols.
This compound: A Potent and Selective HDAC6 Inhibitor
This compound is a highly potent and selective inhibitor of HDAC6, with an IC50 of 56 nM, demonstrating over 30-fold less potency against other HDACs.[1] Its primary mechanism of action involves the inhibition of HDAC6, leading to the accumulation of acetylated α-tubulin and peroxiredoxin, which are substrates of this enzyme.[1] Notably, this compound does not affect the acetylation of histones, indicating its specificity.[1] A key characteristic of this compound is its ability to enhance the effectiveness of DNA-damaging anticancer agents specifically in transformed (cancerous) cells, while not exhibiting the same effect in normal cells.[1]
Comparative Analysis of this compound and Alternatives
To validate the potential of this compound, it is essential to compare its performance with other agents that aim to sensitize cancer cells to DNA-damaging therapies. These alternatives function through various mechanisms, including broader HDAC inhibition, inhibition of DNA repair pathways, and modulation of other cellular processes.
| Compound/Strategy | Target/Mechanism | DNA-Damaging Drugs Enhanced | Supporting Evidence/Cell Lines |
| This compound | Selective HDAC6 inhibitor | Etoposide, Doxorubicin, SAHA | Increased cell death in LNCAP, U87, and A549 cells; Tumor growth suppression in CWR22 xenografts (in combination with SAHA).[1] |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Various | Approved for treating cutaneous T-cell lymphoma; induces cell cycle arrest and apoptosis.[2] |
| PARP Inhibitors (e.g., Olaparib) | Inhibit Poly (ADP-ribose) polymerase, a key enzyme in DNA single-strand break repair. | Temozolomide, Platinum compounds | Effective in cancers with BRCA1/2 mutations (synthetic lethality).[3] |
| ATR/ATM Kinase Inhibitors | Inhibit key kinases in the DNA damage response (DDR) pathway. | Various | Preclinical and clinical studies are ongoing to evaluate their potential in combination with chemotherapy and radiotherapy.[4] |
| Natural Compounds (e.g., Curcumin) | Multiple targets, including inhibition of DNA repair pathways (e.g., Fanconi anemia/BRCA pathway). | Cisplatin, Melphalan, Radiation | Sensitizes various cancer cell lines to chemotherapy and radiotherapy.[5] |
| DNA Methyltransferase (DNMT) Inhibitors | Induce a "BRCAness" phenotype in cancer cells, making them susceptible to PARP inhibitors. | PARP inhibitors, Radiation | Synergistic effect observed in non-small cell lung cancer models.[6] |
Experimental Data: this compound in Action
Studies have demonstrated that this compound, while not inducing cell death on its own, significantly enhances the cytotoxic effects of DNA-damaging agents in cancer cells.
Table 1: In Vitro Efficacy of this compound in Combination with DNA-Damaging Agents
| Cell Line | Treatment | Observation | Reference |
| LNCAP (Prostate Cancer) | This compound + Etoposide/Doxorubicin/SAHA | Enhanced cell death compared to single-agent treatment. | [1] |
| U87 (Glioblastoma) | This compound + Etoposide/Doxorubicin/SAHA | Enhanced cell death compared to single-agent treatment. | [1] |
| A549 (Lung Cancer) | This compound + Etoposide/Doxorubicin/SAHA | Enhanced cell death compared to single-agent treatment. | [1] |
| HFS (Normal Fibroblasts) | This compound + Etoposide/Doxorubicin/SAHA | No enhancement of cell death. | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Observation | Reference |
| CWR22 Tumor Xenograft | This compound (300 mg/kg, i.p., daily) + SAHA (50 mg/kg) | Significant suppression of tumor growth. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of this compound in enhancing DNA-damaging drug-induced apoptosis.
Caption: Simplified DNA damage response pathway involving ATM/ATR and p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of human heterochromatin protein 1 binding protein 3 (HP1BP3, also known as HP1BP74) in response to the DNA damage - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Lack of HPOB Activity on Histone Acetylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis confirming the selective inhibitory action of HPOB on histone deacetylase 6 (HDAC6) and its demonstrated lack of activity on histone acetylation. Experimental data is presented to objectively compare this compound's effects with those of pan-HDAC inhibitors.
Summary of Findings
N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (this compound) is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase.[1][2][3][4] Unlike pan-HDAC inhibitors such as Vorinostat (SAHA), this compound does not induce the acetylation of histones.[2][5] This selectivity is attributed to the fact that histones are not substrates for HDAC6.[2][5] The primary substrates of HDAC6 are non-histone proteins, including α-tubulin and peroxiredoxin.[1][2] Experimental evidence consistently shows that while this compound treatment leads to the hyperacetylation of α-tubulin, it does not affect the acetylation status of histones.[1][2][5]
Comparative Data on Inhibitor Activity
The following table summarizes the differential effects of this compound and the pan-HDAC inhibitor Vorinostat (SAHA) on protein acetylation.
| Compound | Target(s) | IC50 (HDAC6) | Effect on α-tubulin Acetylation | Effect on Histone Acetylation |
| This compound | Selective HDAC6 | 56 nM[1][4] | Increase[1][2] | No effect[2][5] |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | - | Increase[2] | Increase[2] |
Experimental Protocols
The confirmation of this compound's lack of activity on histone acetylation is typically determined through immunoblotting analysis. A detailed methodology is outlined below.
Cell Culture and Treatment:
-
Human cell lines (e.g., normal human fibroblasts (HFS) or cancer cell lines such as LNCaP, U87, and A549) are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound (e.g., 8, 16, 32 µM) or a positive control such as SAHA (e.g., 5 µM) for a specified duration (e.g., 24-72 hours).[1][2] An untreated control group is also maintained.
Protein Extraction and Quantification:
-
Following treatment, cells are harvested and lysed using a suitable lysis buffer to extract total cellular proteins.
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for subsequent analysis.
Immunoblotting:
-
Equal amounts of protein from each treatment group are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for acetylated α-tubulin, acetylated histone H3, total α-tubulin, and total histone H3.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the acetylated proteins is compared to the total protein levels to determine the effect of the inhibitors.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of histone acetylation and the experimental workflow used to assess the impact of this compound.
Caption: General pathway of histone acetylation and deacetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of HPOB and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of the selective HDAC6 inhibitor, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), with other notable histone deacetylase inhibitors (HDACi). The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, facilitating informed decisions in preclinical and clinical development.
Executive Summary
Histone deacetylase inhibitors are a promising class of therapeutics with applications in oncology and other diseases. Their pharmacokinetic profiles, however, can vary significantly, impacting their efficacy and safety. This guide focuses on this compound, a selective inhibitor of HDAC6, and compares its properties to those of pan-HDAC inhibitors such as Panobinostat, Romidepsin, Belinostat, and Vorinostat. While extensive pharmacokinetic data are available for the latter compounds, quantitative in vivo data for this compound remains limited in publicly available literature. This guide compiles the available information and provides a framework for understanding the potential advantages and disadvantages of these different HDACi based on their pharmacokinetic characteristics.
Data Presentation: Pharmacokinetic Parameters of HDAC Inhibitors
The following table summarizes the key pharmacokinetic parameters of this compound and other selected HDAC inhibitors from preclinical and clinical studies. It is important to note that direct comparison of these values should be made with caution due to differences in experimental conditions, species, and dosing regimens.
| Parameter | This compound | Panobinostat | Romidepsin | Belinostat | Vorinostat |
| Target(s) | HDAC6 | Pan-HDAC | Class I HDACs | Pan-HDAC | Class I, II, IV HDACs |
| Route of Administration | Intraperitoneal (in mice) | Oral, Intravenous | Intravenous | Intravenous | Oral |
| Cmax | Data not available | ~71 ng/mL (60 mg oral)[1] | 565.6 ± 450.9 ng/mL (14 mg/m²)[1] | 21.1 ± 4.9 µg/mL (400 mg/m²)[2] | 319 ± 140 ng/mL (400 mg)[3] |
| Tmax | Data not available | <2 h (oral)[1] | End of infusion (4h)[4] | 1 h[5] | 1.5 h[3] |
| AUC | Data not available | 104 ng·h/mL (Caucasian, median age 61)[1] | 446 (126.2) ng·h/mL (5 mg/m²)[6] | 806 ± 294 µg/mL•min (400 mg/m²)[2] | Increased by 38% with high-fat meal[3] |
| Half-life (t1/2) | Data not available | ~37 hours[7] | ~3.7 h[8] | ~2.94 ± 0.48 h[5] | ~1.74 h[9] |
| Bioavailability | Data not available | ~21% (oral)[1][7] | N/A (IV) | N/A (IV) | ~43% (oral, fasting)[10] |
| Protein Binding | Data not available | ~90%[1][7] | 92-94%[8] | 92.9-95.8%[11] | ~71%[3] |
| Metabolism | Data not available | Primarily CYP3A4, also CYP2D6, CYP2C19[1][7] | Extensive, primarily CYP3A4[8] | Glucuronidation (UGT1A1), methylation, reduction[5] | Glucuronidation, hydrolysis, β-oxidation[3] |
| Elimination | Data not available | Feces (44-77%), Urine (29-51%)[7] | Primarily metabolic | Primarily renal (metabolites)[12] | Primarily metabolic, <1% unchanged in urine[10] |
| Key Characteristics | Selective HDAC6 inhibitor, well-tolerated in animals.[13] | High inter-patient variability.[14] | Linear pharmacokinetics.[4] | Rapidly cleared.[12] | Dose-proportional pharmacokinetics.[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are generalized methodologies for key experiments cited in the literature for HDAC inhibitors.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of an HDAC inhibitor in a mouse model.
-
Animal Models: Male or female mice (e.g., CD-1, C57BL/6, or athymic nude mice for xenograft studies), typically 6-8 weeks old, are used. Animals are acclimated for at least one week before the experiment.
-
Drug Formulation and Administration:
-
Intravenous (IV) Administration: The HDAC inhibitor is dissolved in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline). A single bolus dose is administered via the tail vein.
-
Oral (PO) Administration: The compound is formulated as a suspension or solution in a vehicle like 0.5% methylcellulose. Administration is performed by oral gavage using a suitable gavage needle.
-
-
Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous vein or via cardiac puncture for terminal collection.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation by adding a solvent like acetonitrile. An internal standard is added to correct for analytical variability. The mixture is vortexed and centrifuged, and the supernatant is analyzed.
-
Chromatography: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is quantified using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).
-
Key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) are calculated.
-
Mandatory Visualization
Signaling Pathways of HDAC Inhibitors
Histone deacetylase inhibitors exert their effects through the modulation of various signaling pathways. Pan-HDAC inhibitors have a broad range of action, affecting multiple HDAC isoforms and, consequently, a wide array of cellular processes. In contrast, selective inhibitors like this compound are designed to target specific HDACs, potentially leading to a more focused therapeutic effect with fewer off-target toxicities.
Caption: Signaling pathways affected by pan-HDAC inhibitors versus the selective HDAC6 inhibitor this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in a mouse model.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study in mice.
Conclusion
The pharmacokinetic properties of HDAC inhibitors are a critical determinant of their therapeutic potential. While pan-HDAC inhibitors like Panobinostat, Romidepsin, Belinostat, and Vorinostat have well-characterized pharmacokinetic profiles, there is a notable lack of quantitative in vivo data for the selective HDAC6 inhibitor this compound. The available information suggests that this compound is well-tolerated in animal models and exhibits a pharmacodynamic effect consistent with its mechanism of action. However, without key pharmacokinetic parameters, a direct comparison of its ADME properties with other HDACis is challenging. Further preclinical studies are warranted to fully elucidate the pharmacokinetic profile of this compound and to better understand its potential as a therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the development and evaluation of novel HDAC inhibitors.
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. A Comprehensive Immunocapture-LC-MS/MS Bioanalytical Approach in Support of a Biotherapeutic Ocular PK Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. statalist.org [statalist.org]
- 11. scienceopen.com [scienceopen.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beckman.com [beckman.com]
Validation of Biomarkers for HPOB Treatment Response: A Comparative Guide
The effective treatment of high-grade pancreatic neuroendocrine and pancreaticobiliary (HPOB) cancers remains a significant challenge due to their aggressive nature and therapeutic resistance. The validation of predictive and prognostic biomarkers is crucial for tailoring therapies, monitoring response, and improving patient outcomes. This guide provides a comparative overview of established and emerging biomarkers for high-grade pancreatic neuroendocrine neoplasms (PanNENs) and pancreaticobiliary cancers, with a focus on pancreatic ductal adenocarcinoma (PDAC), supported by experimental data and methodologies.
Section 1: Biomarkers for High-Grade Pancreatic Neuroendocrine Neoplasms (PanNENs)
High-grade PanNENs are categorized as well-differentiated G3 neuroendocrine tumors (NETs) or poorly differentiated G3 neuroendocrine carcinomas (NECs).[1] This distinction is critical as their biological behavior and response to therapies differ significantly. An ideal biomarker should aid in diagnosis, prognosis, and prediction of treatment response.[2]
Established and Investigational Biomarkers
Several biomarkers are used in the management of PanNENs. General neuroendocrine markers like Chromogranin A (CgA) and Neuron Specific Enolase (NSE) are widely used, though their predictive value for treatment efficacy is limited.[2][3] Elevated baseline levels of CgA and NSE, however, may provide prognostic information on progression-free survival (PFS) and overall survival (OS) in patients with advanced PanNENs treated with the mTOR inhibitor everolimus.[2] The proliferation index Ki-67 is a cornerstone for grading PanNENs and has strong prognostic value.[4]
Molecular markers are gaining importance in distinguishing G3 NETs from NECs and predicting treatment response. Key diagnostic markers for this differentiation include SSTR2A expression and molecular markers like p53, Rb1, ATRX, and DAXX.[4] Loss of ATRX or DAXX is strongly associated with a higher risk of metastasis and recurrence in PanNETs.[4] For NECs, which often have a molecular profile similar to small cell lung cancer, alterations in TP53 and RB1 are common.[1]
Table 1: Comparison of Key Biomarkers for High-Grade PanNENs
| Biomarker | Type | Associated Treatment(s) | Role | Key Performance Data | Validation Status |
| Ki-67 Index | Protein (IHC) | Various | Prognostic, Grading | Defines Grade (G3: >20%). Higher levels associated with shorter survival.[1] | Clinically Validated |
| Chromogranin A (CgA) | Protein (Serum) | Somatostatin Analogues, Everolimus | Prognostic, Monitoring | Sensitivity: 66%, Specificity: 95% for pNETs.[5] Elevated baseline may predict poor PFS with everolimus.[2] | Clinically Validated |
| Neuron Specific Enolase (NSE) | Protein (Serum) | Everolimus, Chemotherapy | Prognostic | Elevated in 38-40% of high-grade GEP-NENs.[2] Correlates with tumor size and aggressiveness.[2] | Clinically Validated |
| Somatostatin Receptor 2A (SSTR2A) | Protein (IHC/PET) | Somatostatin Analogues, PRRT | Predictive, Diagnostic | High expression predicts response to SSA-based therapies.[4] | Clinically Validated |
| ATRX/DAXX | Protein (IHC) | General | Prognostic | Loss of expression is associated with a higher risk of metastasis and recurrence in PanNETs.[4] | Investigational/Clinical Use |
| Rb1 | Protein (IHC) | Platinum-based Chemotherapy | Predictive, Diagnostic | Loss of expression is characteristic of NECs and may predict response to platinum agents.[1] | Investigational/Clinical Use |
| TP53 | Protein (IHC) | Platinum-based Chemotherapy | Predictive, Diagnostic | Overexpression (mutant p53) is common in NECs.[4] | Investigational/Clinical Use |
| PD-L1 | Protein (IHC) | Immune Checkpoint Inhibitors | Predictive | Highly expressed in some G3 NETs, suggesting potential for immunotherapy response.[1] | Investigational |
| Delta-like protein 3 (DLL3) | Protein (IHC) | DLL3-targeted therapies | Predictive, Diagnostic | Expressed in GEP NECs but absent in GEP NET G3; correlates with RB1-loss and worse OS.[1] | Investigational |
Section 2: Biomarkers for Pancreaticobiliary Cancers (PDAC)
Pancreatic ductal adenocarcinoma (PDAC) accounts for over 90% of pancreatic malignancies.[6] Its poor prognosis is largely due to late diagnosis.[6] Biomarkers are critically needed to guide therapy for this aggressive disease.
Established and Investigational Biomarkers
Carbohydrate antigen 19-9 (CA19-9) is the most widely used serum biomarker for PDAC management, primarily for monitoring treatment response and recurrence, although it has limitations for early detection.[7][8] The KRAS oncogene is mutated in about 90% of PDAC cases, making circulating tumor DNA (ctDNA) with KRAS mutations a highly specific biomarker for liquid biopsies.[6][9]
Emerging biomarkers include circulating tumor cells (CTCs), various microRNAs (miRNAs), and novel proteins.[9][10] For instance, the protein PTX3, released by pancreatic stellate cells surrounding the tumor, is being investigated as a biomarker to monitor response to therapies that target both cancer cells and the stroma.[11] Additionally, specific molecular subtypes and targetable alterations, such as MSI-high status or BRAF mutations, can predict response to immunotherapy and targeted agents, respectively.[1][12]
Table 2: Comparison of Key Biomarkers for PDAC
| Biomarker | Type | Associated Treatment(s) | Role | Key Performance Data | Validation Status |
| CA19-9 | Glycoprotein (Serum) | Chemotherapy, Targeted Therapy | Monitoring, Prognostic | Limited sensitivity/specificity for diagnosis. Dynamic changes correlate with tumor burden and treatment efficacy.[8] | Clinically Validated |
| CEA | Glycoprotein (Serum) | Chemotherapy | Monitoring, Prognostic | Often used in combination with CA19-9. AUC for CA19-9 + CEA was 0.71 for diagnosis within 1 year.[6] | Clinically Validated |
| KRAS mutations | ctDNA (Blood) | Chemotherapy, Targeted Therapy | Monitoring, Prognostic | Present in ~90% of PDACs.[9] Useful for monitoring disease progression and treatment response.[9] | Investigational/Clinical Use |
| Circulating Tumor Cells (CTCs) | Cellular (Blood) | Chemotherapy | Prognostic, Monitoring | CTC positivity after 3 months of treatment is associated with progressive disease.[9] | Investigational |
| MSI-High / dMMR | DNA/Protein | Immune Checkpoint Inhibitors | Predictive | Predicts response to pembrolizumab and other ICIs across solid tumors. | Clinically Validated |
| Claudin 18.2 (CLDN18.2) | Protein (IHC) | Zolbetuximab | Predictive | Positive in 32.5% of a PDAC cohort, suggesting a significant patient population for targeted therapy.[13] | Investigational |
| Tumor Mutational Burden (TMB) | Genomic | Immune Checkpoint Inhibitors | Predictive | High TMB is associated with better response to immunotherapy.[14] | Investigational/Clinical Use |
Methodologies and Visualizations
The validation of these biomarkers requires robust and reproducible experimental protocols. Below are summaries of key methodologies and visual workflows relevant to biomarker validation in this compound cancers.
Experimental Protocols
-
Immunohistochemistry (IHC): This technique is used to detect protein biomarkers (e.g., Ki-67, SSTR2A, PD-L1, ATRX/DAXX) in tissue samples.
-
Protocol: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed using heat and specific buffer solutions to unmask epitopes. Sections are then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the antigen site. The slide is counterstained and analyzed microscopically. Scoring is often based on the percentage of positive cells and staining intensity.
-
-
Liquid Biopsy for ctDNA Analysis: This non-invasive method is used to detect genetic alterations like KRAS mutations from blood.
-
Protocol: Whole blood is collected in specialized tubes that preserve cell-free DNA (cfDNA). Plasma is separated via centrifugation. cfDNA is then extracted and purified from the plasma. The specific mutation of interest (e.g., KRAS G12D) can be quantified using highly sensitive techniques like digital droplet PCR (ddPCR) or analyzed more broadly using Next-Generation Sequencing (NGS) panels.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying serum biomarkers like CgA and CA19-9.
-
Protocol: Microplate wells are coated with a capture antibody specific to the biomarker. The patient's serum sample is added to the wells, allowing the biomarker to bind to the antibody. After washing, a detection antibody (also specific to the biomarker but conjugated to an enzyme) is added. A substrate for the enzyme is then added, resulting in a color change. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the biomarker in the sample.
-
Visual Workflows and Pathways
Caption: General workflow for biomarker validation, from discovery to clinical implementation.[7]
Caption: Simplified mTOR signaling pathway, a key target in PanNEN therapy.[3]
Caption: PD-1/PD-L1 axis, a target for immunotherapy in cancers like high-grade NECs.[1]
References
- 1. Frontiers | Biomarker Landscape in Neuroendocrine Tumors With High-Grade Features: Current Knowledge and Future Perspective [frontiersin.org]
- 2. Frontiers | Biomarkers for Pancreatic Neuroendocrine Neoplasms (PanNENs) Management—An Updated Review [frontiersin.org]
- 3. primescholars.com [primescholars.com]
- 4. Diagnostic and prognostic biomarkers for pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic neuroendocrine tumors: A review of serum biomarkers, staging, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Biomarkers for Early Detection of Pancreatic Cancer: Summary of the Alliance of Pancreatic Cancer Consortia for Biomarkers for Early Detection Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers for pancreatic cancer: going beyond the impossible? [bjsacademy.com]
- 8. mdpi.com [mdpi.com]
- 9. Pancreatic Cancer Biomarkers: Oncogenic Mutations, Tissue and Liquid Biopsies, and Radiomics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential biomarkers to evaluate therapeutic response in advanced pancreatic cancer - Yang - Translational Cancer Research [tcr.amegroups.org]
- 11. clinicallab.com [clinicallab.com]
- 12. Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies [jhoponline.com]
- 13. researchgate.net [researchgate.net]
- 14. Biomarkers predictive of response to pembrolizumab in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Highly Potent Compounds
The proper management and disposal of Highly Potent Pharmaceutical Compounds (HPoBs), also known as Highly Potent Active Pharmaceutical Ingredients (HPAPIs), are critical for ensuring the safety of researchers, scientists, and the environment.[1][2] Due to their ability to cause physiological effects at very low doses, these substances, which include cytotoxic (cell-killing) and other highly active drugs, demand rigorous handling and disposal protocols.[2][3] Failure to adhere to established guidelines can lead to personnel exposure, environmental contamination, and significant regulatory penalties.[4][5]
This guide provides essential, step-by-step procedures for the safe disposal of HPoBs, forming a crucial part of a comprehensive laboratory safety program. The core principles involve a multi-layered approach to risk management, from initial handling to final disposal, often referred to as the "cradle-to-grave" responsibility of waste generation.
Core Principles of HPoB Waste Management
Effective this compound disposal is anchored in a robust safety framework that prioritizes containment and risk mitigation.
-
Hazard Identification and Risk Assessment: Before handling any this compound, it is crucial to understand its toxicological properties. Key metrics include the Occupational Exposure Limit (OEL), which defines the maximum acceptable concentration in workplace air, and the therapeutic dose.[3][6] Compounds with an OEL at or below 10 μg/m³ are generally classified as potent.[3]
-
Hierarchy of Controls: Personal Protective Equipment (PPE) is the last line of defense. The primary methods for protecting personnel involve engineering controls and stringent facility design.[3] This includes process isolation (e.g., closed-system reactors), containment equipment (e.g., glove box isolators), and specialized facility features like restricted-access airlocks and negative pressure rooms.[3][6]
-
Personnel Training: All individuals involved in handling HPoBs must receive comprehensive training on the associated risks, handling procedures, spill response, and waste disposal protocols.[5][7]
Step-by-Step this compound Disposal Procedures
The following steps provide a systematic approach to managing this compound waste from its generation to its ultimate destruction.
Step 1: Identification and Segregation Proper disposal begins at the point of generation. All waste streams contaminated with HPoBs must be meticulously identified and segregated from other laboratory waste.[8]
-
This compound Waste Includes:
-
Pure or residual this compound powders and liquids.
-
Contaminated labware (vials, pipette tips, glassware).
-
Used Personal Protective Equipment (PPE) such as gloves, gowns, and masks.[9]
-
Materials used for cleaning and decontamination of spills.[8]
-
Empty stock containers that have not been triple-rinsed.
-
Step 2: Containment and Labeling Once segregated, this compound waste must be placed in appropriate, clearly labeled containers to prevent leaks and accidental exposure.
-
Solid Waste: Collect in a leak-proof, rigid container lined with a heavy-duty plastic bag (e.g., a minimum of 2-4 mm thick polypropylene bag).[8][10] For cytotoxic waste, containers are often color-coded, such as yellow containers with purple lids.[4]
-
Liquid Waste: Use a sealed, compatible, and shatter-resistant container. For some disposal pathways, the liquid waste may be mixed with a combustible solvent.[8]
-
Sharps: All needles, syringes, and other sharps contaminated with HPoBs must be placed directly into a designated, puncture-resistant sharps container, which should also be color-coded for cytotoxic waste.[4][9]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the this compound, and appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").[4][8][11]
Step 3: Decontamination and Deactivation Where feasible, decontamination or deactivation can reduce the hazard level of the waste.
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[11][12] This rinsate must be collected and disposed of as liquid hazardous waste.[11] After rinsing and air-drying in a ventilated area (like a fume hood), the original labels should be defaced, and the container can be disposed of as regular lab glass or plastic.[12][13]
-
Chemical Deactivation: In some cases, a chemical deactivation process can be employed to degrade the active ingredient before disposal. This method often involves an oxidant that breaks down the this compound, followed by an immobilizing agent that traps the byproducts.[14]
Step 4: Storage and Final Disposal Proper storage and final disposal must be conducted in compliance with all regulations.
-
Storage: Store sealed and labeled this compound waste containers in a designated, secure satellite accumulation area away from incompatible materials.[8][15]
-
Disposal: The universally recommended and often mandated method for final disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management facility.[4][8] Arrange for waste collection with a certified environmental vendor. Ensure you receive and retain all documentation, including the hazardous waste manifest, which tracks the waste to its final destruction.[8][15]
Quantitative Data for this compound Handling and Disposal
The following table summarizes key quantitative metrics used in the management of highly potent compounds.
| Parameter | Value | Significance | Source |
| Occupational Exposure Limit (OEL) for HPAPI | ≤ 10 µg/m³ (8-hr TWA) | A primary threshold for classifying a compound as highly potent, requiring stringent containment. | [3] |
| Therapeutic Daily Dose for HPAPI | ≤ 10 mg | An alternative criterion for identifying a highly potent compound based on its biological activity. | [3] |
| Cleaning Validation Limit | < 1/1000th of the drug's daily dose | An industry-accepted level to prevent cross-contamination between different products in a manufacturing setting. | [16] |
| Chemical Deactivation Efficiency | 98% to 100% | The target degradation level for chemical deactivation methods to render the active ingredient non-recoverable. | [14] |
Protocols and Workflows
Experimental Protocols
Protocol 1: General Spill Cleanup for this compound
This protocol outlines the immediate steps for managing a small-scale this compound spill in a laboratory setting.
-
Alert & Secure: Immediately alert personnel in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including two pairs of chemo-rated gloves, a disposable gown, safety goggles or a face shield, and a respirator if the compound is volatile or a powder.
-
Contain Spill:
-
For Liquids: Cover the spill with absorbent pads, working from the outside in.
-
For Solids: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne. DO NOT dry sweep.[8]
-
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol or another suitable disinfectant, again working from the outside in.[8]
-
Dispose of Waste: Collect all cleaning materials (absorbent pads, contaminated PPE, etc.) in a designated this compound hazardous waste container.[8]
-
Report: Document the spill according to your institution's safety procedures.[9]
Protocol 2: Example of Chemical Deactivation of this compound Waste
This protocol is based on a patented method for chemically degrading active pharmaceutical ingredients prior to disposal.[14]
-
System Preparation: The system consists of a container holding a pre-measured oxidant and an immobilizing agent (e.g., a gelling agent).[14]
-
Waste Addition: Place the pharmaceutical waste (e.g., tablets, solutions) into the container.
-
Activation: Add a specified amount of water to the container and securely close the lid. The water dissolves the oxidant and activates the gelling agent.[14]
-
Deactivation Process: The oxidant chemically degrades the active ingredient. The process typically achieves 98-100% degradation within 24 to 72 hours.[14]
-
Immobilization: Simultaneously, the gelling agent swells, forming a solid or semi-solid matrix that traps the reaction byproducts, preventing them from leaching into the environment.[14]
-
Disposal: After the reaction is complete, the entire sealed container can be disposed of through the appropriate hazardous waste stream, typically via incineration.
Visualized Workflows
The following diagrams illustrate key processes and relationships in the management of this compound waste.
Caption: A step-by-step workflow for the proper management and disposal of this compound waste.
Caption: The hierarchy of controls for safely handling highly potent compounds.
Caption: The workflow for an example chemical deactivation and immobilization process.
References
- 1. Ensuring the safe handling of HPAPIs | Recipharm [recipharm.com]
- 2. HPAPI: What is it and How to Mitigate Its Production Risks [adragos-pharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. danielshealth.ca [danielshealth.ca]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 15. epa.gov [epa.gov]
- 16. pharm-int.com [pharm-int.com]
Essential Safety Protocols for Handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs)
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
The handling of Highly Potent Active Pharmaceutical Ingredients (HPAPIs) presents significant occupational health and safety challenges due to their ability to cause physiological effects at very low doses.[1][2] Strict adherence to safety protocols, including the correct use of Personal Protective Equipment (PPE), is paramount to protect personnel from exposure and prevent cross-contamination.[3] This guide provides essential, step-by-step procedures for the selection, use, and disposal of PPE when working with HPAPIs.
Hazard Assessment: Understanding Occupational Exposure Bands (OEBs)
The foundation of safe HPAPI handling is a thorough risk assessment.[4] The industry uses a control banding strategy known as Occupational Exposure Bands (OEBs) to categorize compounds based on their potency and potential health effects.[5][6] Each OEB corresponds to a specific Occupational Exposure Limit (OEL), which is the maximum airborne concentration of a substance a worker can be exposed to over an 8-hour shift without adverse effects.[7][8] This classification directly informs the level of containment and the required PPE.[9]
While specific OEB definitions can vary between organizations, a general framework is presented below. It is crucial to consult your institution's specific guidelines and the compound's Safety Data Sheet (SDS).[6]
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range (µg/m³) | Hazard Potential | Handling & Containment Strategy |
| OEB 1 | >1000 | Low Hazard | General ventilation, good laboratory practices. |
| OEB 2 | 100 - 1000 | Low to Moderate Hazard | Local exhaust ventilation (LEV), limited containment.[10] |
| OEB 3 | 10 - 100 | Moderate Hazard | Enclosed processes, chemical fume hoods, glove bags.[10] |
| OEB 4 | 1 - 10 | High Hazard | Hard-wall or flexible isolators, closed-system transfers, dedicated equipment.[10] |
| OEB 5 | <1 | Extreme Hazard | Full isolation, robotic systems, dedicated facilities with airlocks and specialized ventilation.[10] |
Personal Protective Equipment (PPE) Selection by OEB Level
Engineering controls like fume hoods and isolators are the primary means of protection.[3] PPE is a critical secondary measure to ensure operator safety.[3] The selection of PPE is directly dictated by the OEB of the compound and the specific task being performed.[4]
| OEB Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| OEB 1-2 | Not typically required if ventilation is adequate. | Safety glasses with side shields.[11] | Single pair of nitrile or latex gloves. | Standard lab coat.[11] |
| OEB 3 | Air-purifying respirator (APR) with appropriate cartridges (e.g., N95, P100). | Chemical splash goggles.[11] | Double gloves (e.g., two pairs of nitrile gloves). | Disposable gown or coverall with elastic cuffs. |
| OEB 4 | Powered Air-Purifying Respirator (PAPR) or Supplied Air Respirator (SAR).[4] | Full face shield worn over chemical splash goggles. | Double gloves with taped cuffs. | Chemical-resistant, disposable coverall with hood and booties. |
| OEB 5 | Supplied Air Respirator (SAR), often integrated into a positive-pressure suit. | As required by the full-body suit. | Multiple layers of chemical-resistant gloves with taped cuffs. | Fully encapsulating, chemical-protective suit (e.g., Hazmat suit).[4] |
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. Always perform hand hygiene before donning and after doffing.[9][12]
Donning (Putting On) PPE Sequence
A logical sequence ensures full coverage and minimizes the risk of compromising PPE during the process.
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[9]
-
Gown/Coverall: Step into the suit. Fully cover the torso, arms to the end of the wrists, and wrap around the back. Fasten securely.[1]
-
Mask/Respirator: Secure ties or elastic bands. For respirators, perform a user seal check to ensure a proper fit.[13]
-
Eye/Face Protection: Place goggles or a face shield over the face and eyes; adjust to fit.[1]
-
Gloves: Don the first pair of gloves. When wearing a gown, extend gloves to cover the wrist cuffs. If double-gloving, don the second pair and extend it over the cuff of the first.[13]
Doffing (Removing) PPE Sequence
The goal is to touch only the inside (uncontaminated) surfaces of the PPE during removal. This process should ideally be performed in a designated anteroom or area.[5]
-
Gloves & Gown: Remove the gown and gloves together. Peel the gown away from the neck and shoulders, touching the inside only. As you pull your arms out of the sleeves, the gloves should be pulled off inside-out. Dispose of the bundled gown and gloves.[8]
-
Hand Hygiene: Perform hand hygiene.[12]
-
Eye/Face Protection: Remove by handling the head strap or earpieces. Avoid touching the front surface. Place in a designated container for disposal or decontamination.[12]
-
Mask/Respirator: Grasp the bottom ties/elastics first, then the top ones, and remove without touching the front.[12]
-
Final Hand Hygiene: Wash hands and forearms thoroughly with soap and water.[12]
Operational and Disposal Plan
A comprehensive plan for waste management is essential for facilities handling HPAPIs to protect both personnel and the environment.[3][14]
Waste Segregation and Collection
-
All disposable items that come into contact with HPAPIs, including PPE, bench paper, liners, and cleaning materials, are considered contaminated waste.[15]
-
Use dedicated, clearly labeled, leak-proof containers (e.g., yellow hazardous waste bags or rigid containers) for collecting contaminated solid waste.
-
Contaminated sharps (needles, scalpels) must be placed in designated sharps containers.
-
Liquid waste should be collected in sealed, compatible, and clearly labeled containers.
Decontamination and Disposal Protocol
-
Surface Decontamination: Before disposal, wipe down the exterior of waste containers with an appropriate deactivating solution to remove any surface contamination.
-
Waste Handling: Personnel handling waste containers must wear appropriate PPE.
-
Incineration: The preferred method for disposing of HPAPI-contaminated waste is high-temperature incineration by a licensed hazardous waste management company.[16] This ensures the complete destruction of the active ingredient.
-
Effluent Management: Liquid waste streams (effluents) must be decontaminated before release. This often involves specialized Effluent Decontamination Systems (EDS) that use chemical inactivation or thermal treatment.[14] Flushing HPAPI waste down the drain is strictly prohibited.[17]
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in compliance with local and national regulations.[18]
Visual Workflow: HPAPI PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling highly potent compounds.
Caption: A workflow for HPAPI risk assessment and PPE selection.
References
- 1. cdc.gov [cdc.gov]
- 2. Containment in a high potent manufacturing facility [manufacturingchemist.com]
- 3. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 4. pharmtech.com [pharmtech.com]
- 5. National Infection Prevention and Control Manual: Appendix 6 - Putting On and Removing PPE [nipcm.hps.scot.nhs.uk]
- 6. OEB (Occupational Exposure Band) - Hanningfield [hanningfield.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aaha.org [aaha.org]
- 9. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 10. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. safetyandquality.gov.au [safetyandquality.gov.au]
- 13. publichealthontario.ca [publichealthontario.ca]
- 14. qualia-bio.com [qualia-bio.com]
- 15. flowsciences.com [flowsciences.com]
- 16. aiha.org [aiha.org]
- 17. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 18. pharmabeginers.com [pharmabeginers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
